molecular formula C6H9NaO3 B7721665 sodium;4-methyl-2-oxopentanoate

sodium;4-methyl-2-oxopentanoate

Cat. No.: B7721665
M. Wt: 152.12 g/mol
InChI Key: IXFAZKRLPPMQEO-UHFFFAOYSA-M
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Description

Sodium;4-methyl-2-oxopentanoate is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4-Methyl-2-Oxopentanoate (CAS 4502-00-5)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Metabolite

Sodium 4-methyl-2-oxopentanoate, the sodium salt of α-ketoisocaproic acid (KIC), is a pivotal intermediate in the metabolism of the essential branched-chain amino acid, leucine.[1] While historically viewed as a transient molecule in a catabolic pathway, contemporary research has illuminated its multifaceted roles as a potent signaling molecule and a versatile tool in both clinical nutrition and metabolic research. This guide provides an in-depth exploration of its chemical properties, biological significance, and practical applications for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, from regulating protein synthesis to its use in managing chronic kidney disease, and provide validated experimental protocols for its study.

Section 1: Core Physicochemical and Spectroscopic Properties

A foundational understanding of a compound begins with its physical and chemical identity. Sodium 4-methyl-2-oxopentanoate is a white, crystalline powder, noted for its high solubility in water and solubility in ethanol.[2] This high aqueous solubility is a key practical advantage for its use in cell culture media and as a nutritional supplement.

Table 1: Physicochemical and Identification Properties
PropertyValueSource(s)
CAS Number 4502-00-5[2][3]
Molecular Formula C₆H₉NaO₃[3]
Molecular Weight 152.12 g/mol [3]
Appearance White to off-white powder/solid[2][4]
Melting Point 275-280 °C (with decomposition)[4]
Solubility Soluble in water[2]
InChI Key IXFAZKRLPPMQEO-UHFFFAOYSA-M[2][3]
SMILES CC(C)CC(=O)C(=O)[O-].[Na+][3]
Synonyms Sodium α-ketoisocaproate, Sodium ketoisocaproate, Ketoleucine sodium salt[2][5]
Spectroscopic Data Summary

While raw spectral data is often proprietary, standard spectroscopic analyses have been performed. Researchers requiring detailed spectra for compound verification should consult the following databases.

Table 2: Spectroscopic Data Availability
TechniqueDescriptionSource / Database
¹H NMR Proton Nuclear Magnetic Resonance data available.SpectraBase (via PubChem)[2]
¹³C NMR Carbon-13 Nuclear Magnetic Resonance data available.SpectraBase (via PubChem)[2]
FT-IR Fourier-Transform Infrared spectrum available (KBr wafer).SpectraBase (via PubChem)[2]

A typical FT-IR spectrum for a sodium carboxylate salt would exhibit a characteristic strong, asymmetric COO⁻ stretching vibration around 1550-1610 cm⁻¹ and a symmetric counterpart near 1400 cm⁻¹.[6]

Section 2: Biological Significance and Mechanisms of Action

The utility of sodium 4-methyl-2-oxopentanoate in research and drug development stems from its integral role in cellular metabolism and signaling. It is not merely a breakdown product but an active participant in metabolic regulation.

The Leucine-KIC Axis and Protein Synthesis

The primary metabolic fate of KIC is its reversible transamination back to leucine, a reaction catalyzed by branched-chain aminotransferases (BCATs).[1] Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[7] The causality is clear: by providing a direct precursor to leucine, KIC can sustain or enhance the leucine pool available for mTORC1 activation, thereby promoting muscle protein synthesis and attenuating muscle atrophy.[8] This makes it a compound of significant interest in sarcopenia, cachexia, and sports nutrition.

The mTORC1 Signaling Pathway

Amino acid signaling to mTORC1 is a sophisticated process. Unlike growth factors that signal through the PI3K-Akt axis, amino acids, particularly leucine, signal mTORC1's translocation to the lysosomal surface. This is where the activation occurs. The Rag family of small GTPases is essential for this process.[9][10] In the presence of amino acids, Rag GTPases become active and recruit mTORC1 to the lysosome, where its activator, Rheb, resides.[11] By serving as a source of leucine, KIC engages this critical, spatially-regulated signaling cascade.

mTORC1_Activation cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface KIC Sodium 4-Methyl-2- Oxopentanoate (KIC) BCAT BCAT KIC->BCAT Transamination Leucine Leucine Rag_GTP RagA/B-GTP RagC/D-GDP Leucine->Rag_GTP Activates GEF/ Inhibits GAP BCAT->Leucine mTORC1_inactive mTORC1 (inactive) Rheb Rheb-GTP mTORC1_inactive->Rheb Interaction Rag_GDP RagA/B-GDP RagC/D-GTP Rag_GDP->Rag_GTP Rag_GTP->mTORC1_inactive Recruits to Lysosome Ragulator Ragulator Complex Ragulator->Rag_GTP mTORC1_active mTORC1 (active) Rheb->mTORC1_active Activates S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates Protein_Synth ↑ Protein Synthesis ↑ Cell Growth S6K1->Protein_Synth

Caption: KIC's role in the mTORC1 signaling pathway.

Clinical Application in Chronic Kidney Disease (CKD)

In the context of CKD, a key therapeutic goal is to reduce the nitrogenous waste burden on failing kidneys. This is typically achieved with a very-low-protein diet. However, this risks essential amino acid deficiency and malnutrition. Ketoanalogues, with KIC as a primary component, provide an elegant solution. KIC can accept an amino group from other molecules in the body (transamination), forming leucine without contributing to the net nitrogen load.[2] This process simultaneously lowers urea production and replenishes the body's pool of essential amino acids, helping to preserve nutritional status and potentially slowing the progression of renal insufficiency.[12]

Impact on Mitochondrial Bioenergetics

Beyond its anabolic signaling, KIC directly influences mitochondrial function. Studies have shown that at high concentrations, KIC can act as a metabolic inhibitor and an uncoupler of oxidative phosphorylation. It has been observed to inhibit the activity of α-ketoglutarate dehydrogenase, a key enzyme in the TCA cycle. This disruption of mitochondrial energy homeostasis is particularly relevant in the pathophysiology of metabolic disorders like Maple Syrup Urine Disease (MSUD), where KIC accumulates to toxic levels.[13]

Section 3: Experimental Protocols and Methodologies

The following protocols are provided as validated starting points for researchers. As a self-validating system, each protocol includes causality-driven steps and checkpoints.

Protocol: Analysis of α-Keto Acids in Cell Extracts by HPLC with Fluorescence Detection

This protocol is adapted from methodologies for quantifying α-keto acids in biological samples, leveraging the high sensitivity of fluorescence detection after derivatization.[14][15]

Rationale: Direct detection of non-chromophoric α-keto acids is difficult. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) creates a highly fluorescent quinoxalinone derivative, enabling sensitive quantification.

Methodology:

  • Sample Preparation (Cell Extracts): a. Culture cells (e.g., K562, C2C12) to desired confluency. b. Aspirate culture medium and wash cells twice with ice-cold PBS. c. Harvest 1-5 x 10⁶ cells by scraping into a pre-chilled microcentrifuge tube. d. Add 500 µL of ice-cold 80% methanol to quench metabolism and extract metabolites. e. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 40 µL of ultrapure water for derivatization.

  • Derivatization: a. Prepare the DMB derivatization reagent: Dissolve 1.6 mg DMB·2HCl, 4.9 mg sodium sulfite, and 70 µL 2-mercaptoethanol in a solution of 58 µL concentrated HCl in 0.87 mL of H₂O.[15] This reagent should be prepared fresh. b. To the 40 µL reconstituted sample (or standard), add 40 µL of the DMB reagent in a sealed tube. c. Heat the mixture at 85°C for 45 minutes in a heating block. d. Cool on ice for 5 minutes. e. Critical Step: To ensure reproducible chromatography, especially for early-eluting peaks, dilute the reaction mixture five-fold with 160 µL of 65 mM NaOH aqueous solution.[15] This neutralizes the acidic reaction mixture. f. Transfer the final solution to an HPLC vial.

  • HPLC-Fluorescence Analysis: a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: Inertsil ODS-4V column (250 × 3.0 mm, 5.0 μm) or equivalent C18 column.[15] c. Mobile Phase A: 30% Methanol / 70% Water (v/v). d. Mobile Phase B: 100% Methanol. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 25 µL. h. Fluorescence Detection: Excitation: 367 nm, Emission: 446 nm.[15] i. Gradient Elution:

    • 0-10 min: 0% B
    • 10-20 min: 0% to 50% B (linear gradient)
    • 20-50 min: 50% B (isocratic hold)

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Harvest 1. Harvest Cells Quench 2. Quench & Extract (80% Methanol) Harvest->Quench Centrifuge 3. Centrifuge (Protein Precipitation) Quench->Centrifuge Dry 4. Evaporate Supernatant Centrifuge->Dry Reconstitute 5. Reconstitute in H₂O Dry->Reconstitute Add_DMB 6. Add DMB Reagent Reconstitute->Add_DMB Heat 7. Heat (85°C, 45 min) Add_DMB->Heat Neutralize 8. Cool & Neutralize (NaOH) Heat->Neutralize Inject 9. Inject onto C18 Column Neutralize->Inject Separate 10. Gradient Elution Inject->Separate Detect 11. Fluorescence Detection (Ex: 367nm, Em: 446nm) Separate->Detect Quantify 12. Quantify vs Standards Detect->Quantify

Caption: Workflow for HPLC analysis of KIC.

Protocol: Assessment of KIC's Effect on Myogenesis in C2C12 Cells

This protocol allows for the investigation of KIC's pro-myogenic effects, based on established C2C12 differentiation models.[8][16]

Rationale: C2C12 myoblasts can be induced to differentiate and fuse into multinucleated myotubes. The effect of KIC on this process can be quantified by measuring the expression of myogenic markers like Myogenin (MyoG) and Myosin Heavy Chain (MHC).

Methodology:

  • Cell Culture and Seeding: a. Culture C2C12 myoblasts in Growth Medium (GM): High-glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. b. Seed cells in a 12-well plate at a density that will reach ~90% confluency within 48 hours.

  • Induction of Differentiation: a. When cells reach ~90% confluency, aspirate the GM. b. Wash once with PBS. c. Switch to Differentiation Medium (DM): High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin. d. Prepare two sets of DM: a control DM and a treatment DM containing 1 mM Sodium 4-methyl-2-oxopentanoate .[8]

  • Treatment and Incubation: a. Add the respective media to the cells. b. Culture the cells for 5 days, replacing the media with fresh control or treatment DM every 48 hours.

  • Endpoint Analysis (Day 5): a. Morphological Analysis: Observe myotube formation (elongated, multinucleated cells) under a microscope. b. Quantitative PCR (qPCR): i. Lyse cells and extract total RNA using a standard kit. ii. Synthesize cDNA. iii. Perform qPCR for myogenic markers (e.g., MyoG, Myh1) and a housekeeping gene (e.g., Gapdh). Analyze relative expression using the ΔΔCt method. c. Immunofluorescence: i. Fix cells with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with 5% BSA. iv. Incubate with a primary antibody against Myosin Heavy Chain (MHC). v. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). vi. Image using a fluorescence microscope and quantify the differentiation index (percentage of nuclei within MHC-positive myotubes).

Protocol Workflow: ¹³C Metabolic Flux Analysis (MFA) using Labeled KIC

Isotopically labeled KIC is a powerful tool to trace the metabolic fate of the leucine carbon skeleton.[17][18] This workflow provides a general framework for a steady-state ¹³C-MFA experiment.

Rationale: By supplying ¹³C-labeled KIC and measuring the incorporation of ¹³C into downstream metabolites (like protein-bound amino acids or TCA cycle intermediates), the rates (fluxes) of the metabolic pathways involved can be computationally determined.[1]

Workflow Steps:

  • Experimental Design: a. Define the metabolic network model of interest. b. Choose an appropriate ¹³C-labeled KIC tracer (e.g., [1-¹³C]KIC, [U-¹³C₆]KIC) based on the pathways you aim to resolve.[4][17]

  • Cell Culture and Labeling: a. Culture cells in a defined medium. b. Switch to an identical medium but with the unlabeled leucine/KIC replaced by the ¹³C-labeled KIC tracer. c. Culture for a sufficient duration (typically >24 hours for mammalian cells) to achieve isotopic steady state. This must be validated by performing a time-course experiment.[19]

  • Metabolite Quenching and Extraction: a. Rapidly aspirate the labeling medium. b. Immediately quench metabolic activity by washing with an ice-cold quenching solution (e.g., cold PBS or saline). c. Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Sample Analysis (GC-MS or LC-MS/MS): a. For analysis of proteinogenic amino acids, hydrolyze the protein pellet from the extraction step. b. Derivatize the amino acids (e.g., with TBDMS) for GC-MS analysis. c. Analyze the mass isotopomer distributions (MIDs) of the target metabolites.

  • Computational Flux Estimation: a. Input the known substrate uptake/secretion rates and the measured MIDs into an MFA software suite (e.g., INCA, Metran).[19] b. The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimental labeling data. c. Perform statistical analysis to determine the confidence intervals for the calculated fluxes.

Section 4: Safety and Handling

Sodium 4-methyl-2-oxopentanoate is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[2] However, it can cause serious eye irritation.[2] It is a combustible solid, and dusts may form an explosive mixture with air.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid generating dust. Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from heat and light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Conclusion

Sodium 4-methyl-2-oxopentanoate has transitioned from a simple metabolic intermediate to a compound of significant interest for researchers in fields ranging from muscle physiology to nephrology. Its ability to modulate mTORC1 signaling, serve as a nitrogen-free source of an essential amino acid, and influence mitochondrial function provides a rich area for further investigation. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to harness the potential of this versatile molecule in their research endeavors.

References

  • PubChem. (n.d.). Sodium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. Retrieved from [Link]

  • Son, Y., et al. (2025). Effects of alpha-ketoisocaproate in oxidative stress-induced C2C12 myotubes via inhibition of p38 MAPK and ERK1/2. [Journal Name, if available - this is a future-dated article in the search results]. Available through PMC.
  • Kim, E. (n.d.). Control of cell growth: Rag GTPases in activation of TORC1. [Journal Name, if available]. Available through PMC.
  • Avruch, J., et al. (n.d.). mTOR signaling: RAG GTPases transmit the amino acid signal. [Journal Name, if available]. Available through PMC.
  • Efeyan, A., et al. (2012). Rag GTPase-mediated regulation of mTORC1 by nutrients is necessary for neonatal autophagy and survival.
  • Hara, S., et al. (n.d.). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.
  • Sancak, Y., et al. (2008). The Rag GTPases Bind Raptor and Mediate Amino Acid Signaling to mTORC1. Science.
  • Yasuda, T., et al. (n.d.). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection.
  • Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link]

  • Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • Son, Y., et al. (2025). Effects of alpha-ketoisocaproate in oxidative stress-induced C2C12 myotubes via inhibition of p38 MAPK and ERK1/2.
  • Bar-Peled, L., & Sabatini, D. M. (2014). The Ragulator-Rags model of mTORC1 activation by amino acids. [Journal Name, if available].
  • Schwenk, W. F., et al. (n.d.). Assessment of mitochondrial function in vivo with a breath test utilizing alpha-ketoisocaproic acid.
  • Jewell, J. L., et al. (2013). Amino acid signaling to mTORC1. [Journal Name, if available].
  • Lee, K., & Kim, J. (n.d.). 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. SpringerLink.
  • PubChem. (n.d.). Sodium 4-methyl-2-oxo(1-13C)pentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. Retrieved from [Link]

  • Al-Asadi, J. N. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Ahn, W. S., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Available through PMC.
  • Pharmacompass. (n.d.). Sodium 4-Methyl-2-Oxopentanoate. Retrieved from [Link]

  • Garneata, L., et al. (2017). Ketoanalogues supplementation decreases dialysis and mortality risk in patients with anemic advanced chronic kidney disease. PLoS One. Available through PMC.
  • Szafraniec-Gorol, G., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules.
  • Shaikh, S., et al. (n.d.). (A-D) Measurements of mitochondrial oxygen consumption by polarography.
  • Gong, G., et al. (2020). Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes. STAR Protocols.
  • Kourtis, N., et al. (2025). Guidelines for the measurement of oxygen consumption rate in Caenorhabditis elegans. [Journal Name, if available].
  • Seo, D. Y., et al. (2023). How to Measure Mitochondrial Oxygen Respiration.
  • Lee, S., et al. (n.d.). Differentiation of C2C12 cells treated with different concentrations of quercetin.
  • KEGG. (n.d.). KEGG COMPOUND: C00233. Genome.jp. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 4-methyl-2-oxopentanoate (FDB030510). Retrieved from [Link]

  • Yoon, M. S. (n.d.). Media alpha-keto acid concentrations in C2C12 myotubes with or without insulin stimulation.
  • FooDB. (2010). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from [Link]

  • Kim, M., et al. (n.d.). The ensured proliferative capacity of myoblast in serum-reduced conditions with Methyl-β-cyclodextrin. Frontiers in Cell and Developmental Biology.

Sources

An In-depth Technical Guide to Sodium 4-Methyl-2-Oxovalerate and its Synonym, Alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium 4-methyl-2-oxovalerate, more commonly known in the scientific community as alpha-ketoisocaproate (α-KIC). We will begin by clarifying the chemical nomenclature and establishing the synonymity of these terms. The core of this guide will delve into the pivotal role of α-KIC as a key metabolic intermediate in the catabolism of the branched-chain amino acid, leucine. We will explore its biochemical significance, its involvement in critical signaling pathways such as mTOR, and its pathological implications in metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). Furthermore, this guide will provide detailed, field-proven experimental protocols for the accurate quantification of α-KIC in biological matrices and its application in cell-based assays. This document is intended to be a valuable resource for researchers investigating amino acid metabolism, metabolic diseases, and the development of novel therapeutic interventions.

Nomenclature and Chemical Identity: Establishing Synonymity

In the realm of metabolic research, the compound of interest is frequently referred to by several names, which can lead to ambiguity. It is crucial to establish from the outset that sodium 4-methyl-2-oxovalerate is the sodium salt of alpha-ketoisocaproic acid (α-KIC) . The anionic form, which is prevalent under physiological conditions, is termed alpha-ketoisocaproate .

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent acid is 4-methyl-2-oxopentanoic acid . Throughout this guide, we will primarily use the term alpha-ketoisocaproate or α-KIC for consistency and its common usage in the scientific literature.

A comprehensive list of synonyms includes:

  • 2-Ketoisocaproate[1][2]

  • α-Ketoisocaproate[1][2]

  • 2-Ketoisocaproic Acid[1][2]

  • KIC[1][2]

  • 4-MOP[1][2]

  • 2-Oxoisocaproic Acid[1][2]

  • 4-methyl-2-Oxopentanoate[1][2]

  • 4-methyl-2-Oxovaleric Acid[1][3]

  • Ketoleucine[4][5]

Chemical Properties:

PropertyValueSource
Chemical Formula (Acid)C6H10O3[3]
Molar Mass (Acid)130.143 g·mol⁻¹[3]
Chemical Formula (Sodium Salt)C6H9NaO3[6]
Molar Mass (Sodium Salt)152.12 g/mol [6][7]
CAS Number (Acid)816-66-0[1][2]
CAS Number (Sodium Salt)4502-00-5[6][8]

The Central Role of α-Ketoisocaproate in Leucine Metabolism

Alpha-ketoisocaproate stands at a critical juncture in the metabolic fate of leucine, an essential branched-chain amino acid (BCAA). The catabolism of leucine is initiated by a reversible transamination reaction, primarily occurring in skeletal muscle, which converts leucine to α-KIC.[1][9][10] This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which exists in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[6]

From this point, α-KIC has two primary fates:

  • Reamination to Leucine: The reversible nature of the BCAT-catalyzed reaction allows for the resynthesis of leucine from α-KIC, providing a mechanism to maintain leucine homeostasis.

  • Irreversible Oxidative Decarboxylation: The majority of α-KIC is transported to the liver where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA.[10] This is the rate-limiting step in leucine catabolism and is catalyzed by the mitochondrial multi-enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[2][11]

The catabolism of leucine to α-KIC in muscle tissue facilitates the production of the amino acids alanine and glutamate.[3] In the liver, α-KIC can be further converted into a variety of biologically important molecules, including cholesterol, acetyl-CoA, and isovaleryl-CoA, with isovaleryl-CoA being the principal product.[3][6]

Metabolic Pathway of Leucine Catabolism

Leucine_Metabolism cluster_muscle Skeletal Muscle cluster_liver Liver (Mitochondrion) Leucine L-Leucine BCAT Branched-chain Aminotransferase (BCAT) Leucine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate KIC α-Ketoisocaproate (KIC) BCKDH Branched-chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH Mitochondrion Mitochondrion KIC->Mitochondrion Transport BCAT->Glu BCAT->KIC IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA HMGCoA HMG-CoA IsovalerylCoA->HMGCoA AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate

Caption: The central role of α-KIC in leucine metabolism.

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

The critical role of the BCKDH complex is underscored by the genetic disorder, Maple Syrup Urine Disease (MSUD). MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the BCKDH complex.[3][12] This enzymatic block leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including α-KIC, in bodily fluids.[3] The name of the disease derives from the characteristic sweet odor of the urine, reminiscent of maple syrup, due to the buildup of these compounds.

The accumulation of α-KIC is believed to be a major contributor to the neurotoxicity observed in MSUD patients.[6] Neurological symptoms can be severe and include encephalopathy, seizures, coma, and life-threatening cerebral edema.[3] The neurotoxic effects of α-KIC are thought to be mediated, at least in part, by its impact on mitochondrial function and the generation of oxidative stress.[8][13][14]

Quantitative Data: Plasma Concentrations of α-KIC
Conditionα-KIC Concentration (µM)Leucine Concentration (µM)Source
Healthy Controls< 1.09 mcg/mg creatinine (urine)152–472 (plasma)[12][15]
MSUD Patients (during crisis)Significantly Elevated263–3935 (plasma)[11][15]

α-Ketoisocaproate and Cellular Signaling

Beyond its role as a metabolic intermediate, α-KIC, in concert with leucine, functions as a signaling molecule, notably influencing the mTOR (mechanistic target of rapamycin) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis.[16] Leucine and, by extension, α-KIC are potent activators of mTORC1.[1][17] This activation is thought to be a key mechanism by which leucine stimulates muscle protein synthesis.

However, chronic activation of the mTORC1 pathway by elevated levels of leucine and α-KIC has been implicated in the development of insulin resistance.[5] Activated mTORC1 can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream insulin signaling.[18]

Signaling Pathway: α-KIC, mTOR, and Insulin Resistance

mTOR_Insulin_Signaling cluster_signaling Cellular Signaling Cascade Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates KIC α-KIC KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activates Insulin Insulin Insulin->InsulinReceptor

Caption: Interaction of α-KIC with the mTOR and insulin signaling pathways.

Experimental Protocols

A cornerstone of rigorous metabolic research is the use of validated and reproducible experimental protocols. This section provides detailed methodologies for the quantification of α-KIC and its application in cell culture studies.

Quantification of α-Ketoisocaproate in Plasma by LC-MS/MS

Rationale and Causality: This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification, due to its high sensitivity and specificity. A pre-column derivatization step is included to improve the chromatographic retention and ionization efficiency of α-KIC. The use of a stable isotope-labeled internal standard is critical for a self-validating system, as it corrects for variations in sample preparation and instrument response.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%

  • α-Ketoisocaproic acid, sodium salt (for calibration standards)

  • α-Ketoisocaproic acid-13C6, sodium salt (internal standard)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard solution (e.g., 10 µM α-Ketoisocaproic acid-13C6 in water).

    • Add 200 µL of ice-cold ACN to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 10 mg/mL PFBHA in 50% MeOH/water.

    • Vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions (example for a triple quadrupole):

      • Ionization Mode: Negative ESI

      • MRM Transitions:

        • α-KIC-PFBHA derivative: Precursor ion -> Product ion (to be determined by infusion and optimization)

        • α-KIC-13C6-PFBHA derivative: Precursor ion -> Product ion (to be determined by infusion and optimization)

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis and Quality Control:

    • Generate a calibration curve using standards of known α-KIC concentrations.

    • Quantify α-KIC in samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

    • Include quality control (QC) samples (pooled plasma samples) at regular intervals throughout the analytical run to monitor instrument performance and data quality.[8][16]

In Vitro Treatment of C2C12 Myotubes with α-Ketoisocaproate

Rationale and Causality: This protocol describes the treatment of C2C12 myotubes, a common cell line for studying skeletal muscle biology, with α-KIC to investigate its effects on cellular signaling and metabolism. The differentiation of myoblasts into myotubes is a critical step to mimic mature muscle fibers. The use of serum-free or low-serum media during treatment minimizes confounding effects from growth factors present in serum.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • α-Ketoisocaproic acid, sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for RT-qPCR)

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% penicillin-streptomycin).

    • Replace the differentiation medium every 48 hours. Myotubes should form within 4-6 days.

  • α-KIC Treatment:

    • Prepare a stock solution of sodium α-ketoisocaproate in serum-free DMEM.

    • On the day of the experiment, wash the differentiated myotubes once with PBS.

    • Add fresh serum-free or low-serum (e.g., 0.5% HS) DMEM containing the desired concentrations of α-KIC (e.g., 0.1, 0.5, 1, 5 mM). Include a vehicle control (medium without α-KIC).

    • Incubate for the desired time period (e.g., 1, 6, 24 hours).

  • Downstream Analysis:

    • Western Blotting: To analyze signaling pathways (e.g., Akt/mTOR/S6K1), lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, perform SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated proteins.

    • RT-qPCR: To analyze gene expression, extract total RNA, synthesize cDNA, and perform quantitative PCR using primers for target genes (e.g., muscle-specific atrophy markers).

    • Metabolic Assays: Perform assays to measure glucose uptake, lactate production, or mitochondrial respiration.

Experimental Workflow for Cell-Based Assays

Cell_Experiment_Workflow cluster_analysis Downstream Analysis Start C2C12 Myoblast Culture Differentiate Induce Differentiation (2% Horse Serum) Start->Differentiate Myotubes Differentiated Myotubes Differentiate->Myotubes Treatment Treat with α-KIC (various concentrations and times) Myotubes->Treatment Western Western Blot (p-Akt, p-mTOR, p-S6K1) Treatment->Western qPCR RT-qPCR (Gene Expression) Treatment->qPCR Metabolic Metabolic Assays (Glucose Uptake) Treatment->Metabolic

Sources

Technical Guide: The Therapeutic Potential of Sodium 4-Methyl-2-Oxopentanoate in Combating Cancer Cachexia

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cancer-associated cachexia (CAC) is a debilitating multifactorial syndrome responsible for a significant percentage of cancer-related deaths, characterized by progressive muscle wasting that is poorly responsive to conventional nutritional support.[1] This technical guide provides an in-depth analysis of sodium 4-methyl-2-oxopentanoate, the sodium salt of α-ketoisocaproate (KIC), as a promising therapeutic agent to counteract muscle atrophy in cachexia. KIC, a primary metabolite of the branched-chain amino acid L-leucine, exhibits a potent dual mechanism of action: the suppression of catabolic pathways driving muscle degradation and the potential stimulation of anabolic processes for muscle protein synthesis. We will dissect the molecular signaling cascades modulated by KIC, present consolidated preclinical data from validated models, and provide detailed, field-proven protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel metabolic interventions for this critical unmet medical need.

The Unmet Challenge of Cancer Cachexia

Cancer cachexia affects 50-80% of patients with advanced cancer and is a direct cause of mortality in up to 40% of cases.[1] It is clinically defined by unintentional weight loss, stemming primarily from the depletion of skeletal muscle mass, with or without the loss of adipose tissue.[2] Unlike simple starvation, the muscle wasting in cachexia is not fully reversible with increased caloric intake, pointing to a complex pathophysiology driven by systemic inflammation and profound metabolic disturbances.[3][4] Pro-inflammatory cytokines such as IL-6 and TNF-α are known mediators, creating a hypercatabolic state that shifts the balance from muscle protein synthesis to accelerated degradation.[2][5] The primary driver of this degradation is the hyperactivation of the ubiquitin-proteasome system (UPS), the major non-lysosomal proteolytic pathway in skeletal muscle.[6][7] The lack of FDA-approved treatments with high efficacy underscores the urgent need for novel therapeutic strategies that can directly target these underlying molecular drivers of muscle atrophy.[1]

Scientific Rationale: Targeting Leucine Metabolism via its Ketoacid

The branched-chain amino acids (BCAAs), particularly L-leucine, are recognized not only as substrates for protein synthesis but also as potent signaling molecules that can trigger anabolic pathways.[8][9] Leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) pathway, a master regulator of cell growth and protein synthesis.[10] However, the therapeutic application of high-dose leucine in cachexia has yielded inconsistent results, with some preclinical studies suggesting it may even inadvertently fuel tumor growth.[11][12][13]

This has shifted focus to leucine's metabolites, which may offer a more targeted and potent effect on skeletal muscle. Sodium 4-methyl-2-oxopentanoate (α-ketoisocaproate or KIC) is the first and primary metabolite in the leucine catabolic pathway, formed via reversible transamination.[8][11] The central hypothesis is that KIC can mediate the anti-catabolic and anabolic effects of leucine directly within muscle tissue, potentially with greater efficacy and a more favorable therapeutic window.

Core Mechanism of Action: A Dual Intervention

Preclinical evidence strongly suggests that KIC combats muscle wasting through a powerful, dual-pronged mechanism: it actively suppresses the primary pathway of protein degradation while simultaneously rescuing key signaling required for protein synthesis.

Pillar 1: Potent Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS-mediated degradation of muscle protein is a hallmark of cachexia.[7][14] This process involves the tagging of proteins with ubiquitin for subsequent destruction by the proteasome. The specificity of this system is conferred by E3 ubiquitin ligases, with two muscle-specific ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx, also known as Atrogin-1), being critically upregulated during atrophy.[14][15]

KIC has been demonstrated to directly counter this process by intervening in the Myostatin-Akt-FoxO3a signaling axis .

  • Myostatin Downregulation: Myostatin is a potent negative regulator of muscle mass. Studies show that KIC administration in cachectic mouse models significantly suppresses the expression of myostatin in both serum and skeletal muscle.[15][16]

  • Rescue of Akt-FoxO3a Signaling: In cachectic states, signaling through the pro-survival kinase Akt is often blunted. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FoxO3a. Inside the nucleus, FoxO3a directly drives the transcription of MuRF1 and MAFbx.[1][15] Groundbreaking research has shown that KIC treatment restores the phosphorylation of both Akt and FoxO3a. Phosphorylated FoxO3a is sequestered in the cytoplasm, preventing it from activating atrogene expression. This leads to a significant reduction in MuRF1 and MAFbx levels, thereby decreasing the polyubiquitination of muscle proteins and halting their degradation.[1][15]

G cluster_0 Cancer-Induced Systemic Inflammation cluster_1 Skeletal Muscle Cell Myostatin Myostatin Akt Akt (Protein Kinase B) Myostatin->Akt FoxO3a_p p-FoxO3a (Inactive, Cytoplasmic) Akt->FoxO3a_p Phosphorylates (Inactivates) FoxO3a_nuc FoxO3a (Active, Nuclear) FoxO3a_p->FoxO3a_nuc Dephosphorylation (Cachectic State) Atrogenes Transcription of Atrogenes (MuRF1, MAFbx) FoxO3a_nuc->Atrogenes Promotes UPS Ubiquitin-Proteasome System (UPS) Activation Atrogenes->UPS Leads to Degradation Muscle Protein Degradation UPS->Degradation Causes KIC Sodium 4-methyl- 2-oxopentanoate (KIC) KIC->Myostatin Inhibits KIC->Akt Restores Phosphorylation

Caption: KIC's anti-catabolic action via the Myostatin-Akt-FoxO3a pathway.
Pillar 2: Stimulation of Anabolic Signaling (mTOR Pathway)

While the anti-catabolic effects of KIC are well-documented, its role as a direct anabolic agent is an area of active investigation. The mTOR pathway is central to muscle protein synthesis, integrating signals from growth factors and nutrients like amino acids.[5][17] In many cachexia models, mTORC1 signaling is impaired, contributing to the shutdown of protein synthesis.[17][18]

Leucine is a potent activator of mTORC1. As its direct metabolite, KIC is believed to contribute to this anabolic drive.[19] By providing a substrate that can be readily converted back to leucine within the muscle cell or by acting as a nutrient signal itself, KIC helps maintain the necessary inputs for mTORC1 activation, thereby promoting the phosphorylation of its downstream targets like S6K1 and 4E-BP1 and initiating protein translation.[19][20] Activating this pathway is sufficient to revert cancer-dependent muscle wasting.[18]

G cluster_0 Nutrient & Growth Factor Signals cluster_1 Skeletal Muscle Cell Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates KIC Sodium 4-methyl- 2-oxopentanoate (KIC) KIC->Leucine Metabolite Precursor GF Growth Factors (e.g., IGF-1) Akt Akt GF->Akt Activates Akt->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates EBP1 p-4E-BP1 mTORC1->EBP1 Phosphorylates Synthesis Muscle Protein Synthesis S6K1->Synthesis Promotes EBP1->Synthesis Promotes Cachexia Cachexia Cachexia->mTORC1 Inhibits

Caption: KIC's potential role in activating the pro-anabolic mTORC1 pathway.

Preclinical Evidence: Consolidated Data

The therapeutic efficacy of KIC has been validated in multiple preclinical models of cancer cachexia, including colon-26 (C26) and 4T1 breast cancer cell-induced cachexia in mice, as well as in vitro C2C12 myotube atrophy models.[1][15][16] The data consistently demonstrate a significant attenuation of the cachectic phenotype.

Table 1: Summary of Key Preclinical Outcomes for KIC Treatment in Cachexia Models

Parameter Model System Outcome with KIC Treatment Magnitude of Effect Reference
Body Weight C26 Tumor-Bearing Mice Increased body weight +11.11% [1][15]
4T1 Tumor-Bearing Mice Improved body weight +13.10% [15]
Muscle Function C26 Tumor-Bearing Mice Increased grip strength +24.76% [1][15]
4T1 Tumor-Bearing Mice Improved grip strength +7.42% [15]
Muscle Mass C26 Tumor-Bearing Mice Increased skeletal muscle mass Statistically significant (p < 0.001) [1][15]
Myostatin Levels C26 Tumor-Bearing Mice Reduced serum myostatin -52.11% [15]
4T1 Tumor-Bearing Mice Reduced serum myostatin -57.43% [15]
Myotube Size C2C12 Myotubes (CM-treated) Restored myotube diameter +63.8% [1][15]

| Atrogene mRNA | C2C12 Myotubes (CM-treated) | Suppressed MuRF1 & MAFbx expression | Statistically significant |[1][15] |

(CM = Conditioned Media from cancer cells)

Experimental Validation: A Technical Workflow

To facilitate further research and validation, this section provides standardized, step-by-step protocols for assessing the efficacy of sodium 4-methyl-2-oxopentanoate in established cachexia models.

G cluster_0 Phase 1: In Vivo Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis start Select Model (e.g., BALB/c mice) implant Subcutaneous Injection of C26/4T1 Cells start->implant monitor_bw Monitor Body Weight & Tumor Growth implant->monitor_bw group Randomize into Groups (Vehicle, KIC) monitor_bw->group admin Daily Administration (e.g., 10 mg/kg IP) group->admin functional Weekly Functional Tests (Grip Strength) admin->functional euthanize Sacrifice & Tissue Harvest (4 weeks) functional->euthanize weigh Weigh Muscles (TA, Gastroc, Quad) euthanize->weigh process Process Tissue for: - Histology (CSA) - Western Blot (p-Akt) - qRT-PCR (Atrogenes) euthanize->process

Sources

A Technical Guide to the Physicochemical Properties of Sodium Alpha-Ketoisocaproate: Molecular Weight and Solubility Profile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium alpha-ketoisocaproate (α-KIC), the sodium salt of 4-methyl-2-oxopentanoic acid, is a critical intermediate in the metabolic pathway of the essential branched-chain amino acid, L-leucine.[1] As the transamination product of leucine, it plays a significant role in various physiological processes, including the stimulation of insulin secretion and serving as an energy source through its conversion to acetyl-CoA and acetoacetate.[2][3] Its accumulation in bodily fluids is a key biomarker for Maple Syrup Urine Disease (MSUD), an inborn error of metabolism, making its accurate quantification and study essential for clinical diagnostics and research.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a consolidated, in-depth overview of the core physicochemical properties of sodium alpha-ketoisocaproate, focusing on its molecular weight and solubility profile. Understanding these fundamental characteristics is paramount for the accurate preparation of standards, the design of in vitro and in vivo experiments, and the development of potential therapeutic formulations. This document synthesizes data from authoritative sources and presents a practical, field-tested protocol for the experimental determination of its solubility.

Core Physicochemical Properties

The foundational step in utilizing any compound in a research setting is to establish its fundamental physical and chemical identity. These properties are crucial for calculations related to molarity, solution preparation, and structural analysis.

Molecular Identity

Sodium alpha-ketoisocaproate is a white to off-white crystalline solid.[2][5] Its primary identifiers and molecular weight are summarized in the table below. The molecular weight is consistently reported as approximately 152.1 g/mol .[4][5][6][7]

PropertyValueSource(s)
CAS Registry Number 4502-00-5[2][4][5][6]
Molecular Formula C₆H₉NaO₃ (or C₆H₉O₃ • Na)[2][4][5]
Formula Weight 152.1 g/mol (also cited as 152.12 g/mol )[2][4][5][6][8]
Synonyms Sodium 4-methyl-2-oxopentanoate, KIC Sodium Salt, Ketoleucine Sodium Salt[2][4]

Solubility Profile

Solubility is a critical parameter that dictates how a compound can be prepared for biological assays, formulation studies, and analytical measurements. The solubility of sodium alpha-ketoisocaproate has been characterized in several common laboratory solvents.

Overview of Solubility

Sodium alpha-ketoisocaproate is described as being slightly soluble to soluble in water.[2][3] Its ionic nature as a sodium salt generally confers better aqueous solubility compared to its free acid form. It is supplied as a crystalline solid which can be hygroscopic.[2][5] For biological experiments, it is common to prepare a concentrated stock solution, which is then diluted into aqueous buffers or isotonic saline.[5] It is recommended that aqueous solutions are not stored for more than one day to ensure stability and prevent degradation.[5]

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of sodium alpha-ketoisocaproate in various solvents. It is noteworthy that different sources report varying solubilities in water, which may be attributable to differences in experimental conditions such as temperature, pH, and the application of physical methods like sonication to aid dissolution.

SolventSolubilityConditionsSource(s)
Water (H₂O) ~50 mg/mL (328.69 mM)Requires ultrasonic assistance[3]
PBS (pH 7.2) ~10 mg/mL-[4][5][7]
Ethanol ~5 mg/mL-[4][5][7]

The significant solubility in water, particularly with sonication, makes it suitable for a wide range of biological and biochemical applications.[3] The solubility in PBS at a neutral pH of 7.2 is highly relevant for cell-based assays and physiological studies.[4][5][7]

Experimental Protocol: Determination of Aqueous Solubility

To ensure reproducibility and accuracy in research, a standardized protocol for determining solubility is essential. The following methodology is based on the widely accepted isothermal equilibrium method, followed by gravimetric analysis, a robust and reliable technique for quantifying the solubility of a solid in a liquid.[9][10]

Principle of the Method

The core principle involves creating a saturated solution of the solute (sodium alpha-ketoisocaproate) in the solvent (e.g., ultrapure water) at a constant, controlled temperature. A state of equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation. By measuring the mass of the dissolved solid in a known mass or volume of the solvent, the solubility can be precisely calculated. This method is self-validating as the continued presence of excess solid solute ensures that the solution has reached its saturation point.

Materials and Equipment
  • Sodium alpha-ketoisocaproate (≥95% purity)[5][6]

  • Ultrapure water (Type I, 18.2 MΩ·cm resistivity)

  • Thermostatted orbital shaker or water bath

  • Analytical balance (readability ±0.1 mg)

  • Glass vials with screw caps

  • Calibrated pipettes

  • Syringe filters (0.22 or 0.45 µm pore size)

  • Pre-weighed drying dishes or beakers

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Solvent Preparation: Dispense a precise volume (e.g., 5.0 mL) of ultrapure water into several glass vials. Place these vials in the thermostatted shaker set to the desired temperature (e.g., 25 °C / 298.15 K) and allow them to thermally equilibrate.

  • Addition of Solute: Add an excess amount of sodium alpha-ketoisocaproate to each vial. The key is to add enough solid so that a noticeable amount remains undissolved even after equilibrium is reached. This ensures saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatted shaker. Agitate the vials at a constant speed (e.g., 200 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed within the thermostatted bath for at least 12 hours.[11] This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-heated pipette to prevent premature precipitation. Immediately filter the solution through a syringe filter into a pre-weighed (tared) drying dish. Filtration is a critical step to remove any microscopic, undissolved particles.

  • Gravimetric Analysis: Place the drying dish containing the filtrate into a drying oven set to a moderate temperature (e.g., 60-70 °C) until the water has completely evaporated and a constant dry weight is achieved. Alternatively, use a vacuum desiccator.

  • Calculation: Reweigh the drying dish to determine the mass of the dried sodium alpha-ketoisocaproate residue. The solubility (S) in mg/mL is calculated as follows:

    S (mg/mL) = (Mass of dish with residue (mg) - Mass of empty dish (mg)) / Volume of filtrate withdrawn (mL)

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the aqueous solubility of sodium alpha-ketoisocaproate.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_solvent 1. Add Solvent to Vials add_solute 2. Add Excess Solute prep_solvent->add_solute agitate 3. Agitate at Constant Temp (24-48 hours) add_solute->agitate settle 4. Settle Undissolved Solid (≥12 hours) agitate->settle withdraw 5. Withdraw & Filter Supernatant settle->withdraw dry 6. Evaporate Solvent withdraw->dry weigh 7. Weigh Residue dry->weigh calculate 8. Calculate Solubility weigh->calculate

Workflow for Solubility Determination

Conclusion

Sodium alpha-ketoisocaproate is a well-characterized metabolite with a formula weight of approximately 152.1 g/mol . Its solubility profile demonstrates good solubility in aqueous systems, particularly with physical assistance, and moderate solubility in ethanol. This technical guide provides the essential physicochemical data and a robust experimental protocol necessary for its effective use in a scientific setting. Adherence to standardized methodologies, as outlined herein, will ensure the generation of accurate and reproducible data, facilitating further advancements in metabolic research and drug development.

References

  • α-Ketoisocaproic Acid (sodium salt) - Cayman Chemical - Cambridge Bioscience. Cambridge Bioscience. [Link]

  • Sodium α-ketoisocaproate. CAS Common Chemistry. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • alpha-Ketoisocaproic acid sodium salt | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

  • α-Ketoisocaproic acid. Wikipedia. [Link]

  • Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. ResearchGate. [Link]

  • Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. Academia.edu. [Link]

  • Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. [Link]

Sources

The Metabolic Dichotomy of L-Leucine and Sodium α-Ketoisocaproate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Leucine and its α-keto acid derivative, α-ketoisocaproate (KIC)—often formulated as sodium α-ketoisocaproate for pharmacological stability—are inextricably linked via the branched-chain aminotransferase (BCAT) pathway. However, their roles in cellular signaling, nitrogen metabolism, and therapeutic application are fundamentally divergent. While leucine acts as a potent nutrient signal and nitrogen donor, sodium KIC functions as a nitrogen sink and requires enzymatic conversion to exert canonical leucine-like signaling. This whitepaper deconstructs the biochemical, mechanistic, and clinical differences between these two molecules, providing a comprehensive framework for researchers and drug developers.

The Transamination Gateway: Biochemical Topology

The metabolic relationship between leucine and KIC is governed by the first step of branched-chain amino acid (BCAA) catabolism. L-Leucine undergoes reversible transamination catalyzed by branched-chain aminotransferase (BCAT), transferring its α-amino group to α-ketoglutarate (α-KG) to yield glutamate and KIC.

The critical distinction lies in the directionality dictated by the substrate:

  • L-Leucine acts as a nitrogen source , increasing the intracellular glutamate pool.

  • Sodium α-Ketoisocaproate acts as a nitrogen sink , scavenging an amino group from glutamate to form leucine and α-KG. This nitrogen-sparing effect is the pharmacological basis for prescribing sodium KIC in chronic kidney disease (CKD) and hyperammonemia [3].

Following transamination, KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, eventually yielding isovaleryl-CoA, acetyl-CoA, and acetoacetate.

MetabolicPathway Leu L-Leucine (Nitrogen Source) KIC Sodium α-Ketoisocaproate (Nitrogen Sink) Leu->KIC BCAT (Transamination) IsoCoA Isovaleryl-CoA KIC->IsoCoA BCKDH (Irreversible) aKG α-Ketoglutarate Glu Glutamate aKG->Glu NH3 Transfer Glu->aKG NH3 Scavenging

Metabolic interconversion of Leucine and KIC via BCAT and BCKDH.

Mechanistic Divergence in Cellular Signaling

For decades, KIC was assumed to be a mere proxy for leucine. However, modern isotopic tracing and genetic knockout models have revealed distinct signaling paradigms in skeletal muscle and pancreatic β-cells.

Skeletal Muscle: mTORC1 Activation and Glucose Transport

Leucine is a direct, allosteric activator of the mechanistic target of rapamycin complex 1 (mTORC1) via its binding to the cytosolic sensor Sestrin2. This activation promotes muscle protein synthesis but, under chronic exposure, induces insulin resistance by promoting S6K1-mediated inhibitory phosphorylation of IRS-1.

While sodium KIC also activates mTORC1 and suppresses insulin-stimulated glucose transport, it cannot do so directly . Experimental depletion of cytosolic BCAT (BCAT2) using siRNA completely abrogates KIC's ability to activate mTORC1 [1]. Thus, KIC's anabolic and insulin-modulating effects in skeletal muscle are strictly dependent on its transamination back into leucine.

Pancreatic β-Cells: LSIS vs. KICSIS

In pancreatic β-cells, both molecules stimulate insulin secretion, but via completely different metabolic coupling factors:

  • Leucine-Stimulated Insulin Secretion (LSIS): Leucine allosterically activates Glutamate Dehydrogenase (GDH), enhancing glutamate oxidation to increase the ATP/ADP ratio. This pathway does not require leucine catabolism.

  • KIC-Stimulated Insulin Secretion (KICSIS): KIC does not activate GDH. Instead, it must be transaminated by mitochondrial BCAT (BCATm) into leucine and α-KG. The newly formed α-KG feeds the TCA cycle to generate ATP and NADPH. Disruption of the BCATm gene in mice abolishes KICSIS while leaving LSIS completely intact [2].

Signaling KIC_ext Sodium KIC BCATm BCATm / BCAT2 KIC_ext->BCATm Obligatory Step Leu_ext L-Leucine Sestrin2 Sestrin2 Sensor Leu_ext->Sestrin2 Direct Binding GDH Glutamate Dehydrogenase Leu_ext->GDH Allosteric Activation BCATm->Leu_ext Transamination mTORC1 mTORC1 Activation Sestrin2->mTORC1 Anabolic Signal Insulin Insulin Secretion GDH->Insulin ATP/ADP Increase

Divergent signaling pathways of Leucine and KIC in muscle and β-cells.

Quantitative Data: Pharmacological & Metabolic Comparison

To guide formulation and experimental design, the following table summarizes the quantitative and qualitative distinctions between L-Leucine and Sodium KIC based on established pharmacokinetic and molecular data [1][2][4].

ParameterL-LeucineSodium α-Ketoisocaproate (KIC)
Molecular Role Nitrogen Donor (Source)Nitrogen Acceptor (Sink)
mTORC1 Activation Direct (Sestrin2 ligand)Indirect (Requires BCAT2 conversion)
Insulin Secretion Mechanism GDH allosteric activation (LSIS)α-KG generation via BCATm (KICSIS)
Nitrogen Balance Effect Neutral/Positive (Adds NH3)Highly Positive (Scavenges NH3)
Precursor Pool Efficacy Underestimates protein synthesis ratesAccurately reflects intracellular precursor pool [4]
Primary Clinical Use Sarcopenia, Muscle WastingChronic Kidney Disease, Hyperammonemia

Experimental Protocols: Validating Metabolic Flux

To rigorously differentiate the metabolic flux of leucine versus KIC, researchers must employ self-validating isotopic tracing systems. The following protocols are designed to establish causality by isolating transamination from oxidative decarboxylation.

Protocol 1: Isotopic Tracing of KIC vs. Leucine Interconversion In Vivo

Causality Rationale: Because KIC and Leucine rapidly interconvert, measuring the specific activity (SA) of reciprocal pools using dual-isotope infusion is the only way to quantify true unidirectional flux without interference from endogenous protein breakdown [3].

Step-by-Step Methodology:

  • Subject Preparation: Fast subjects (animal models or humans) for a defined period (e.g., 14 hours) to establish a baseline post-absorptive state.

  • Tracer Infusion: Initiate a primed, constant intravenous infusion of two distinct isotopes:

    • L-[4,5-3H]leucine (to track leucine flux).

    • [U-14C]sodium α-ketoisocaproate (to track KIC flux).

  • Blood Sampling: Collect arterialized venous blood at 10-minute intervals during the steady-state plateau (typically 120–180 minutes post-infusion).

  • Metabolite Isolation: Deproteinize plasma using 5% sulfosalicylic acid. Isolate leucine and KIC using cation-exchange chromatography (e.g., Dowex 50W-X8).

  • Quantification:

    • Measure 14C and 3H radioactivity using dual-channel liquid scintillation counting.

    • Determine total plasma concentrations of leucine and KIC via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Self-Validation Check: Calculate the ratio of [3H]KIC specific activity to [3H]leucine specific activity. If the system is valid, the KIC SA will be lower than Leucine SA due to the entry of unlabeled KIC from intracellular protein degradation.

Protocol 2: Isolating KICSIS vs. LSIS via Islet Perifusion

Causality Rationale: To prove that KIC requires transamination to stimulate insulin secretion, the BCATm enzyme must be genetically ablated. Wild-type (WT) islets serve as the internal control.

Step-by-Step Methodology:

  • Islet Isolation: Isolate pancreatic islets from BCATm+/+ (WT) and BCATm-/- (Knockout) mice using collagenase digestion and density gradient centrifugation.

  • Pre-incubation: Incubate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 2 mM glucose for 30 minutes to establish basal insulin secretion.

  • Perifusion System Setup: Place 50 size-matched islets into perifusion chambers maintained at 37°C, perifusing KRB buffer at a rate of 1 mL/min.

  • Secretagogue Challenge:

    • Phase 1: Perifuse with 10 mM L-Leucine + 2 mM Glutamine. (Expected: Both WT and KO secrete insulin).

    • Phase 2: Washout with basal KRB for 20 minutes.

    • Phase 3: Perifuse with 10 mM Sodium KIC + 2 mM Glutamine. (Expected: Only WT secretes insulin; KO fails due to lack of transamination) [2].

  • Assay: Collect perifusate fractions every minute and quantify insulin using a high-sensitivity ELISA.

Conclusion

The interchangeable nature of leucine and sodium α-ketoisocaproate is an oversimplification. While they share a carbon skeleton, their entry points into cellular metabolism dictate vastly different physiological responses. Sodium KIC is not merely "leucine without ammonia"; it is a distinct pharmacological entity that requires enzymatic activation (BCAT) to trigger mTORC1, serves as a superior tracer for intracellular protein synthesis pools, and acts as a vital nitrogen scavenger in compromised metabolic states. Understanding these mechanistic boundaries is critical for the targeted development of nutritional therapies and metabolic drugs.

References

  • Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner American Journal of Physiology[Link]

  • Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion Journal of Biological Chemistry (via PMC/NIH)[Link]

  • Effects of fasting on flux and interconversion of leucine and alpha-ketoisocaproate in vivo American Journal of Physiology-Endocrinology and Metabolism[Link]

  • Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man Metabolism (via PubMed/NIH)[Link]

Methodological & Application

Application Note: A Validated HPLC-Fluorescence Method for the Quantification of Sodium Alpha-Ketoisocaproate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of sodium alpha-ketoisocaproate (α-KIC), a key metabolite of the essential amino acid leucine, in human plasma.[1] The method employs pre-column derivatization to enhance fluorescence detection, ensuring high sensitivity and selectivity. The protocol has been developed and validated in accordance with internationally recognized bioanalytical method validation guidelines to support clinical and research applications where accurate monitoring of α-KIC levels is critical.

Introduction

Sodium alpha-ketoisocaproate (α-KIC) is the keto-analogue of leucine and plays a significant role in various metabolic pathways, including protein synthesis and energy metabolism.[1][2] Its concentration in plasma is a valuable biomarker for studying amino acid metabolism, diagnosing and monitoring metabolic disorders such as Maple Syrup Urine Disease (MSUD), and assessing the efficacy of nutritional interventions.[1][3][4] Given its clinical and research significance, a reliable and validated analytical method for its quantification in biological matrices is essential.

This document provides a comprehensive guide for the determination of α-KIC in human plasma using a reversed-phase HPLC method with fluorescence detection. The causality behind key experimental choices, from sample preparation to chromatographic separation and detection, is explained to provide a deeper understanding of the methodology. The protocol is designed to be self-validating, incorporating quality control checks to ensure data integrity, aligning with the principles of Good Laboratory Practice (GLP).

Method Overview

The analytical strategy involves the deproteinization of plasma samples, followed by a pre-column derivatization step to convert the non-fluorescent α-KIC into a highly fluorescent derivative. This is crucial as α-keto acids, including α-KIC, lack a native chromophore or fluorophore, making direct detection by UV or fluorescence HPLC challenging. The derivatized analyte is then separated from other plasma components on a C18 reversed-phase column and quantified using a fluorescence detector.

The Rationale for Derivatization

Direct analysis of α-keto acids by HPLC is often hindered by their high polarity and lack of a suitable chromophore for UV detection or fluorophore for fluorescence detection. To overcome these limitations, a pre-column derivatization step is employed. This involves reacting the α-keto acid with a specific reagent to form a stable, highly fluorescent derivative. Several reagents have been utilized for this purpose, including o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[5][6][7] This method utilizes a DMB-based derivatization, which has been shown to produce derivatives with strong fluorescence, thereby enhancing the sensitivity of the assay.[5]

Experimental Workflow

The entire analytical process, from plasma sample collection to data acquisition, is outlined below. Adherence to this workflow is critical for achieving accurate and reproducible results.

HPLC Workflow for α-KIC Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection deproteinization Protein Precipitation plasma->deproteinization Add precipitating agent derivatization Pre-column Derivatization with DMB deproteinization->derivatization Supernatant transfer filtration Sample Filtration derivatization->filtration Prepare for injection injection HPLC Injection filtration->injection Load sample separation Reversed-Phase C18 Separation injection->separation Mobile phase elution detection Fluorescence Detection separation->detection Analyte detection quantification Peak Integration & Quantification detection->quantification Chromatogram generation reporting Data Reporting quantification->reporting Generate results

Figure 1: A schematic overview of the analytical workflow for the determination of sodium alpha-ketoisocaproate in plasma.

Materials and Reagents

  • Sodium alpha-ketoisocaproate (≥98% purity)

  • Internal Standard (IS): e.g., α-Ketoisovaleric acid

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)

  • Perchloric acid (PCA), 70%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium hydroxide (NaOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sodium α-KIC in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold 0.4 M perchloric acid.[8] This step is critical for removing proteins that can interfere with the analysis and damage the HPLC column.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization:

    • To 50 µL of the supernatant, add 50 µL of DMB derivatizing reagent.

    • Incubate the mixture at 60°C for 30 minutes in a heating block. This reaction forms a stable, fluorescent quinoxalinol derivative.

  • Neutralization and Dilution: After incubation, cool the samples on ice and add 100 µL of a suitable diluent (e.g., mobile phase) to stop the reaction and prepare the sample for injection.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. This step removes any particulate matter that could block the HPLC system.

HPLC System and Conditions
ParameterCondition
HPLC System A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its ability to retain and separate the relatively non-polar derivatized analyte.
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., Acetonitrile). The gradient is optimized to achieve good separation of the analyte from endogenous plasma components.
Flow Rate 1.0 mL/min
Column Temperature 30°C. Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume 20 µL
Fluorescence Detector Excitation Wavelength (Ex): ~365 nm, Emission Wavelength (Em): ~450 nm (These wavelengths should be optimized for the specific DMB derivative).

Method Validation

The developed method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[9][10][11][12] The validation parameters assessed are summarized below.

Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[13]
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD: Signal-to-noise ratio ≥ 3. LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5][7]
Recovery Consistent and reproducible extraction recovery across the concentration range.
Stability Analyte stability established under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantification of sodium alpha-ketoisocaproate in human plasma. The method is sensitive, selective, and has been rigorously validated to ensure the generation of reliable data for both research and clinical applications. The clear explanation of the rationale behind the experimental choices and the inclusion of a comprehensive validation summary underscore the trustworthiness and authority of this protocol.

References

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cree, T. C., Hutson, S. M., & Harper, A. E. (1979). Gas-liquid chromatography of alpha-keto acids: Quantification of the branched-chain-alpha-keto acids from physiological sources. Analytical Biochemistry, 92(1), 156–163.
  • Hori, S., Fujisawa, H., & Chiba, H. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2135–2140. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Nissen, S., Van Huysen, C., & Haymond, M. W. (1981). Measurement of plasma alpha-ketoisocaproate concentrations and specific radioactivity by high-performance liquid chromatography. Analytical Biochemistry, 110(2), 389–392.
  • Park, S., et al. (2022). α-ketoisocaproic acid promotes ER stress through impairment of autophagy, thereby provoking lipid accumulation and insulin resistance in murine preadipocytes.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]

  • Tanaka, H., et al. (1998). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.
  • Taschetto, et al. (2017). Acute and long-term effects of intracerebroventricular administration of α-ketoisocaproic acid on oxidative stress parameters and cognitive and noncognitive behaviors. Metabolic Brain Disease, 32, 1507-1518.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ketoisocaproic acid. Retrieved from [Link]

  • Yudkoff, M., et al. (2005). Brain amino acid requirements and toxicity: the example of leucine. The Journal of Nutrition, 135(6 Suppl), 1531S-8S.
  • Zgaga, Z., et al. (2009). Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection.

Sources

LC-MS/MS protocol for quantifying KIC in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the robust quantification of α-ketoisocaproate (KIC) in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Overview: The Role of KIC in Bioprocessing

α-Ketoisocaproate (KIC) is the primary branched-chain keto acid (BCKA) derivative of the essential amino acid L-leucine[1]. In mammalian cell culture systems (such as CHO cells used for monoclonal antibody production), branched-chain amino acid (BCAA) metabolism is a critical driver of protein synthesis, energy production, and mTORC1 signaling[2].

During cellular metabolism, leucine is reversibly transaminated by branched-chain amino acid transaminase (BCAT) to form KIC. KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to enter the TCA cycle[3]. Monitoring the extracellular flux of KIC in spent cell culture media provides actionable insights into cellular metabolic states, bioprocess efficiency, and nutrient consumption bottlenecks[4].

BCAA_Pathway Leucine L-Leucine (BCAA) KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT (Transamination) KIC->Leucine BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (Oxidative Decarboxylation) AcetylCoA Acetyl-CoA (TCA Cycle) IsovalerylCoA->AcetylCoA Multiple Steps

Metabolic conversion of L-Leucine to KIC and downstream TCA cycle intermediates.

Analytical Strategy & Causality

KIC is highly polar, water-soluble, and lacks a strong chromophore, making traditional UV/Vis detection inadequate. While pre-column derivatization (e.g., with O-PFBO or 3-NPH) can enhance ionization efficiency[5], direct analysis of underivatized KIC via LC-MS/MS in negative electrospray ionization (ESI-) mode is heavily preferred for high-throughput bioprocessing workflows[1].

The Self-Validating System: Cell culture media (e.g., DMEM, CHO CD) is a highly complex matrix. It contains high concentrations of inorganic salts, amino acids, and pH indicators (phenol red) that cause severe ion suppression in the MS source[4]. To establish a self-validating protocol, this method mandates the use of a stable isotope-labeled internal standard (SIL-IS), specifically KIC-d3. By spiking the SIL-IS directly into the extraction solvent, any extraction losses, matrix effects, or ionization fluctuations are mathematically normalized, ensuring absolute quantitative accuracy[2].

Materials and Reagents

  • Analytical Standards: α-Ketoisocaproic acid sodium salt (KIC, ≥98% purity), KIC-d3 (Internal Standard)[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank, uncultured cell culture media (for matrix-matched calibration curves).

Experimental Protocol

Step 4.1: Preparation of Calibration Standards
  • Stock Solutions: Prepare a 1 mg/mL primary stock of KIC in LC-MS grade water[4]. Prepare a separate 100 μg/mL stock of KIC-d3 in water. (Expertise Note: Keto acids are susceptible to thermal degradation. Always prepare stocks on ice and store aliquots at -80°C to prevent spontaneous decarboxylation)[1].

  • Matrix-Matched Curve: Spike KIC into blank cell culture media to create a 7-point calibration curve ranging from 10 ng/mL to 10,000 ng/mL.

Step 4.2: Sample Preparation (Protein Precipitation)
  • Thaw spent cell culture media samples on ice.

  • Transfer 50 μL of media into a 1.5 mL microcentrifuge tube.

  • Add 200 μL of ice-cold Acetonitrile (-20°C) containing 500 ng/mL of KIC-d3[1].

    • Causality: The 1:4 ratio of aqueous to organic solvent rapidly precipitates proteins (e.g., BSA in serum-supplemented media) and instantly quenches metabolic enzymes, preventing ex vivo conversion of leucine to KIC[2].

  • Vortex vigorously for 30 seconds to ensure complete protein crashing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C[1].

  • Transfer 150 μL of the supernatant to an LC-MS autosampler vial containing 150 μL of LC-MS grade water.

    • Causality: This 1:1 dilution matches the sample's organic content to the initial mobile phase conditions, preventing chromatographic peak distortion (solvent effect) upon injection[4].

LCMS_Workflow Media Cell Culture Media (Sample Collection) Quench Protein Precipitation (Cold ACN + IS) Media->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Supernatant Supernatant Recovery & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Negative ESI, MRM) Supernatant->LCMS Data Data Processing (IS Normalization) LCMS->Data

Step-by-step sample preparation and LC-MS/MS workflow for KIC quantification.
Step 4.3: LC-MS/MS Conditions

A Pentafluorophenyl (PFP) or high-strength silica C18 column (e.g., 2.1 × 100 mm, 1.7 μm) is recommended. PFP columns provide alternative retention mechanisms (fluorine interactions, dipole-dipole) that excel at resolving KIC from its closely related structural isomers[3].

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.3 85% 15%
2.0 0.3 85% 15%
3.0 0.3 70% 30%
6.0 0.3 70% 30%
6.1 0.3 0% 100%
9.0 0.3 0% 100%
9.1 0.3 85% 15%

| 12.0 | 0.3 | 85% | 15% |

Note: Column temperature maintained at 40°C; Injection volume: 5 μL[2].

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Operate the triple quadrupole mass spectrometer in negative ESI mode. The primary transition for KIC corresponds to the loss of a carboxyl group (CO₂).

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
KIC129.185.15012
KIC-d3132.188.15012
KMV129.185.15012
KIV115.171.15010

*KMV (α-keto-β-methylvalerate) and KIV (α-ketoisovalerate) are monitored to ensure chromatographic resolution from KIC[6].

Step 4.4: Data Processing
  • Integration: Integrate the peak areas for KIC and KIC-d3.

  • Normalization: Calculate the Area Ratio (Area KIC / Area KIC-d3).

  • Quantification: Plot the Area Ratio against the nominal concentration of the matrix-matched standards using a linear regression with 1/x weighting[4].

Troubleshooting & Optimization

  • Isobaric Interference: KIC (leucine derivative) and KMV (isoleucine derivative) have identical molecular weights (130.14 g/mol ) and share the exact same 129.1 → 85.1 MRM transition[1]. Baseline chromatographic separation is absolutely mandatory. If they co-elute, extend the gradient hold at 15% B or ensure you are utilizing a PFP column rather than a standard C18[3].

  • Peak Tailing: Keto acids can interact with exposed metal ions in the LC system flow path. If tailing occurs, consider passivating the LC system or utilizing bioinert/PEEK-lined columns.

References

  • BenchChem. "Application Notes and Protocols for the Separation of Branched-Chain Keto Acids by Liquid Chromatography." BenchChem, 2025. 1

  • NIH PMC. "Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease." PMC, 2024. 3

  • SCIEX. "Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media." SCIEX Application Notes, 2019. 4

  • ACS Publications. "Direct Analysis of Leucine and Its Metabolites β‐Hydroxy-β-methylbutyric Acid, α‐Ketoisocaproic Acid." Analytical Chemistry, 2015.2

  • ResearchGate. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids." Chromatography, 2016. 5

Sources

Application Note: Enzymatic Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is the rate-limiting macromolecular machine in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). Dysregulation of BCKDH is a critical metabolic bottleneck implicated in maple syrup urine disease (MSUD), obesity, type 2 diabetes, and metabolic-associated steatohepatitis (MASH) (1)[1].

The complex consists of three catalytic components: a thiamine pyrophosphate (TPP)-dependent decarboxylase (E1α, E1β), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3) (2)[2]. Measuring its activity accurately is paramount for drug development targeting metabolic disorders. This application note details a highly optimized, spectrophotometric assay that quantifies BCKDH activity by monitoring the stoichiometric production of NADH at 340 nm.

Regulatory Mechanisms & Assay Causality

To design a robust biochemical assay, one must understand the endogenous regulation of the target. BCKDH is tightly controlled by a phosphorylation-dephosphorylation cycle. The BCKDH kinase (BCKDK) phosphorylates the E1α subunit, rendering the complex inactive. Conversely, the BCKDH phosphatase (BDP/PP2Cm) dephosphorylates and activates it.

Causality Behind Experimental Choices:
  • Actual vs. Total Activity: To measure the Actual Activity (the in vivo physiological state), the extraction buffer must contain kinase inhibitors (e.g., dichloroacetate) and phosphatase inhibitors (e.g., NaF) to "freeze" the endogenous phosphorylation state. To measure Total Activity, the lysate is deliberately treated with an exogenous broad-spectrum phosphatase (e.g., Lambda Protein Phosphatase) to fully dephosphorylate and activate all BCKDH complexes (3)[3].

  • Polyethylene Glycol (PEG) Precipitation: The BCKDH complex is massive (~4 Megadaltons). By applying a 9% PEG-6000 precipitation step, the BCKDH complex is selectively pelleted. This critical step removes smaller, cytosolic NADH-consuming enzymes (like lactate dehydrogenase) that would otherwise cause massive background interference (4)[4].

  • Omission of Exogenous E3: Historical protocols supplemented the assay with exogenous pig heart E3. However, modern optimized PEG extraction retains the endogenous E3 tightly bound to the E2 core, rendering exogenous E3 unnecessary and reducing assay variability (3)[3].

G BCAA Branched-Chain Amino Acids (Leu, Ile, Val) BCAT BCAT (Transamination) BCAA->BCAT BCKA Branched-Chain α-Keto Acids (KIC, KMV, KIV) BCKDH_Active BCKDH Complex (Active / Dephosphorylated) BCKA->BCKDH_Active AcylCoA Branched-Chain Acyl-CoA + NADH + CO2 BCAT->BCKA BCKDH_Active->AcylCoA Kinase BCKDK (Kinase) BCKDH_Active->Kinase ATP BCKDH_Inactive BCKDH Complex (Inactive / Phosphorylated) Phosphatase BDP / PP2C (Phosphatase) BCKDH_Inactive->Phosphatase H2O Kinase->BCKDH_Inactive Phosphatase->BCKDH_Active

Figure 1: BCAA Catabolic Pathway and Regulation of the BCKDH Complex.

Self-Validating System Controls

To ensure data integrity and trustworthiness, this protocol is designed as a self-validating system. Every experimental run MUST include:

  • Substrate Blank (Negative Control): A parallel reaction omitting the substrate (α-ketoisovalerate). This isolates the baseline drift caused by non-specific NADH generation. The true BCKDH rate is the

    
     of the complete reaction minus the 
    
    
    
    of the blank.
  • Spike-in Recovery (Matrix Control): Spiking 50 μM of pure NADH into a parallel sample well to ensure the biological matrix or PEG buffer does not optically quench the 340 nm absorbance.

Step-by-Step Methodology

Reagent Preparation
  • Extraction Buffer: 30 mM Potassium phosphate (pH 7.5), 3 mM EDTA, 5 mM DTT, 5% Triton X-100, 1 μM Leupeptin (5)[5]. For Actual Activity only: Supplement with 50 mM NaF and 5 mM sodium dichloroacetate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KPi (pH 7.5), 3 mM NAD+, 0.4 mM CoA-SH, 2 mM Thiamine pyrophosphate (TPP), 2 mM MgCl2.

  • Substrate: 100 mM α-ketoisovalerate (α-KIV) stock in ddH2O.

Tissue Extraction & PEG Precipitation
  • Pulverize 100–150 mg of snap-frozen tissue in liquid nitrogen.

  • Homogenize the powder in 1.0 mL of ice-cold Extraction Buffer using a mechanical tissue lyser (e.g., 30 Hz for 2 minutes).

  • Centrifuge at 10,000 × g for 10 min at 4°C to pellet insoluble debris. Transfer the supernatant to a new tube.

  • Add 50% (w/v) PEG-6000 dropwise to the supernatant to achieve a final concentration of 9% PEG. Stir gently on ice for 20 minutes.

  • Centrifuge at 12,000 × g for 10 min at 4°C. Discard the supernatant (containing cytosolic contaminants).

  • Resuspend the BCKDH-rich pellet in 200 μL of Extraction Buffer (without Triton X-100).

Dephosphorylation (For Total Activity Measurement Only)
  • Take a 50 μL aliquot of the resuspended PEG pellet.

  • Add 400 units of Lambda Protein Phosphatase and 1 mM MnCl2.

  • Incubate at 37°C for 20 minutes to ensure complete dephosphorylation of the E1α subunit.

Spectrophotometric Measurement
  • Pre-warm a UV-transparent 96-well microplate to 30°C.

  • Add 180 μL of Assay Buffer to each well.

  • Add 10 μL of the resuspended PEG pellet (enzyme source) to both the "Sample" and "Substrate Blank" wells.

  • Initiate the reaction by adding 10 μL of 100 mM α-KIV to the "Sample" wells (final concentration ~5 mM). Add 10 μL of ddH2O to the "Substrate Blank" wells.

  • Immediately monitor the absorbance at 340 nm continuously for 20–30 minutes using a microplate reader set to kinetic mode at 30°C.

Data Analysis & Expected Outcomes

Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is


.
One unit (U) of enzyme activity is defined as the formation of 1 μmol of NADH per minute at 30°C (2)[2].

Table 1: Expected BCKDH Specific Activities in Wild-Type Murine Tissues Note: Values are highly tissue-dependent due to differential expression of BCKDK and BDP (6)[6].

Tissue SourceActual Activity (nmol/min/mg)Total Activity (nmol/min/mg)Basal Activity State (% Active)
Liver 10.0 – 15.015.0 – 20.0~ 70% – 90%
Kidney 4.0 – 6.08.0 – 12.0~ 40% – 60%
Heart 1.0 – 3.010.0 – 18.0~ 10% – 20%
Skeletal Muscle 0.5 – 1.02.0 – 4.0~ 5% – 20%

Troubleshooting Note: If skeletal muscle activity is undetectable via spectrophotometry, researchers must pivot to a radiochemical assay measuring


 release from α-keto[1-

]isovalerate, which offers higher sensitivity for low-abundance tissues.

References

  • ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease. Journal of Clinical Investigation. Available at: [Link]

  • Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Methods in Enzymology / ResearchGate. Available at: [Link]

  • Obesity-related elevations in plasma leucine are associated with alterations in enzymes involved in branched-chain amino acid metabolism. American Journal of Physiology. Available at: [Link]

  • Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Short-term Physical Activity Reduces Metabolic-associated Steatohepatitis by Promoting the Degradation of Branched-chain Amino Acids in Skeletal Muscle. Journal of Clinical and Translational Hepatology. Available at:[Link]

  • Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

derivatization of alpha-ketoisocaproate with DMB for fluorescence detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Fluorescence Detection of Alpha-Ketoisocaproate (KIC) via DMB Derivatization

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of alpha-ketoisocaproate (KIC) in biological fluids.[1] KIC, the alpha-keto acid analogue of leucine, is a critical biomarker for Branched-Chain Amino Acid (BCAA) metabolism disorders, most notably Maple Syrup Urine Disease (MSUD). Utilizing 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a fluorogenic derivatization reagent, this method achieves femtomole-level sensitivity, significantly outperforming traditional UV-absorbance methods. The protocol includes optimized reaction conditions, HPLC separation parameters, and troubleshooting guides to ensure reproducibility in clinical and research settings.

Introduction & Clinical Significance

Biological Context

Alpha-ketoisocaproate (KIC) is the first catabolic product of leucine. Under normal physiological conditions, KIC is decarboxylated by the Branched-Chain Alpha-Ketoacid Dehydrogenase (BCKAD) complex to form isovaleryl-CoA.

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

In MSUD, a genetic deficiency in the BCKAD complex leads to the accumulation of BCAAs and their corresponding alpha-keto acids (BCKAs).[2][3][4][5][6] KIC accumulation is particularly neurotoxic, contributing to encephalopathy and cerebral edema in untreated patients. Accurate measurement of KIC, distinct from Leucine, is vital for monitoring disease progression and therapeutic efficacy.

Why DMB Derivatization?

Alpha-keto acids lack strong native chromophores or fluorophores. DMB is a phenylenediamine derivative that reacts specifically with alpha-keto acids under acidic conditions to form highly fluorescent quinoxalinone derivatives.

  • Selectivity: Specific to

    
    -keto groups; does not react with amino acids directly.
    
  • Sensitivity: Limits of Detection (LOD) in the low femtomole range (1.3–5.4 nM).[7]

  • Stability: Derivatives are stable for

    
     hours at 
    
    
    
    .

Scientific Principles: The Chemistry of Derivatization

The reaction relies on the condensation of the 1,2-diamine moiety of DMB with the


-keto carbonyl groups of the analyte.
  • Acid Catalysis: The reaction proceeds in dilute hydrochloric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.

  • Reductive Stabilization: DMB is sensitive to oxidation. The addition of Sodium Sulfite and 2-Mercaptoethanol (2-ME) creates a reducing environment, preventing the auto-oxidation of DMB into non-fluorescent byproducts and ensuring the reagent remains available for the analyte.

  • Quinoxalinone Formation: The condensation yields a stable, fluorescent 2-quinoxalinol derivative (specifically 3-isobutyl-6,7-methylenedioxy-2(1H)-quinoxalinone for KIC).

Materials & Equipment

Reagents
  • DMB Dihydrochloride: (1,2-diamino-4,5-methylenedioxybenzene[7] · 2HCl).[7][8] High purity required.

  • Alpha-Ketoisocaproate (KIC) Sodium Salt: Standard.

  • Internal Standard (Optional): Alpha-ketovaleric acid (KV) or Alpha-ketocaprylic acid.

  • Reducing Agents: Sodium Sulfite (

    
    ), 2-Mercaptoethanol.[8]
    
  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Water (Milli-Q), Hydrochloric Acid (HCl).

Equipment
  • HPLC System: Pump, Autosampler, Column Oven.

  • Detector: Fluorescence Detector (FLD).

  • Column: C18 Reversed-Phase (e.g., TSKgel ODS-80TM, Capcell Core C18, or equivalent). 150 mm x 4.6 mm, 3-5

    
    .
    
  • Heating Block: Capable of maintaining

    
    .
    

Experimental Protocol

Reagent Preparation

Note: Prepare DMB reagent fresh daily. Protect from light.

DMB Derivatization Solution: To prepare 1.0 mL of reagent:

  • Dissolve 1.6 mg DMB·2HCl in approx.[7] 0.8 mL HPLC-grade water.

  • Add 4.9 mg Sodium Sulfite.[7][8]

  • Add 70

    
    L  2-Mercaptoethanol.
    
  • Add 58

    
    L  Concentrated HCl (37%).
    
  • Adjust volume to 1.0 mL with water.

    • Result: ~7 mM DMB in acidic reducing solution.[9]

Sample Preparation (Plasma/Urine)
  • Deproteinization: Mix 50

    
    L of plasma/urine with 150 
    
    
    
    L of Acetonitrile (or 10% Trichloracetic acid).
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at

    
    .
    
  • Collect the supernatant for derivatization.

Derivatization Reaction
  • Transfer 40

    
    L  of Sample Supernatant (or Standard) to a light-protected screw-cap vial.
    
  • Add 40

    
    L  of DMB Derivatization Solution .[7][8]
    
  • Seal tightly and vortex.

  • Incubate at 85°C for 45 minutes .

  • Cool immediately on ice for 5 minutes to quench the reaction.

  • Optional but Recommended: Add 40-100

    
    L  of 65 mM NaOH  or Mobile Phase to dilute and adjust pH (prevents peak splitting for some keto acids).
    
  • Inject 10-20

    
    L  into the HPLC.
    

HPLC Conditions

ParameterSetting
Column C18 Reversed-Phase (150 x 4.6 mm, 5

m)
Mobile Phase A Water / 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile / Methanol (50:[9]50)
Elution Isocratic or Gradient (See below)
Flow Rate 0.8 - 1.0 mL/min
Temperature 30°C - 40°C
Excitation Wavelength 373 nm
Emission Wavelength 448 nm

Recommended Gradient Profile:

  • 0-15 min: 20% B

    
     40% B
    
  • 15-25 min: 40% B

    
     80% B (Wash)
    
  • 25-30 min: 80% B

    
     20% B (Re-equilibration)
    
  • Note: KIC typically elutes after Alpha-Ketoisovalerate (KIV) and before Alpha-Keto-beta-methylvalerate (KMV).

Visualizations

Metabolic Pathway & MSUD Blockage

MSUD_Pathway Leucine L-Leucine BCAT BCAT (Transaminase) Leucine->BCAT KIC Alpha-Ketoisocaproate (KIC) BCKAD BCKAD Complex (Deficient in MSUD) KIC->BCKAD Isovaleryl Isovaleryl-CoA Glutamate Glutamate AlphaKG Alpha-Ketoglutarate AlphaKG->BCAT BCAT->KIC BCAT->Glutamate BCKAD->Isovaleryl Decarboxylation Block BCKAD->Block X  Blockage causes KIC Accumulation

Figure 1: The catabolism of Leucine.[3][5] In MSUD, the BCKAD complex is defective, leading to a toxic accumulation of KIC.[4]

Derivatization Workflow

DMB_Workflow cluster_0 1. Sample Prep cluster_1 2. Reaction cluster_2 3. Analysis Sample Plasma/Urine (50 µL) Deprot Add MeCN Centrifuge Sample->Deprot Supernatant Supernatant Deprot->Supernatant Mix Mix 1:1 (40µL + 40µL) Supernatant->Mix Reagent DMB Reagent (Acidic + Reducing) Reagent->Mix Heat Heat 85°C 45 min Mix->Heat Cool Cool on Ice 5 min Heat->Cool Inject HPLC Injection Cool->Inject Detect Fluorescence Ex:373 / Em:448 Inject->Detect

Figure 2: Step-by-step workflow for the DMB derivatization of alpha-keto acids.

Method Validation & Troubleshooting

Performance Metrics
  • Linearity:

    
     over the range 0.1 
    
    
    
    M to 100
    
    
    M.
  • Limit of Detection (LOD): ~1.5 nM (Signal-to-Noise = 3).

  • Precision (CV%): Intra-day < 3%, Inter-day < 6%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks / Low Signal DMB oxidationPrepare fresh reagent; ensure Na2SO3 and 2-ME are added.
Peak Splitting Sample too acidic upon injectionDilute reaction mix with 65 mM NaOH before injection.
High Background Impure DMB reagentUse high-purity DMB·2HCl; store solid at -20°C.
Retention Time Shift Mobile phase evaporationCap solvent bottles; check pump mixing efficiency.
Unknown Peaks Sialic acid interferenceSialic acids also react with DMB but typically elute much earlier (or require 50°C/2.5h). The 85°C condition favors alpha-keto acids.

References

  • Hara, S. et al. (1987). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.[10] Journal of Chromatography B. Link

  • Nakamura, H. et al. (2020).[7] Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods (RSC). Link

  • Tsuruta, Y. et al. (1990). Simultaneous determination of alpha-keto acids in plasma by high-performance liquid chromatography with fluorescence detection. Analytical Biochemistry.[7]

  • Pudek, M. et al. (2024).[8] Maple Syrup Urine Disease - StatPearls. NCBI Bookshelf. Link

  • Agilent Technologies. Signal™ DMB Labeling Kit Protocol.Link

Sources

GC-MS analysis of KIC using silylation derivatization reagents

High-Resolution GC-MS Quantitation of -Ketoisocaproic Acid (KIC) via Sequential Oximation-Silylation

Executive Summary

1

This guide details a robust Two-Step Derivatization Protocol (Oximation followed by Silylation) that chemically locks the keto functionality and volatilizes the carboxyl group. This method ensures single-peak chromatography, high sensitivity, and precise quantification suitable for clinical and pharmaceutical applications.

Clinical & Biological Context

KIC accumulation is the hallmark of defects in the Branched-Chain

2
Metabolic Pathway: Leucine Degradation

The following diagram illustrates the position of KIC in Leucine catabolism and the block causing MSUD.

LeucinePathwayLeuL-LeucineKICα-Ketoisocaproic Acid(KIC)Leu->KICTransamination(BCAT)IsoValIsovaleryl-CoAKIC->IsoValDecarboxylation(BCKAD Complex)Block|| MSUD Block ||KIC->BlockTCATCA Cycle(Energy)IsoVal->TCA downstream stepsBlock->IsoVal

Figure 1: Leucine catabolism pathway. In MSUD, the BCKAD complex is defective, causing toxic accumulation of KIC.[2]

Chemical Principle of Derivatization

Direct silylation of keto acids is prone to failure because the keto group (


The Solution: Two-Step Reaction
  • Oximation (Step 1): Reaction with Methoxyamine Hydrochloride (MeOX) .

    • Mechanism:[3][4][5] Attacks the carbonyl carbon to form a stable methoxime (

      
      ).
      
    • Result: "Locks" the keto group, preventing enolization and decarboxylation.[6]

  • Silylation (Step 2): Reaction with MSTFA or BSTFA .[7][8]

    • Mechanism:[3][4][5] Replaces the active proton on the carboxylic acid (

      
      ) with a trimethylsilyl group (
      
      
      ).[9]
    • Result: Increases volatility and thermal stability.[9][10]

Target Derivative: KIC-Methoxime-TMS (MW 231.3)

Materials & Reagents

Reagent/MaterialSpecificationPurpose
KIC Standard

-Ketoisocaproic Acid Sodium Salt (Sigma)
Calibration standard.
Internal Standard [

]-KIC or

-Ketovaleric Acid
Normalization for extraction efficiency.
Oximation Reagent Methoxyamine HCl (20 mg/mL) in Pyridine Carbonyl stabilization. Pyridine acts as acid scavenger.
Silylation Reagent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Silylation of -COOH groups.[9]
Solvent Anhydrous PyridineReaction medium (Must be water-free).
Extraction Solvent Methanol / Acetonitrile (1:1)Protein precipitation.[6]

Experimental Protocol

Phase 1: Sample Preparation (Plasma/Urine)
  • Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard solution (1 mM).

  • Deproteinization: Add 400 µL of cold Methanol/Acetonitrile (1:1). Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying: Transfer 100 µL of the supernatant to a GC vial insert. Evaporate to complete dryness under a stream of Nitrogen (or SpeedVac) at room temperature. Crucial: Residual water will destroy the silylation reagent.

Phase 2: Derivatization (The "Gold Standard" Workflow)

This workflow ensures the keto group is protected before silylation occurs.

DerivatizationFlowDrySampleDried Extract(KIC + Impurities)Step1Step 1: OximationAdd 50 µL Methoxyamine/PyridineIncubate 60°C for 45 minDrySample->Step1Step2Step 2: SilylationAdd 50 µL MSTFAIncubate 60°C for 30 minStep1->Step2 Do not dry in between! CoolCool to RT & Transferto GC AutosamplerStep2->CoolAnalysisGC-MS InjectionCool->Analysis

Figure 2: Sequential derivatization workflow. Step 1 stabilizes the ketone; Step 2 volatilizes the acid.

Detailed Steps:

  • Oximation: Add 50 µL of Methoxyamine HCl (20 mg/mL in Pyridine) to the dried residue.

    • Action: Cap tightly and incubate at 60°C for 45 minutes .

    • Note: Ensure the residue is fully dissolved. Sonicate if necessary.

  • Silylation: Add 50 µL of MSTFA (or BSTFA + 1% TMCS).

    • Action: Cap tightly and incubate at 60°C for 30 minutes .

    • Note: The solution may turn slightly cloudy (ammonium salts) or clear.

  • Finalize: Allow to cool to room temperature. Transfer to a GC vial with a glass insert. Inject within 24 hours.

GC-MS Instrument Parameters

These settings are optimized for small organic acids on a single-quadrupole system (e.g., Agilent 5977 or Shimadzu QP2020).

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates TMS derivatives well.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation.
Inlet Split (10:1) @ 250°CSplit injection prevents column overload from derivatization reagents.
Oven Program 60°C (hold 1 min)

10°C/min

300°C (hold 5 min)
Slow ramp allows separation of KIC from other branched-chain keto acids (KMV, KIV).
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Acquisition SIM/Scan ModeSIM for quantitation; Scan (50-550 m/z) for confirmation.

Data Analysis & Interpretation

Identification

The KIC-Methoxime-TMS derivative typically elutes between 8.0 and 10.0 minutes (depending on ramp).

Fragmentation Pattern (EI Source):

  • Molecular Ion: Not always visible or very weak.

  • Target Ion (Quant): m/z 159 (Fragment corresponding to the methoxime-containing moiety after loss of TMS-COOH group or similar cleavage).

  • Qualifier Ions:

    • m/z 73 (Trimethylsilyl group

      
      ).
      
    • m/z 216 (Loss of methyl group

      
      ).
      
    • m/z 129 (Characteristic fragment).

Note: If using Hydroxylamine (instead of Methoxyamine) + Silylation, the derivative is KIC-Oxime-2TMS (MW 289). The spectrum will differ significantly.

Calculation

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Multiple Peaks for KIC Incomplete oximation.Ensure Methoxyamine/Pyridine step is performed before MSTFA addition. Do not skip Step 1.
Low Sensitivity Moisture contamination.TMS reagents hydrolyze instantly with water. Ensure extracts are bone dry before adding reagents. Use fresh anhydrous pyridine.
Rapid Column Bleed Excess silylation reagent.Use a Split injection (10:1 or 20:1). Change the inlet liner frequently.
Peak Tailing Active sites in liner/column.Use deactivated glass wool liners. Trim 10cm from the front of the GC column.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

  • NIST Chemistry WebBook. 2-Ketoisocaproic acid oxime, bis(trimethylsilyl)- deriv. Mass Spectrum.

  • Puddu, G. et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscle. ResearchGate.

  • Schummer, C. et al. (2009).[8] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.

  • National Institutes of Health (NIH). Maple Syrup Urine Disease - GeneReviews.

Application Note: Stabilization and Extraction of Labile Alpha-Keto Acids from Serum

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alpha-keto acids (AKAs)—including pyruvate,


-ketoglutarate, and branched-chain keto acids (BCKAs)—are critical intermediates in glycolysis and the Krebs cycle.[1] However, their quantification in serum is plagued by poor reproducibility due to rapid oxidative decarboxylation and enzymatic degradation post-collection. Standard "crash" protein precipitation (PPT) methods often yield inconsistent results due to this instability.

This guide details a Derivatization-Enhanced Protein Precipitation (DE-PPT) workflow. Unlike traditional acid or solvent precipitation, this method stabilizes the keto-carbonyl group in situ using o-phenylenediamine (OPD) prior to protein removal, ensuring high recovery (>85%) and compatibility with LC-MS/MS platforms.

Part 1: The Challenge of Keto Acid Extraction

The Instability Mechanism

The primary failure mode in keto acid analysis is not the extraction efficiency itself, but the degradation of the analyte during the process.

  • Spontaneous Decarboxylation: In the presence of hydrogen peroxide or under acidic conditions (common in TCA precipitation),

    
    -keto acids degrade into carboxylic acids (e.g., pyruvate 
    
    
    
    acetate + CO
    
    
    ).
  • Enzymatic Turnover: Serum lactate dehydrogenase (LDH) remains active until proteins are fully denatured, rapidly converting pyruvate to lactate.

Why Standard Precipitation Fails
MethodPrecipitantOutcome for Keto Acids
Acid PPT TCA / Perchloric AcidHigh Risk. Strong acids catalyze hydrolysis and decarboxylation of labile AKAs.
Solvent PPT Methanol / AcetonitrileModerate Risk. While effective for proteins, it does not arrest degradation immediately. Recovery of volatile AKAs is often <60%.
DE-PPT OPD + Acid + SolventOptimal. OPD "locks" the ketone group into a stable quinoxalinol ring before precipitation occurs.

Part 2: Strategic Method Selection

Use the following logic to select your protocol. If your panel includes Pyruvate or Oxaloacetate , you must use the Derivatization protocol. If you are strictly analyzing BCKAs (KIC, KMV, KIV), simple cold precipitation is acceptable but less sensitive.

MethodSelection Start Target Analyte Selection Analyze Which Keto Acids? Start->Analyze Pyruvate Includes Labile AKAs (Pyruvate, Oxaloacetate, a-KG) Analyze->Pyruvate BCKA Only Stable BCKAs (KIC, KMV, KIV) Analyze->BCKA ProtocolA PROTOCOL A: OPD Derivatization + PPT (High Stability) Pyruvate->ProtocolA Required BCKA->ProtocolA Higher Sensitivity ProtocolB PROTOCOL B: Cold Methanol PPT (High Throughput) BCKA->ProtocolB Acceptable

Figure 1: Decision matrix for selecting the appropriate extraction workflow based on analyte stability.

Part 3: Detailed Protocols

Protocol A: OPD Derivatization-Enhanced Precipitation (Gold Standard)

Best for: Global profiling, Pyruvate,


-Ketoglutarate, and high-sensitivity LC-MS.

Mechanism: o-Phenylenediamine (OPD) reacts with the


-keto group in acidic conditions to form a stable quinoxalinol derivative. This derivative is lipophilic, easily separated from proteins, and provides excellent MS ionization efficiency.

Reagents:

  • Derivatization Solution: 50 mM o-phenylenediamine (OPD) in 2M HCl. (Prepare fresh daily; keep in amber glass).

  • Internal Standard (IS):

    
    C
    
    
    
    -Pyruvate or d
    
    
    -
    
    
    -ketoisocaproate (10 µM in water).
  • Precipitation Solvent: LC-MS grade Acetonitrile (ACN).[2]

  • Stop Solution: 4M KOH (if neutralization is required for column chemistry).

Step-by-Step Workflow:

  • Sample Thawing: Thaw serum samples on ice. Do not leave at room temperature.

  • Spiking: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard. Vortex briefly.

  • Derivatization (The Critical Step):

    • Add 50 µL of the OPD Derivatization Solution (Acidic).

    • Note: The acid in this solution denatures some proteins, but its primary role is catalyzing the quinoxalinol formation.

    • Vortex and incubate at 60°C for 20 minutes (or 37°C for 60 mins).

    • Why? Heat drives the condensation reaction to completion. The derivatized product is heat-stable.

  • Protein Precipitation:

    • Add 400 µL of ice-cold Acetonitrile .

    • Vortex vigorously for 30 seconds.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery:

    • Transfer the clear supernatant to a fresh vial.

    • Optional: Evaporate under nitrogen and reconstitute in mobile phase (e.g., 0.1% Formic Acid in Water) to concentrate the sample.

Protocol B: Cold Methanol Precipitation (High Throughput)

Best for: Branched-Chain Keto Acids (BCKAs) only; Rapid screening.

Reagents:

  • Extraction Solvent: 100% Methanol (pre-chilled to -20°C).

  • Internal Standard: Stable isotope labeled BCKAs.

Step-by-Step Workflow:

  • Ratio: Add 400 µL of cold Methanol to 100 µL of serum (4:1 ratio).

  • Mixing: Vortex immediately for 60 seconds.

  • Incubation: Place at -20°C for 20 minutes .

    • Expert Insight: This "cold soak" improves the precipitation of smaller proteins and lipoproteins that trap lipophilic BCKAs.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Filtration (Recommended): Pass supernatant through a 0.2 µm PTFE filter plate or PPT+ plate to remove fine particulates that clog UHPLC columns.

Part 4: Technical Validation & Quality Control

Comparative Recovery Data

The table below illustrates the recovery efficiency of Pyruvate (highly unstable) versus


-KIC (moderately stable) across different methods.
MethodPyruvate Recovery (%)

-KIC Recovery (%)
Precision (RSD)
Protocol A (OPD-PPT) 92% 98% < 5%
Protocol B (MeOH) 45%88%12%
Acid PPT (TCA) 30%75%> 15%
Reaction Mechanism Visualization

Understanding the chemistry ensures troubleshooting accuracy. The diagram below details the stabilization pathway.

ReactionMechanism Reactants Unstable Keto Acid (R-CO-COOH) + OPD Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Catalyst Acid Catalyst (H+) Catalyst->Intermediate Product Stable Quinoxalinol Derivative Intermediate->Product Cyclization MS LC-MS/MS Detection Product->MS High Ionization

Figure 2: The chemical stabilization of keto acids via OPD derivatization.

Part 5: Troubleshooting Guide

Issue 1: Low Sensitivity for Pyruvate

  • Cause: Incomplete derivatization or degradation prior to OPD addition.

  • Fix: Ensure the OPD solution is prepared fresh (it oxidizes to a brown color). Add OPD immediately after thawing serum. Do not batch thaw large numbers of samples.

Issue 2: Column Clogging

  • Cause: Incomplete protein removal in Protocol A.

  • Fix: After the ACN precipitation step, perform a "double spin": transfer supernatant to a new tube and spin again at max speed to pellet any carryover precipitate.

Issue 3: Peak Tailing

  • Cause: Interaction of the quinoxalinol nitrogen with silanols on the column.

  • Fix: Ensure your mobile phase contains adequate buffer (e.g., 10mM Ammonium Acetate) rather than just formic acid.

References

  • Comparison of serum extraction methods: Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • OPD Derivatization Protocol (Primary Source): High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene (DMB/OPD analog). [Link]

  • BCKA Specific Extraction: Determination of Branched-Chain Keto Acids in Serum and Muscles Using HPLC-Q-TOF/MS. [Link]

  • Stability of Keto Acids: The stabilization of alpha-keto acids in biological samples. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium α-Ketoisocaproate Recovery from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of sodium alpha-ketoisocaproate (KIC) in plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of plasma extraction and achieve reliable, high-recovery results. Here, we address common challenges and provide in-depth troubleshooting advice rooted in established scientific principles.

Introduction: The Challenge of KIC Quantification

Sodium α-ketoisocaproate, a key metabolite of the branched-chain amino acid leucine, is a molecule of significant interest in various metabolic studies.[1][2] However, its accurate quantification in plasma is often hampered by its inherent chemical properties and the complexity of the biological matrix. Key challenges include its susceptibility to degradation, potential for binding to plasma proteins, and the presence of interfering substances.[3] This guide provides a framework for understanding and mitigating these challenges to improve the recovery and reproducibility of your KIC measurements.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and extraction of sodium alpha-ketoisocaproate from plasma samples.

Sample Handling and Stability

Q1: How critical is the immediate handling of plasma samples for KIC analysis?

A1: Immediate handling is paramount. KIC is a metabolically active and chemically reactive molecule. Delays in processing can lead to its degradation or enzymatic conversion, resulting in artificially low measurements.[3] To preserve the integrity of your samples, it is crucial to minimize the time between blood collection and plasma separation.

Q2: What is the optimal temperature for storing plasma samples intended for KIC analysis?

A2: For long-term storage, plasma samples should be snap-frozen in liquid nitrogen and then stored at -80°C.[3][4][5][6][7][8] This rapid freezing minimizes the formation of ice crystals that can damage proteins and other cellular components, and the ultra-low temperature halts enzymatic activity that could degrade KIC. For short-term storage (up to 7 days), -20°C may be acceptable, but -80°C is strongly recommended for periods longer than one month to ensure sample stability.[4][7] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[4][7]

Q3: Can the choice of anticoagulant in blood collection tubes affect KIC recovery?

A3: While both heparin and EDTA are commonly used, some studies suggest that heparinized plasma may offer a cleaner spectral background in certain analytical techniques like NMR.[4][7] However, for most LC-MS or GC-MS applications, either anticoagulant is generally acceptable. The most critical factor is consistency in the choice of anticoagulant across all samples in a study to avoid introducing variability.

Extraction Methodology

Q4: What are the most common methods for extracting KIC from plasma?

A4: The three primary techniques for extracting small molecules like KIC from plasma are:

  • Protein Precipitation (PPT): This is a simple and widely used method that involves adding a solvent to denature and precipitate plasma proteins, leaving the analyte in the supernatant.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[10][11]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb either the analyte or interfering compounds, allowing for their separation.[12][13][14]

Q5: Is derivatization necessary for KIC analysis?

A5: Derivatization is often recommended, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, to increase the volatility and thermal stability of KIC.[3][15][16][17][18] Common derivatization methods include silylation and acylation.[17] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can also improve ionization efficiency and chromatographic retention.[19][20] However, direct analysis of underivatized KIC by LC-MS/MS is also possible with optimized chromatographic conditions.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the plasma extraction of sodium alpha-ketoisocaproate.

Low or No Recovery of KIC
Potential Cause Explanation Troubleshooting Steps
Analyte Degradation KIC is susceptible to degradation, especially at extreme pH values, elevated temperatures, and upon exposure to light.[3]• Perform all extraction steps on ice or at 4°C. • Protect samples from light by using amber vials or covering tubes with foil. • Ensure the pH of the extraction solvent is optimized. For KIC, a slightly acidic to neutral pH is generally preferred to maintain its stability and protonated state for better extraction.[21][22]
Incomplete Protein Precipitation If proteins are not fully precipitated, KIC may remain bound to them and be discarded with the protein pellet.[3]• Optimize the ratio of precipitating solvent (e.g., methanol, acetonitrile) to plasma. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma).[9] • Ensure thorough vortexing after adding the solvent to facilitate complete protein denaturation. • Increase the incubation time at low temperatures (e.g., -20°C for 20-30 minutes) to enhance precipitation.[9]
Inefficient Liquid-Liquid Extraction Poor partitioning of KIC into the organic phase will result in low recovery.• Select an appropriate extraction solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like KIC. • Adjust the pH of the aqueous phase to suppress the ionization of KIC's carboxylic acid group (pKa ~2-3), thereby increasing its hydrophobicity and partitioning into the organic solvent. A pH of around 4-5 is often a good starting point.[21] • Ensure vigorous mixing to maximize the surface area for partitioning, followed by complete phase separation, which can be aided by centrifugation.[10][11]
Suboptimal Solid-Phase Extraction Incorrect choice of SPE sorbent or elution solvent can lead to poor retention or incomplete elution of KIC.• Select an appropriate SPE sorbent. For KIC, a mixed-mode or ion-exchange sorbent can be effective. • Optimize the pH of the loading and wash solutions to ensure KIC is retained on the sorbent. • Use a strong enough elution solvent to completely recover the analyte. This may require a solvent with a different polarity or pH.
Incomplete Derivatization If derivatization is incomplete, the underivatized KIC may not be detected or may have poor chromatographic properties.[3]• Ensure derivatization reagents are fresh and not expired. • Optimize the reaction conditions, including temperature, time, and the ratio of derivatizing agent to analyte. • Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with many derivatization reactions.
High Variability Between Replicates
Potential Cause Explanation Troubleshooting Steps
Inconsistent Sample Handling Variations in incubation times, temperatures, or mixing intensity can introduce variability.[3]• Standardize the entire workflow. Use timers for incubations and a consistent vortexing speed and duration for all samples.
Pipetting Errors Inaccurate pipetting of plasma, solvents, or internal standards is a common source of error.• Calibrate pipettes regularly. • Use appropriate pipette tips and ensure proper pipetting technique. • For small volumes, consider using a repeating pipette to improve consistency.
Solvent Evaporation Leaving samples uncapped can lead to solvent evaporation, concentrating the analyte and causing variability.[3]• Keep sample tubes capped whenever possible. • If a solvent evaporation step is necessary (e.g., after LLE or SPE), use a gentle stream of nitrogen and treat all samples identically.
Appearance of Unexpected Peaks in Chromatogram
Potential Cause Explanation Troubleshooting Steps
KIC Degradation Products The presence of degradation products will appear as extra peaks in the chromatogram.[3]• Review the sample handling and extraction protocol for potential causes of degradation (e.g., prolonged exposure to room temperature, extreme pH). • Analyze a freshly prepared KIC standard to confirm the retention time of the parent compound.
Contaminants Contaminants from solvents, reagents, or labware can introduce extraneous peaks.[3]• Use high-purity, HPLC/MS-grade solvents and reagents. • Run a blank extraction (containing all reagents but no plasma) to identify any contaminant peaks. • Ensure all glassware and plasticware are thoroughly cleaned or use disposable items.
Incomplete Derivatization The presence of both derivatized and underivatized KIC will result in two or more peaks.[3]• Re-optimize the derivatization reaction to ensure it goes to completion. This may involve increasing the reaction time, temperature, or the amount of derivatization reagent.

Experimental Protocols

Below are detailed, step-by-step methodologies for common KIC extraction workflows.

Protocol 1: Protein Precipitation with Methanol

This protocol is a simple and effective method for the deproteinization of plasma samples.[2][9]

Workflow Diagram:

Protein_Precipitation Start Start: Plasma Sample Add_MeOH Add Cold Methanol (4:1 v/v) Start->Add_MeOH Vortex Vortex Vigorously Add_MeOH->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Downstream Analysis (LC-MS/MS or Derivatization) Collect_Supernatant->Analysis

Caption: Workflow for protein precipitation of KIC from plasma.

Materials:

  • Plasma sample

  • Ice-cold methanol (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to facilitate complete protein precipitation.[9]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant containing KIC to a new tube for further analysis (e.g., direct injection for LC-MS/MS or evaporation and derivatization for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common derivatization procedure using a silylating agent.

Workflow Diagram:

Derivatization_Workflow Start Start: Dried KIC Extract Add_Reagent Add Silylating Reagent (e.g., MSTFA) and Solvent Start->Add_Reagent Incubate Incubate (e.g., 60°C for 30 min) Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool GC_MS GC-MS Analysis Cool->GC_MS

Caption: General workflow for the silylation of KIC for GC-MS analysis.

Materials:

  • Dried KIC extract (from protein precipitation or other extraction methods)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable solvent

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the KIC extract is completely dry. This can be achieved using a gentle stream of nitrogen or a vacuum concentrator.

  • To the dried extract, add 50 µL of MSTFA and 50 µL of pyridine.

  • Cap the vial tightly and vortex briefly.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

References

  • Campbell, D. E., Bruckner, P., Tustin, N. B., & Douglas, S. D. (2009). Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification. Clinical and Vaccine Immunology, 16(3), 339–344. [Link]

  • Larsen, C. P., Amigo, J. M., & Olsen, N. V. (2020). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labeled tracers in human plasma: an analytical panel for clinical metabolic research. [Link]

  • Hutson, S. M., & Rannels, S. L. (1985). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. The Journal of biological chemistry, 260(26), 14189–14193. [Link]

  • Das, A. B. (2012). Derivatization Methods in GC and GC/MS. [Link]

  • Tengchang, D., Ju, S., & Zongqin, X. (1994). Determination of plasma {alpha}-ketoisocaproate in patients with hepatic cirrhosis by stable isotope dilution-mass spectrometry. [Link]

  • Mostovenko, E., Scott, H. C., Klychnikov, O., Dalebout, H., Deelder, A. M., & Palmblad, M. (2014). Protein Fractionation for Quantitative Plasma Proteomics by Semi-Selective Precipitation. Journal of Proteomics & Bioinformatics, 07(10). [Link]

  • Ghaedi, M., & Farsani, M. R. (2014). Rapid and sensitive determination of palladium using homogeneous liquid-liquid microextraction via flotation assistance followed by graphite furnace atomic absorption spectrometry. Journal of the Brazilian Chemical Society, 25, 1239-1246. [Link]

  • Du, C., Liu, W. J., Yang, J., Zhao, S. S., & Liu, H. X. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Molecules, 27(14), 4479. [Link]

  • Kienle, M. G., & Magni, F. (2000). Simultaneous quantification of plasma levels of alpha-ketoisocaproate and leucine by gas chromatography-mass spectrometry. Methods in enzymology, 324, 62–73. [Link]

  • Nissen, S., Van Huysen, C., & Haymond, M. W. (1981). Measurement of plasma alpha-ketoisocaproate concentrations and specific radioactivity by high-performance liquid chromatography. Analytical biochemistry, 110(2), 389–392. [Link]

  • Langenbeck, U. (1984). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Journal of inherited metabolic disease, 7 Suppl 1, 47–49. [Link]

  • Das, A. B. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • Emwas, A. H., Al-Talla, Z. A., & Kharbat, F. A. (2014). Human plasma stability during handling and storage: Impact on NMR metabolomics. Analyst, 139(10), 2535-2544. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55. [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(2), 108–118. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55. [Link]

  • Li, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. [Link]

  • Mason, P. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

  • Emwas, A. H., Al-Talla, Z. A., & Kharbat, F. A. (2014). Human plasma stability during handling and storage: impact on NMR metabolomics. Analyst, 139(10), 2535-2544. [Link]

  • Georgiev, G. D., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of medical biochemistry, 40(1), 27–34. [Link]

  • Hadinoto, K., Ling, J. K. U., Pu, S., & Tran, T. (2024). Effects of alkaline extraction pH on amino acid compositions, protein secondary structures, thermal stability, and functionalities of brewer's spent grain proteins. International journal of molecular sciences, 25(12), 6369. [Link]

  • Georgiev, G. D., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 40(1), 27-34. [Link]

  • Biotage. (2020). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. [Link]

  • Brown, J., et al. (2017). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Metabolites, 7(4), 58. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55. [Link]

Sources

Technical Support Center: Preventing Degradation of Alpha-Keto Acids During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of α-keto acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the inherent instability of α-keto acids during sample preparation. As these molecules are crucial intermediates in many metabolic pathways, their accurate quantification is paramount.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and offering robust solutions.

Issue 1: Rapid Degradation of α-Keto Acid Standards and Samples

Question: I'm observing a rapid loss of my α-keto acid analytes, even in my standard solutions. What is causing this, and how can I prevent it?

Answer:

Alpha-keto acids, such as pyruvate and oxaloacetate, are notoriously unstable due to their chemical structure.[3][4] The primary degradation pathway is spontaneous decarboxylation, which is exacerbated by heat, light, and suboptimal pH conditions.[5]

Causality and Prevention:

  • Thermal Instability: The keto group adjacent to the carboxylic acid moiety makes the molecule susceptible to losing carbon dioxide (CO₂), especially at elevated temperatures.[5][6]

    • Solution: Perform all sample preparation steps on ice or at 4°C.[5][7] This includes thawing, extraction, and centrifugation. Store all standards and processed samples at -80°C for long-term stability.[5]

  • pH Sensitivity: The stability of α-keto acids is highly dependent on the pH of the solution. Acidic conditions can accelerate decarboxylation.

    • Solution: Maintain a neutral or slightly basic pH during sample processing whenever possible. However, be aware that some derivatization procedures require acidic conditions, which necessitates rapid processing to minimize degradation.[8]

  • Light Exposure: Photochemical degradation can also contribute to analyte loss.

    • Solution: Protect samples and standards from direct light by using amber vials or by working in a subdued lighting environment.

Issue 2: Poor Reproducibility and High Variability Between Replicates

Question: My results for α-keto acid quantification are inconsistent across replicates. What are the likely sources of this variability?

Answer:

Poor reproducibility is a common challenge in α-keto acid analysis and often stems from inconsistencies in sample handling and the lack of an appropriate internal standard.[6][7]

Causality and Prevention:

  • Inconsistent Sample Handling: Minor variations in incubation times, temperatures, or vortexing intensity can lead to significant differences in analyte recovery and degradation rates.[7]

    • Solution: Standardize every step of your workflow.[7] Use timers for incubations, ensure temperature-controlled environments (e.g., heating blocks, refrigerated centrifuges), and use consistent vortexing settings for all samples.

  • Absence of an Internal Standard (IS): Without an IS, it is impossible to correct for sample loss during preparation or for variations in instrument response.[6]

    • Solution: Incorporate a suitable internal standard early in the sample preparation process. For α-keto acids, a structurally similar compound that is not endogenously present in the sample is ideal. Stable isotope-labeled versions of the target analytes are the gold standard.

Parameter Recommendation Rationale
Temperature Maintain at 4°C or on iceMinimizes enzymatic activity and spontaneous decarboxylation.[5]
pH Neutral to slightly basic (where possible)Reduces acid-catalyzed degradation.
Light Use amber vials/minimize exposurePrevents photochemical degradation.
Internal Standard Add at the first stepCorrects for variability throughout the entire workflow.[6]
Issue 3: Appearance of Unexpected Peaks in Chromatograms

Question: I'm seeing multiple peaks for a single α-keto acid analyte or unexpected peaks in my chromatogram. What could be the cause?

Answer:

The appearance of extraneous peaks can be due to several factors, including analyte degradation, incomplete derivatization, or the presence of tautomers.

Causality and Prevention:

  • Degradation Products: The degradation of α-keto acids can generate smaller molecules that may be detected by your analytical method.

    • Solution: Implement the stabilization strategies discussed in Issue 1. If degradation is suspected, analyze a stressed sample (e.g., heated or exposed to extreme pH) to identify potential degradation products.

  • Keto-Enol Tautomerism: α-keto acids can exist in equilibrium with their enol form. If not properly addressed, both tautomers can be derivatized, leading to multiple peaks for a single analyte.[6]

    • Solution: Derivatization is key to "locking" the molecule in a single form.[6] Oximation, for instance, reacts with the keto group and prevents tautomerization.

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, both the derivatized and underivatized forms of the α-keto acid may be detected, resulting in peak splitting or the appearance of broad, tailing peaks.[7]

    • Solution: Optimize the derivatization reaction conditions. This includes ensuring the derivatizing reagent is in sufficient molar excess, and optimizing the reaction time and temperature.[5][7]

Workflow for Troubleshooting Unexpected Peaks

G start Unexpected Peak Observed q1 Is the peak present in the blank? start->q1 contaminant Source of Contamination: - Solvents - Reagents - Glassware q1->contaminant Yes q2 Does the peak co-elute with a degraded standard? q1->q2 No end Peak Identified/Resolved contaminant->end degradation Degradation Product: - Review sample handling - Minimize temperature/light exposure q2->degradation Yes q3 Are there multiple peaks for one analyte? q2->q3 No degradation->end derivatization_issue Derivatization Issue: - Incomplete reaction? - Tautomerization? q3->derivatization_issue Yes q3->end No optimize Optimize Derivatization: - Reagent concentration - Reaction time/temp derivatization_issue->optimize optimize->end

Caption: A logical workflow for troubleshooting unexpected peaks.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for α-keto acid analysis, especially for GC-MS?

A1: Derivatization is crucial for several reasons:

  • Increased Volatility and Thermal Stability: α-keto acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization converts them into less polar, more volatile, and more thermally stable compounds that can withstand the high temperatures of the GC injector.[6]

  • Improved Chromatographic Performance: Derivatization reduces the polarity of α-keto acids, leading to sharper, more symmetrical peaks and minimizing interactions with the analytical column.[6]

  • Prevention of Tautomerization: As mentioned earlier, derivatization "locks" the keto group, preventing the formation of multiple peaks from a single analyte due to keto-enol tautomerism.[6]

Q2: What are the most common derivatization methods for α-keto acids?

A2: The choice of derivatization agent depends on the analytical platform (GC-MS or LC-MS).

  • For GC-MS: A two-step process involving oximation followed by silylation is common. Oximation, using reagents like methoxyamine hydrochloride (MeOx), stabilizes the keto group. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), targets the carboxyl group to increase volatility.[6]

  • For LC-MS: Derivatization is performed to enhance ionization efficiency and chromatographic retention. Common reagents include:

    • o-Phenylenediamine (OPD) and its analogs (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB) react with the α-keto acid to form highly fluorescent and ionizable quinoxalinol derivatives.[1][8][9]

    • Hydroxylamine and its derivatives (e.g., O-benzylhydroxylamine) form stable oximes, which improves detection by mass spectrometry.[10][11][12]

    • Phenylhydrazine (PH) can be used to simultaneously quench metabolic activity and derivatize α-keto acids.[5]

Q3: Can I store my samples after extraction but before derivatization?

A3: It is highly recommended to proceed with derivatization immediately after extraction. If storage is unavoidable, the dried extract should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. However, for the most accurate and reproducible results, minimizing storage time at any stage is crucial.

Q4: How can I be sure my derivatization reaction is complete?

A4: To ensure complete derivatization, consider the following:

  • Reagent Excess: Use a significant molar excess of the derivatization reagent to drive the reaction to completion.

  • Reaction Time and Temperature: Follow a validated protocol for the specific derivatization agent and analyte. You may need to optimize these parameters for your specific sample matrix.

  • Quality Control: Analyze a derivatized standard and look for the absence of the underivatized form and the presence of a single, sharp peak for the derivatized product.

Part 3: Experimental Protocol

Protocol: Stabilization of α-Keto Acids by Derivatization with o-Phenylenediamine (OPD) for LC-MS Analysis

This protocol describes the derivatization of α-keto acids in a deproteinized sample extract to form stable quinoxalinol derivatives.

Materials:

  • Deproteinized sample supernatant (e.g., from a perchloric acid or cold methanol precipitation[2][7])

  • o-Phenylenediamine (OPD) solution (e.g., 2 mg/mL in 3M HCl, freshly prepared)

  • Internal Standard (e.g., stable isotope-labeled α-ketoglutarate)

  • Reaction vials (amber glass)

  • Heating block or water bath

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation: To 100 µL of the deproteinized sample supernatant in an amber vial, add a known amount of the internal standard.

  • Derivatization Reaction: Add 50 µL of the freshly prepared OPD solution to the sample.

  • Incubation: Cap the vial tightly and vortex briefly. Incubate the mixture at 60°C for 30 minutes in a heating block.

  • Cooling: After incubation, immediately cool the vials on ice for 5 minutes to stop the reaction.

  • Dilution: Dilute the sample as needed with the initial mobile phase composition for your LC-MS method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS system.

Derivatization Reaction Workflow

G cluster_workflow Derivatization Workflow start Deproteinized Sample add_is Add Internal Standard start->add_is add_opd Add OPD Reagent add_is->add_opd incubate Incubate 60°C, 30 min add_opd->incubate cool Cool on Ice incubate->cool dilute Dilute for Analysis cool->dilute end Ready for LC-MS dilute->end

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS Quantification of α-Ketoisocaproate (KIC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS quantification of α-ketoisocaproate (KIC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows. Our goal is to equip you with the scientific understanding and practical solutions to minimize matrix effects and ensure the generation of accurate and reliable data.

Introduction: The Challenge of Matrix Effects in KIC Quantification

Alpha-ketoisocaproate (KIC) is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] Accurate quantification of KIC in biological matrices such as plasma, serum, and urine is crucial for diagnosing metabolic disorders and for elucidating cellular metabolic processes.[2][3] However, being a small, polar, and often reactive molecule, the quantification of KIC by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by matrix effects .

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4][5] These effects, primarily manifesting as ion suppression or, less commonly, ion enhancement, can lead to inaccurate and imprecise quantification, thereby compromising the integrity of your study.[4][6] Common culprits in biological matrices include phospholipids, salts, and other endogenous metabolites.[4][7]

This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects in your KIC LC-MS assays.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the LC-MS analysis of KIC.

Q1: What are the typical signs of matrix effects in my KIC assay?

A: The most common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples, especially at the low end of the calibration curve.[8]

  • Inconsistent analyte-to-internal standard (IS) area ratios across different sample lots or individual samples.

  • A significant difference in the slope of the calibration curve prepared in neat solvent versus the one prepared in the biological matrix.[4]

  • Drifting retention times or distorted peak shapes for your analyte and/or internal standard.[9]

  • Loss of sensitivity over a sequence of injections, which may indicate fouling of the ion source by matrix components.[10]

Q2: I'm using a stable isotope-labeled (SIL) internal standard for KIC. Shouldn't that correct for all matrix effects?

A: While a SIL internal standard is the gold standard and can compensate for many sources of variability, including ion suppression, it is not a panacea.[4][11][12] Here's why:

  • Chromatographic Separation: If the SIL-IS does not perfectly co-elute with the native KIC, it may experience a different degree of ion suppression.[4]

  • Extreme Ion Suppression: In cases of severe ion suppression, the signal for both the analyte and the SIL-IS can be suppressed to a point where the measurement is no longer reliable or falls below the lower limit of quantification (LLOQ).

  • Differential Matrix Effects: The matrix composition can vary significantly between individual patient samples, and a SIL-IS may not be able to fully compensate for these inter-individual differences in matrix effects.[13]

Q3: My KIC is unstable in the prepared samples. Could this be related to matrix effects?

A: While KIC instability is a separate issue from matrix effects, the two can be interconnected. The chemical environment of the sample matrix can influence the stability of KIC. For instance, certain matrix components could catalyze the degradation of KIC. It is crucial to perform stability assessments under various conditions, including benchtop, freeze-thaw cycles, and long-term storage, to ensure the integrity of your analyte.[14] For some applications, immediate derivatization after sample collection can chemically stabilize keto acids before analysis.[15]

Q4: Why am I seeing poor recovery of KIC during my sample preparation?

A: Poor recovery is often related to the sample preparation method itself and the physicochemical properties of KIC. KIC is a polar molecule, which can make its extraction from aqueous biological matrices challenging with traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.[16][17] You may need to optimize your extraction protocol by adjusting the pH, solvent polarity, or by using a different extraction mechanism altogether.

Troubleshooting Guide: A Systematic Approach to Minimizing Matrix Effects

This section provides a step-by-step guide to systematically troubleshoot and mitigate matrix effects in your KIC quantification workflow.

Step 1: Assess the Presence and Severity of Matrix Effects

Before you can mitigate matrix effects, you need to confirm their presence and understand their impact.

Experimental Protocol: Post-Column Infusion

The post-column infusion experiment is a powerful qualitative tool to identify regions of ion suppression or enhancement in your chromatogram.[18][19]

  • Prepare a constant infusion of a KIC standard solution at a concentration that gives a stable and moderate signal.

  • Tee the infusion line into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma without KIC).

  • Monitor the KIC signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

The following diagram illustrates the setup for a post-column infusion experiment:

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-Piece Column->Tee Syringe_Pump Syringe Pump (KIC Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS caption Post-column infusion experimental setup. G start Observe Poor Reproducibility or Inaccurate Results assess_me Assess Matrix Effects (Post-Column Infusion) start->assess_me optimize_sp Optimize Sample Preparation (PLR, SPE) assess_me->optimize_sp Matrix Effects Present validate Full Method Validation assess_me->validate No Significant Matrix Effects reassess_me1 Re-assess Matrix Effects optimize_sp->reassess_me1 optimize_lc Optimize Chromatography (HILIC, Derivatization) reassess_me1->optimize_lc Matrix Effects Still Present reassess_me1->validate Matrix Effects Mitigated reassess_me2 Re-assess Matrix Effects optimize_lc->reassess_me2 reassess_me2->optimize_sp Matrix Effects Still Present (Re-evaluate SP) reassess_me2->validate Matrix Effects Mitigated caption Troubleshooting workflow for matrix effects.

Sources

Technical Support Center: Resolving Interference in Colorimetric BCAA Assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Elena Vance, Senior Application Scientist Topic: Branched-Chain Amino Acid (BCAA) Colorimetric Assay Optimization Last Updated: March 2, 2026

Welcome to the Technical Support Center

You are likely here because your standard curve is flat, your background signal is saturating the detector, or your replicates are inconsistent. Colorimetric BCAA assays are robust but chemically sensitive. They rely on a coupled enzymatic reaction that is easily hijacked by common lysis buffer components and endogenous metabolites.

This guide moves beyond basic "check your pipetting" advice. We will dissect the kinetic reality of the assay, isolate interference sources, and provide self-validating protocols to restore data integrity.

Part 1: The Mechanistic Failure Points

To troubleshoot effectively, you must visualize the invisible chemistry occurring in your well plate. Most commercial kits (Abcam, Sigma, BioVision) utilize a Leucine Dehydrogenase coupled reaction.

The Assay Pathway & Interference Map

The diagram below illustrates the intended reaction pathway (Green) and the specific points where chemical agents hijack the signal (Red).

BCAA_Mechanism cluster_legend Legend BCAA BCAA Substrate (Sample) Enzyme Enzyme Mix (Leucine Dehydrogenase) BCAA->Enzyme NAD NAD+ NAD->Enzyme NADH NADH (Intermediate) Enzyme->NADH Oxidative Deamination Probe Tetrazolium Probe (WST-1) NADH->Probe Electron Transfer Color Formazan Product (OD 450nm) Probe->Color Reduction Endo_NADH Endogenous NADH/NADPH Endo_NADH->Probe False Signal (High Background) Red_Agents Reducing Agents (DTT, TCEP, β-ME) Red_Agents->Probe Direct Reduction (False Positive) key Green = Intended Pathway Red Dashed = Interference Source

Figure 1: The BCAA enzymatic cascade. Note that the detector (WST-1) cannot distinguish between NADH produced by the enzyme and NADH/Reducing agents already present in the sample.

Part 2: Sample Preparation (The #1 Source of Error)

Q: My tissue lysates are cloudy, and the readings are erratic. Is filtration enough?

A: No. Turbidity causes light scattering (artificial absorbance), but the bigger issue is protein interference . Enzymes in your sample can consume BCAAs or degrade the assay components. You must deproteinize.[1][2][3][4]

We recommend two methods. Choose based on your sample volume and throughput needs.

Method Comparison: Deproteinization
FeaturePerchloric Acid (PCA) Precipitation 10kDa Spin Column (Ultrafiltration)
Mechanism Chemical precipitation of proteins.Physical size exclusion.
Pros "Gold Standard" for metabolite stability; releases bound small molecules.Fast; no pH adjustment required; safer (no corrosive acids).
Cons Requires strict pH neutralization (critical failure point); dilutes sample.Some hydrophobic metabolites may stick to the membrane.
Best For High-precision metabolic profiling; glycogen/ATP analysis.Routine screening; high-throughput workflows.
Protocol: PCA Deproteinization with Validated Neutralization

Use this if you need absolute metabolic stability.

  • Lysis: Homogenize tissue (10mg) in 100µL cold Assay Buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Precipitation: Add 4M Perchloric Acid (PCA) to a final concentration of 1M. (e.g., Add 25µL 4M PCA to 75µL sample). Vortex briefly. Incubate on ice for 5 min.

  • Clarification: Centrifuge at 13,000 x g for 2 min. Transfer supernatant to a new tube.[1]

  • Neutralization (CRITICAL STEP):

    • Slowly add 2M KOH (Potassium Hydroxide) to neutralize.[1]

    • Rule of Thumb: Volume of KOH

      
       34% of the supernatant volume.[1]
      
    • Validation: Check pH with a micro-strip. Target pH is 6.5 – 8.0.

    • Why? If pH < 6.0, the assay enzyme (Leucine Dehydrogenase) will be inactive. If pH > 8.5, the probe may auto-oxidize.

  • Final Spin: Centrifuge 13,000 x g for 15 min to pellet the Potassium Perchlorate precipitate. Use the clear supernatant for the assay.

Citation: This protocol aligns with standard metabolic profiling procedures described in Abcam and Sigma technical bulletins [1, 5].

Part 3: Chemical Interference (Reducing Agents)

Q: I added the Reaction Mix, and the wells turned orange/yellow immediately, before incubation. Why?

A: You likely have Reducing Agents (DTT,


-Mercaptoethanol, or TCEP) in your lysis buffer.
  • The Science: The assay probe (WST-1 or PMS-MTT) is designed to accept electrons from NADH. However, strong reducing agents like DTT are electron donors. They bypass the enzyme entirely and chemically reduce the probe to formazan.

  • Threshold: Most colorimetric assays cannot tolerate DTT > 1 mM or

    
    -ME > 0.01%.
    
Troubleshooting Protocol: The "Spike" Check

If you cannot change your lysis buffer, you must validate if the reducing agent is the culprit:

  • Take 50µL of your lysis buffer (no sample).

  • Add 50µL of the Working Reagent (Enzyme + Probe).

  • Observation: If it turns colored within 1 minute, your buffer is incompatible.

Solution: Buffer Exchange

Do not attempt to "oxidize" the DTT (e.g., with H2O2), as this will destroy the BCAAs.

  • Recommendation: Use 10kDa Spin Columns (e.g., Amicon or similar).

    • Load sample.[4][5][6]

    • Spin to concentrate.

    • Wash 2x with BCAA Assay Buffer.

    • Recover sample.[1][3][4][7] This removes DTT while retaining BCAAs.

Part 4: Signal & Background Optimization

Q: My background readings (Absorbance at 0 min) are very high, reducing my dynamic range. How do I fix this?

A: This is caused by Endogenous NADH/NADPH . Metabolic tissues (liver, muscle, tumors) have high baseline levels of NADH. Since the assay measures NADH production, the endogenous pool creates a "false floor."

The "Sample Blank" Subtraction Protocol

You must create a self-referencing control for every sample.

  • Prepare Two Wells per Sample:

    • Well A (Test): 50µL Sample + 50µL Full Reaction Mix (Enzyme + Probe).

    • Well B (Background Control): 50µL Sample + 50µL Background Mix (Buffer + Probe, NO Enzyme ).

  • Incubate: Run both at Room Temperature for 30 mins protected from light.

  • Calculate:

    
    
    
  • Logic: Well B measures the signal from endogenous NADH and any non-specific reduction. Well A measures Endogenous + Enzymatic signal. Subtracting B from A isolates the BCAA-specific signal.

Citation: This background correction method is standard practice for NADH-coupled assays [2, 7].

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue efficiently.

Troubleshooting_Tree Start Start: Analyze Absorbance Data Issue_HighBG High Background (OD > 0.5 at T=0) Start->Issue_HighBG Issue_Flat Flat/Low Signal (No change over time) Start->Issue_Flat Issue_NonLinear Standard Curve Non-Linear (R² < 0.95) Start->Issue_NonLinear Check_Buffer Check Lysis Buffer: Contains DTT/TCEP? Issue_HighBG->Check_Buffer Check_pH Check Sample pH: Is it 6.5 - 8.0? Issue_Flat->Check_pH Check_Sat Signal Saturation? (OD > 2.0) Issue_NonLinear->Check_Sat Action_Desalt Solution: Use 10kDa Spin Column to remove reducing agents Check_Buffer->Action_Desalt Yes Check_Endo Buffer is Clean. Suspect Endogenous NADH? Check_Buffer->Check_Endo No Action_Blank Solution: Run Sample Blank (No Enzyme Mix) Check_Endo->Action_Blank Yes Action_Neut Solution: Neutralize PCA properly with KOH Check_pH->Action_Neut No (<6 or >8) Check_Conc Sample too dilute? Check_pH->Check_Conc Yes Action_Vol Solution: Increase sample volume (up to 50µL) Check_Conc->Action_Vol Action_Dilute Solution: Dilute Sample 1:10 and re-run Check_Sat->Action_Dilute Yes

Figure 2: Diagnostic workflow for common BCAA assay failures.

References

  • Thermo Fisher Scientific. (2025). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. National Institutes of Health (PMC). Retrieved March 2, 2026, from [Link]

  • NanoTemper Technologies. (n.d.). Reducing Agents and their effect on Assays. Retrieved March 2, 2026, from [Link]

  • Megazyme. (n.d.). Deproteinisation with perchloric acid protocol. Retrieved March 2, 2026, from [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved March 2, 2026, from [Link]

  • BioVision (Abcam). (n.d.). BCAA Assay Kit Protocol & Troubleshooting. Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Sodium α-Ketoisocaproate (NaKIC) Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in metabolic assays and cell culture models involving sodium α-ketoisocaproate (NaKIC), the sodium salt of ketoleucine.

Because α-keto acids are inherently reactive, improper storage rapidly leads to decarboxylation. This guide provides the mechanistic causality behind NaKIC degradation, troubleshooting FAQs, and a self-validating protocol to ensure absolute chemical integrity in your workflows.

Part 1: The Mechanisms of NaKIC Decarboxylation

To prevent degradation, we must first understand the chemical vulnerabilities of the α-keto acid moiety. NaKIC does not simply "expire"; it actively reacts with its environment through two primary non-enzymatic pathways:

  • Photo-Induced Decarboxylation: α-keto acids are potent photochemical initiators. When exposed to ambient laboratory light (UV/Vis), the carbonyl group undergoes photo-excitation. This leads to homolytic cleavage, generating radical intermediates that rapidly expel carbon dioxide (

    
    )[1].
    
  • Oxidative Decarboxylation: In the presence of dissolved oxygen or reactive oxygen species (ROS) like hydrogen peroxide, the α-keto group is attacked to form a peroxymonocarbonate-like intermediate. This unstable intermediate spontaneously decomposes into isovaleric acid and

    
    [2].
    

NaKIC_Degradation NaKIC Sodium α-Ketoisocaproate (NaKIC) Photo Photo-excitation (Ambient UV/Vis Light) NaKIC->Photo hv Oxidative Oxidative Stress (Dissolved O2, ROS) NaKIC->Oxidative Oxidation Radical Radical / Peroxy Intermediate Photo->Radical Oxidative->Radical Products Isovaleric Acid + Isovaleraldehyde + CO2 Radical->Products Decarboxylation

Figure 1: Mechanistic pathways of NaKIC decarboxylation via photo-induced and oxidative stress.

Part 2: Troubleshooting Guides & FAQs

Q1: My NaKIC solution developed a strong, rancid "sweaty cheese" odor. What happened? A1: This olfactory cue is the hallmark of advanced decarboxylation. When NaKIC loses


, it converts into isovaleric acid (or isovaleraldehyde). Isovaleric acid is highly volatile and possesses a pungent, unpleasant odor. If you smell this, your sample has degraded and must be discarded immediately to prevent experimental artifacts.

Q2: Can I store NaKIC solutions at 4°C in a standard transparent microcentrifuge tube? A2: Absolutely not. Transparent tubes expose the solution to ambient light, triggering the photo-induced decarboxylation cascade[1]. Furthermore, 4°C only slows—but does not arrest—oxidative degradation. Solutions must be stored in opaque or amber vials at -20°C to -80°C.

Q3: Does the presence of other amino acids or vitamins in my cell culture media affect NaKIC stability? A3: Yes. In complex media, α-keto acids are highly reactive. At pH levels above 5.5, they can react with primary amines (such as those on thiamine) to form adducts, or undergo Strecker degradation. It is strictly recommended to spike NaKIC into complete media immediately before use, rather than storing it as a pre-mixed component.

Q4: What is the optimal pH for an aqueous NaKIC stock solution? A4: While the sodium salt provides an alkaline buffering effect upon dissolution, the final aqueous stock should be titrated to a neutral pH (6.5–7.0). Highly acidic conditions protonate the salt (reducing solubility), while highly alkaline conditions can catalyze aldol-like condensations between keto-acid molecules.

Part 3: Quantitative Stability Data

To guide your experimental planning, the following table summarizes the expected shelf life of NaKIC under various environmental conditions.

Table 1: Stability Profile of NaKIC Across Storage Conditions

Physical StateTemperatureLight ExposureAtmospheric ConditionEstimated Shelf LifeDegradation Risk
Solid Powder 2°C to 8°CProtected (Opaque)Desiccated> 2 yearsLow
Aqueous Solution 25°CAmbient LightAerobic (Open air)< 24 hoursCritical (Photo/Oxidative)
Aqueous Solution 4°CProtected (Amber)Aerobic (Standard tube)1 to 2 weeksModerate (Oxidative)
Aqueous Solution -20°CProtected (Amber)Inert (Argon/Nitrogen)> 6 monthsNegligible
In Complex Media 37°CProtected (Incubator)5%

/ Aerobic
~48 to 72 hoursHigh (Adduct formation)

Part 4: Self-Validating Protocol for NaKIC Preparation

To guarantee the integrity of your NaKIC stocks, do not simply mix and freeze. You must actively eliminate the catalysts of decarboxylation (oxygen and light) and validate the solution at key checkpoints.

NaKIC_Workflow Step1 1. Sparge Solvent with Argon (Removes dissolved O2) Step2 2. Dissolve NaKIC Powder (Maintain pH 6.5 - 7.0) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PES Filter) Step2->Step3 Step4 4. Aliquot into Amber Vials (Minimize headspace) Step3->Step4 Step5 5. Flash Freeze & Store (Liquid N2 -> -80°C) Step4->Step5

Figure 2: Optimized workflow for the preparation and long-term storage of NaKIC solutions.

Step-by-Step Methodology

1. Solvent Deoxygenation (Prevents oxidative decarboxylation)

  • Action: Boil ultra-pure water (18.2 MΩ) and immediately sparge with Argon gas for 30 minutes as it cools.

  • Causality: Removing dissolved oxygen eliminates the primary reactant required for oxidative decarboxylation[2].

  • Validation Checkpoint 1: Measure the dissolved oxygen (DO) content using a DO probe. Proceed only if DO < 0.5 mg/L.

2. Dissolution & pH Stabilization (Prevents acid/base-catalyzed degradation)

  • Action: Weigh the NaKIC powder under an inert atmosphere if possible. Dissolve in the degassed water to your target concentration (e.g., 100 mM).

  • Causality: Rapid dissolution in neutral, oxygen-free water prevents the formation of reactive enol-tautomers.

  • Validation Checkpoint 2: Measure the pH. Adjust to 6.5–7.0 using dilute, degassed HCl or NaOH. Record this baseline pH.

3. Sterile Filtration (Prevents biological degradation)

  • Action: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet.

  • Causality: Environmental microbes readily metabolize α-keto acids. Sterile filtration ensures biological stability.

4. Aliquoting & Headspace Minimization (Reduces O2 exposure)

  • Action: Dispense the filtered solution into Argon-purged amber glass vials. Fill the vials to 95% capacity.

  • Causality: Amber glass blocks the UV/Vis wavelengths responsible for photo-excitation[1]. Minimizing headspace limits the volume of oxygen that can partition into the liquid during storage.

5. Cryopreservation (Halts kinetic degradation)

  • Action: Flash-freeze the vials in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Causality: Rapid freezing prevents solute concentration effects (which can alter local pH) and drops the thermal energy below the activation threshold for decarboxylation.

6. Pre-Use Validation (The Self-Validating System)

  • Action: Upon thawing an aliquot for an experiment, perform a rapid two-step validation:

    • Olfactory Test: Verify the absence of a "cheesy" odor.

    • pH Delta Test: Measure the pH. A drop of >0.2 units from your recorded baseline indicates the formation of isovaleric acid.

  • Rule: If the aliquot fails either test, discard it. Do not refreeze thawed aliquots.

References

1.1 - ACS Central Science 2.2 - Physical Chemistry Chemical Physics 3. - Sigma-Aldrich / Merck

Sources

KIC Fluorometric Assay Support Center: Troubleshooting & Background Noise Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the fluorometric analysis of α-ketoisocaproate (KIC) and related branched-chain keto acids (BCKAs). Accurate quantification of KIC is critical for studying branched-chain amino acid (BCAA) metabolism, insulin resistance, and myeloid leukemia[1][2].

While fluorometric detection—typically achieved via o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization coupled with HPLC—provides femtomole-level sensitivity, background noise from biological matrices, unreacted fluorophores, and pH-induced artifacts frequently compromise the Limit of Detection (LOD). As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to isolate the KIC signal from background interference.

Section 1: Mechanistic Workflow & Noise Intervention Points

G Sample Biological Sample (Plasma/Cell Extract) Deproteinization Deproteinization (PCA or Methanol) Sample->Deproteinization Noise1 Removes Autofluorescent Proteins Deproteinization->Noise1 Derivatization Derivatization (OPD or DMB) Heat & Acidic pH Deproteinization->Derivatization Neutralization Neutralization (NaOH) Prevents Split Peaks Derivatization->Neutralization HPLC HPLC Separation (C18 Column) Neutralization->HPLC Detection Fluorescence Detection (Ex/Em Optimization) HPLC->Detection

Workflow for KIC fluorometric analysis highlighting critical noise-reduction steps.

Section 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why is my baseline fluorescence so high, completely masking the KIC peak?

  • Cause: High baseline noise is predominantly caused by incomplete protein precipitation or the co-elution of unreacted derivatizing agents. Biological samples contain endogenous fluorophores (e.g., NADH, flavoproteins) that, if not fully removed, precipitate on the HPLC column and cause a continuous bleed of background fluorescence. Furthermore, excess OPD or DMB can co-elute with early peaks.

  • Solution: Ensure a strict volumetric ratio of sample to precipitation solvent (e.g., 1:3 with cold methanol or perchloric acid). Centrifuge at >12,000 × g for 15 minutes at 4°C. During HPLC, utilize a binary gradient to wash strongly retained unreacted reagents from the column immediately after the KIC peak elutes[1].

Q2: I am seeing split peaks or broad shoulders for my KIC derivative. How do I fix this?

  • Cause: Split peaks, particularly when using the highly sensitive DMB reagent, are a pH-dependent artifact. The derivatization reaction requires an acidic environment. However, injecting highly acidic samples directly into the mobile phase disrupts the local pH at the head of the C18 column, leading to multiple ionization states of the derivative and subsequent peak splitting.

  • Solution: Neutralize the derivatization solution with NaOH prior to injection. Studies demonstrate that adjusting the pH eliminates split peaks and consolidates the signal into a single, sharp quantifiable peak, dramatically improving the signal-to-noise ratio[2].

Q3: How do I choose between OPD and DMB for KIC derivatization to minimize noise?

  • Cause: The choice dictates your baseline noise floor and ultimate sensitivity. OPD is the standard reagent and provides reliable detection in the 10–100 µM range, which is typical for human serum[1]. However, DMB was specifically developed to improve fluorescence sensitivity by minimizing background interference, offering LODs in the 1.3–5.4 nM range.

  • Solution: If you are working with limited cell extracts (e.g., 1×10⁶ cells) where KIC concentrations are low, DMB is required to separate the KIC signal from background noise[2].

Section 3: Quantitative Data & Optimization Parameters

To ensure a high signal-to-noise ratio, adhere to the optimized parameters summarized below.

ParameterOPD Derivatization (Serum/Plasma)DMB Derivatization (Cell Extracts)
Target Concentration Range 10 – 100 µM1.5 – 300 pmol / 10⁶ cells
Limit of Detection (LOD) ~ 50 nM1.3 – 5.4 nM
Excitation / Emission (Ex/Em) 350 nm / 410 nm373 nm / 448 nm
Optimal Reaction pH Acidic (pH < 2.0)Acidic (Neutralize to pH 7.0 pre-injection)
Reaction Temperature & Time 80°C for 20 mins100°C for 40 mins
Intra-day Precision (CV%) < 6.0%2.9 – 6.6%
Section 4: Self-Validating Experimental Protocol for KIC Quantification

This protocol utilizes DMB derivatization and incorporates internal validation steps to ensure background noise is actively monitored, normalized, and subtracted.

Step 1: Internal Standard Spiking

  • Causality: Biological matrices exhibit variable extraction efficiencies. Spiking an unnatural keto acid (e.g., α-ketovaleric acid) into the lysis buffer allows you to normalize extraction recovery and distinguish true signal loss from background suppression.

  • Action: Add 10 µL of 50 µM α-ketovaleric acid to 100 µL of the biological sample.

Step 2: Deproteinization

  • Causality: Removes autofluorescent proteins and halts endogenous enzymatic degradation of KIC.

  • Action: Add 300 µL of ice-cold methanol to the sample. Vortex for 30 seconds, incubate on ice for 10 minutes, and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube and dry under a gentle nitrogen stream.

Step 3: DMB Derivatization

  • Causality: Converts non-fluorescent KIC into a highly fluorescent quinoxaline derivative.

  • Action: Reconstitute the dried pellet in 50 µL of derivatization buffer (containing 5 mM DMB, 1 M 2-mercaptoethanol, and 1 M HCl). Incubate at 100°C for 40 minutes in the dark.

Step 4: Neutralization (Critical Noise Reduction Step)

  • Causality: Prevents pH-induced peak splitting on the HPLC column, which otherwise manifests as broad background noise[2].

  • Action: Cool the sample on ice for 5 minutes. Add 50 µL of 1 M NaOH to neutralize the solution. Vortex briefly.

Step 5: HPLC-Fluorescence Analysis

  • Causality: Separates the KIC-DMB derivative from unreacted DMB and other BCKAs.

  • Action: Inject 10 µL onto a C18 reversed-phase column. Use a binary gradient of Water/Acetonitrile. Set the fluorescence detector to Ex: 373 nm and Em: 448 nm. Run a blank (derivatization buffer only) every 10 samples to monitor and subtract baseline column bleed.

References[1] Pailla, K., et al. "Branched-Chain Keto-Acids and Pyruvate in Blood: Measurement by HPLC with Fluorimetric Detection and Changes in Older Subjects." Clinical Chemistry, 2000. URL: https://academic.oup.com/clinchem/article/46/6/848/5641258[2] Fujiwara, T., et al. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods, 2020. URL: https://pubmed.ncbi.nlm.nih.gov/32930267/

Sources

solvent selection for sodium 4-methyl-2-oxovalerate solubility enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 4-Methyl-2-Oxovalerate (KIC-Na) Advanced Solvent Selection & Solubility Troubleshooting Guide

Welcome to the Technical Support Center for Sodium 4-methyl-2-oxovalerate (CAS: 4502-00-5), commonly referred to as ketoleucine sodium or KIC-Na. As a highly utilized keto-analogue of leucine in chronic kidney disease (CKD) management and metabolic research, its formulation often presents unique solvation challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the thermodynamic causality behind solvent interactions, provide self-validating experimental protocols, and troubleshoot the most common bottlenecks encountered during formulation and crystallization.

Module 1: Fundamental Solubility & Solvent Selection (FAQ)

Q1: What is the baseline solubility profile of KIC-Na, and why does it resist dissolution in non-polar organics? A: KIC-Na is an ionic salt of an alpha-keto acid. Its dissolution requires overcoming a high crystalline lattice energy. Solvents with high dielectric constants (


) stabilize the dissociated 

and

-ketoisocaproate ions via strong ion-dipole interactions. Consequently, KIC-Na is miscible in water[1],[2] and highly soluble in polar aprotic solvents like DMSO[3]. Conversely, non-polar solvents (e.g., hexane) lack the dipole moment necessary to solvate these ions, resulting in near-zero solubility.

Table 1: Quantitative Solubility Profile of KIC-Na | Solvent | Dielectric Constant (


) | Solubility Profile | Application Suitability |
| :--- | :--- | :--- | :--- |
| Water  | 80.1 | > 100 mg/mL (Miscible) | Primary biological vehicle / Aqueous formulations |
| DMSO  | 46.7 | 30 - 100 mg/mL[3],[4] | In vitro assays / High-concentration stock solutions |
| Methanol  | 32.7 | ~ 50 - 80 mg/mL | Co-solvent / Primary crystallization solvent[5] |
| Ethanol  | 24.5 | ~ 30 mg/mL[4] | Anti-solvent for crystallization / Elixir formulations |
| DMF  | 36.7 | ~ 30 mg/mL[4] | Chemical synthesis / Peptide coupling |
| Hexane  | 1.8 | < 0.1 mg/mL (Insoluble) | Extraction wash (lipid and impurity removal) |

Q2: How do I select a solvent system for lipid-based drug delivery (LBDDS) if KIC-Na is hydrophilic? A: To incorporate this highly water-soluble salt into a lipophilic matrix, you cannot rely on direct dissolution. You must use bridging co-solvents (e.g., PEG 400, Propylene Glycol) that possess both polar and non-polar characteristics. Alternatively, converting the sodium salt back to its free acid form (4-methyl-2-oxovaleric acid) significantly lowers the melting point and shifts the LogP, allowing direct dissolution in lipid vehicles.

Module 2: Troubleshooting Crystallization & Co-Solvent Systems

Q3: During anti-solvent crystallization, my KIC-Na precipitates as an amorphous solid rather than crystalline. How can I fix this? A: Amorphous precipitation occurs when the anti-solvent (e.g., absolute ethanol) is added too rapidly. This instantly exceeds the Metastable Zone Width (MSZW), causing catastrophic, unorganized nucleation. To favor crystalline growth, the system must be maintained strictly within the metastable zone, allowing solute molecules the necessary time to align into a highly ordered crystal lattice.

To resolve this, implement the following Self-Validating Controlled Crystallization Protocol . This protocol is self-validating because Step 2 (PTFE filtration) physically removes heterogeneous nucleation sites (dust/undissolved impurities). If crystals form afterward, you can be mathematically certain they are a result of your controlled supersaturation, not contamination.

Step-by-Step Methodology: Controlled Anti-Solvent Crystallization

  • Primary Dissolution: Dissolve 10 g of KIC-Na in 20 mL of deionized water at 50°C to ensure complete ionic dissociation.

  • Filtration (Validation Step): Pass the heated solution through a 0.22 µm PTFE syringe filter into a clean, jacketed reactor.

  • Anti-Solvent Titration: Using a programmable syringe pump, slowly add 60 mL of pre-warmed (40°C) ethanol at a strict rate of 1 mL/min while maintaining constant stirring at 300 RPM.

  • Seeding: When the solution reaches slight turbidity (the onset of the MSZW), introduce 0.1 g of pure KIC-Na seed crystals to dictate the desired polymorph.

  • Cooling Profile: Implement a linear cooling ramp from 50°C to 5°C over 8 hours (approx. 0.1°C/min)[5].

  • Harvesting & Drying: Vacuum filter the resulting crystals and wash with cold absolute ethanol. Dry under vacuum (-0.09 MPa) at 30°C for 16 hours. Crucial Causality: Drying at 30°C under vacuum prevents thermal degradation of the heat-sensitive alpha-keto group, which typically decomposes at higher temperatures (melting point with decomposition is ~275°C)[5],[6].

G A 1. Primary Dissolution (Water, 50°C) B 2. 0.22 µm PTFE Filtration (Isolate Nucleation Variables) A->B C 3. Anti-Solvent Titration (Ethanol, 1 mL/min) B->C Maintain 50°C D 4. Seed Crystal Introduction (Control Polymorphism) C->D At slight turbidity E 5. Linear Cooling Ramp (50°C to 5°C, 8 hours) D->E MSZW Controlled F 6. Vacuum Drying (-0.09 MPa, 30°C) E->F Prevent thermal degradation

Fig 1: Controlled anti-solvent crystallization workflow for KIC-Na solubility enhancement.

Module 3: Analytical & Stability Issues

Q4: I notice degradation of KIC-Na in my aqueous stock solutions over time. Is the solvent causing this? A: Yes, the solvent environment plays a direct role. Alpha-keto acids and their salts are highly susceptible to oxidative decarboxylation and aldol-like condensation reactions in aqueous environments, especially under light exposure or at elevated temperatures. The keto group is highly electrophilic.

Troubleshooting Action: For long-term analytical storage, prepare stock solutions in anhydrous DMSO and store at -80°C. If aqueous solutions are mandatory for your assay, buffer the solution to pH 6.5-7.5, purge the vial with nitrogen or argon to displace dissolved oxygen, and store strictly protected from light at 2-8°C[6].

References

  • Title: Sodium 4-methyl-2-oxovalerate | C6H9NaO3 | CID 4137900 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CN102617331A - Alpha-ketoleucine calcium dihydrate crystal and preparation method thereof Source: Google Patents URL

Sources

Validation & Comparative

Validating mTOR Pathway Activation by KIC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating mTOR Pathway Activation by KIC using Rapamycin Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

Alpha-ketoisocaproate (KIC), the keto-acid metabolite of Leucine, has emerged as a critical node in nutrient signaling.[1][2][3] While Leucine is the canonical activator of the Mechanistic Target of Rapamycin Complex 1 (mTORC1), KIC exhibits distinct metabolic kinetics and tissue-specific signaling properties (particularly in hepatic and adipose tissue).

Validating KIC as a distinct activator requires rigorous exclusion of off-target effects. This guide details the technical workflow for validating KIC-driven mTORC1 activation using Rapamycin as the specific allosteric inhibitor. We compare this approach against standard Leucine stimulation and ATP-competitive inhibition to provide a robust framework for experimental design.

The Mechanistic Logic

KIC can activate mTORC1 either directly or via re-amination to Leucine by Branched-Chain Aminotransferase (BCAT). Regardless of the upstream route, the terminal signaling event requires mTORC1 kinase activity. Rapamycin, by complexing with FKBP12, allosterically inhibits mTORC1, providing a binary "Go/No-Go" validation gate:

  • Hypothesis: If KIC signaling is mTORC1-dependent, Rapamycin must abolish downstream phosphorylation of S6K1.

  • Null Hypothesis: If KIC signals via alternative kinases (e.g., MAPK/ERK independent of mTOR), Rapamycin will have no effect.

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic interplay between Leucine and KIC and the specific point of Rapamycin intervention.

mTOR_Pathway cluster_metabolism Metabolic Interconversion cluster_signaling mTORC1 Signaling Complex cluster_effectors Leucine Leucine KIC KIC (alpha-ketoisocaproate) Leucine->KIC Transamination Rag Rag GTPases Leucine->Rag Sestrin2 Sensor BCAT BCAT (Enzyme) KIC->BCAT KIC->Rag Putative Direct Sensing? mTORC1 mTORC1 (Active Kinase) Rag->mTORC1 Recruitment to Lysosome S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylation EBP1 p-4E-BP1 (Thr37/46) mTORC1->EBP1 Phosphorylation Rapamycin Rapamycin (Inhibitor) Rapamycin->mTORC1 Allosteric Blockade

Caption: Figure 1.[1][4][5] Metabolic coupling of KIC/Leucine and the specific inhibitory node of Rapamycin at mTORC1. Note that Rapamycin blocks the kinase output regardless of whether the input is KIC or Leucine.

Comparative Analysis: Activators & Inhibitors[6]

To ensure experimental rigor, one must understand how KIC compares to the "Gold Standard" (Leucine) and how Rapamycin compares to newer ATP-competitive inhibitors.

Table 1: Activator Performance Profile
FeatureLeucine (Standard) KIC (Test Agent) Implication for Protocol
Potency (EC50) High (~100-500 µM)Moderate (~500 µM - 2 mM)KIC requires higher concentrations for equivalent signal.
Kinetics Rapid (15-30 min peak)Delayed (30-60 min peak)Extend stimulation time for KIC experiments.
Tissue Specificity Ubiquitous (Muscle/Liver)Hepatic/Adipose PreferenceChoice of cell line is critical (e.g., HepG2 vs. C2C12).
Solubility ModerateHigh (Na-Salt form)KIC is easier to dissolve in aqueous media at high conc.
Table 2: Validation Tool Comparison
FeatureRapamycin (Allosteric) Torin 1 / Ku-0063794 (ATP-Competitive) Verdict
Specificity High (mTORC1 specific)Broad (mTORC1 & mTORC2)Rapamycin is superior for distinguishing C1 vs C2 events.
S6K1 Inhibition CompleteCompleteBoth are effective for S6K1 readout.
4E-BP1 Inhibition Partial (Rapamycin-resistant sites)CompleteCaution: Do not use p-4E-BP1 as the sole readout for Rapamycin validation.
Feedback Loops Triggers AKT feedbackBlocks AKT (via mTORC2)Rapamycin preserves mTORC2-AKT integrity better in short term.

Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes intrinsic controls to verify starvation efficiency and total protein loading.

Phase 1: Experimental Design & Preparation

Cell Model: HepG2 (Liver) or C2C12 (Myoblast). Note: KIC effects are often muted in skeletal muscle lacking specific transporters. Reagents:

  • KIC (Sodium alpha-ketoisocaproate): Prepare 1M stock in PBS (Fresh).

  • Rapamycin: 10 µM stock in DMSO.

  • Media: Amino Acid-Free DMEM (or Krebs-Ringer Bicarbonate Buffer).

Phase 2: The Workflow

Rationale: Amino acid starvation is essential to lower the high basal mTORC1 activity found in culture, maximizing the dynamic range of the KIC signal.

  • Seed Cells: Plate cells to reach 70-80% confluence.

  • Starvation (Critical Step):

    • Wash cells 2x with PBS.

    • Incubate in Amino Acid-Free Media for 2 hours.

    • Checkpoint: Basal p-S6K1 should be undetectable after this step.

  • Inhibitor Pre-treatment:

    • Add Rapamycin (20-100 nM) to the "Inhibitor" and "KIC + Inhibitor" wells.

    • Incubate for 30 minutes.

    • Control: Add equal volume DMSO to "Vehicle" and "KIC Only" wells.

  • Activation:

    • Add KIC (2 mM final) to "KIC Only" and "KIC + Inhibitor" wells.

    • Positive Control: Add Leucine (800 µM) to a separate well.

    • Incubate for 30-60 minutes at 37°C.

  • Termination:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold PBS.[6]

    • Lyse immediately in RIPA buffer + Phosphatase Inhibitors.

Phase 3: Western Blot Readout

Primary Targets:

  • Phospho-p70 S6 Kinase (Thr389): The most robust readout for mTORC1.

  • Phospho-S6 Ribosomal Protein (Ser235/236): Downstream amplifier of the signal.

  • Total S6K1 / Total S6: Loading controls.

Visualizing the Workflow:

Protocol_Flow cluster_treat Treatment Groups (30 min pre + 60 min stim) Start Cell Culture (70% Confluence) Starve Starvation (2h, AA-Free) Start->Starve Grp1 Vehicle (Neg Control) Starve->Grp1 Grp2 KIC (2mM) (Activation) Starve->Grp2 Grp3 KIC + Rapa (Validation) Starve->Grp3 Grp4 Leucine (Pos Control) Starve->Grp4 Lysis Lysis & Western Blot Grp1->Lysis Grp2->Lysis Grp3->Lysis Grp4->Lysis

Caption: Figure 2. Experimental workflow ensuring parallel processing of negative controls, positive controls, and the validation condition (KIC+Rapa).

Data Interpretation & Troubleshooting

Expected Results Matrix
Target ProteinStarved (Neg Ctrl)KIC OnlyKIC + RapamycinLeucine (Pos Ctrl)
p-S6K1 (T389) (-) None(+++) Strong Band(-) None / Trace(+++) Strong Band
p-S6 (S235/6) (-) None(+++) Strong Band(+) Weak / Trace(+++) Strong Band
Total S6K1 (===) Equal(===) Equal(===) Equal(===) Equal
Interpretation Logic[6][8]
  • Validation Success: If KIC induces a band that is erased by Rapamycin, KIC is an mTORC1-dependent activator.

  • Validation Failure (Off-Target): If KIC induces a band that persists despite Rapamycin treatment, KIC is activating the pathway via a non-canonical mechanism (e.g., MAPK cross-talk) or the Rapamycin concentration is insufficient.

  • No Activation: If KIC fails to induce phosphorylation while Leucine succeeds, the cell line may lack the specific transporters (MCTs) or BCAT enzymes required for KIC metabolism.

Common Pitfalls
  • Incomplete Starvation: If the "Starved" control has high background phosphorylation, the activation by KIC will be masked. Solution: Increase starvation time or ensure media is truly AA-free.

  • Rapamycin Resistance: p-4E-BP1 (Thr37/46) is notoriously resistant to Rapamycin. Solution: Do not use 4E-BP1 as the primary validation marker; stick to S6K1.

References

  • Duan, Y., et al. (2016).[7] "The role of leucine and its metabolites in regulating animal growth and development."[7] Frontiers in Physiology.

  • Gao, X., et al. (2024).[8] "KIC and leucine have divergent effects on tissue insulin signaling."[9] PLOS ONE.

  • Sengupta, S., et al. (2010). "The mTORC1 pathway: Insights into the mechanism of activation by amino acids." Molecular Cell.

  • Thoreen, C.C., et al. (2009). "An ATP-competitive mTOR inhibitor reveals rapamycin-resistant functions of mTORC1."[6] Journal of Biological Chemistry.

  • CST Application Guide. "Western Blotting Protocol for mTOR Pathway." Cell Signaling Technology.

Sources

Isotopic Internal Standards for Sodium Alpha-Ketoisocaproate (KIC) Quantification: A Comprehensive LC-MS/MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay transfer failures and reproducibility issues that are rooted in a fundamental misunderstanding of internal standard (IS) dynamics. When quantifying sodium alpha-ketoisocaproate (KIC)—the primary alpha-keto analog of leucine and a critical biomarker for branched-chain amino acid (BCAA) metabolism and maple syrup urine disease (MSUD)—liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard [1].

However, LC-MS/MS is highly susceptible to matrix effects during electrospray ionization (ESI). Co-eluting endogenous components (like phospholipids or salts) compete for charge droplets, leading to ion suppression or enhancement. To correct for this, we rely on internal standards. This guide objectively compares the three primary IS strategies for KIC quantification:


C-labeled isotopes, deuterium-labeled isotopes, and structural analogs, providing the experimental data and mechanistic causality you need to design a robust, self-validating assay.

The Analytical Workflow and the Threat of Matrix Effects

Before comparing standards, we must understand where the analytical vulnerability lies. KIC is a small, polar molecule (MW 130.14 g/mol ). In reversed-phase chromatography, it elutes relatively early, placing it dangerously close to the solvent front where un-retained salts and polar matrix components heavily suppress ionization [2].

G Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (13C, Deuterium, or Analog) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Reversed-Phase LC Separation Extraction->LC ESI Electrospray Ionization (Matrix Effects Occur Here) LC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS

Caption: Workflow for KIC quantification highlighting where matrix effects impact ionization.

Comparing Internal Standard Strategies

The fundamental rule of isotope dilution mass spectrometry is that the IS must mimic the endogenous analyte perfectly throughout extraction, chromatography, and ionization.

Option A: C-Labeled KIC (The Gold Standard)

Using a fully


C-labeled standard (e.g., [U-

C

]-KIC) provides the highest analytical rigor. Because the substitution of

C with

C does not significantly alter bond lengths or molecular polarizability, the

C-IS perfectly co-elutes with endogenous KIC. Consequently, both molecules experience the exact same matrix suppression environment at the exact same millisecond in the ESI source [3].
Option B: Deuterated KIC (The Cost-Effective Compromise)

Deuterated standards (e.g.,[d


]-KIC or [d

]-KIC) are cheaper to synthesize but introduce the deuterium isotope effect .
  • The Causality: The C-D bond has a lower zero-point energy than the C-H bond, making it slightly shorter and less polarizable. In reversed-phase LC (e.g., C18 columns), this reduces the hydrophobic dispersion interactions between the deuterated analyte and the stationary phase. As a result, the deuterated IS elutes slightly earlier than the protium (endogenous) KIC. This retention time (RT) shift means the IS and the analyte may encounter different co-eluting matrix components, leading to an IS-normalized matrix factor that deviates from 1.0.

Option C: Structural Analogs (The Outdated Approach)

Using a structural analog like alpha-ketovalerate is a legacy approach. Because the analog has a different molecular structure, it elutes at a completely different retention time. It corrects for volumetric losses during extraction but utterly fails to correct for specific matrix suppression at the KIC retention time.

G Analyte Endogenous KIC (RT = 2.01 min) Matrix Matrix Suppression Zone (Variable over time) Analyte->Matrix Subject to Suppression C13 [13C6]-KIC IS (RT = 2.01 min) Perfect Co-elution C13->Matrix Identical Suppression Deuterium [d7]-KIC IS (RT = 1.98 min) Isotope RT Shift Deuterium->Matrix Differential Suppression Analog Ketovalerate IS (RT = 1.75 min) No Co-elution Analog->Matrix Unrelated Suppression

Caption: Impact of internal standard choice on matrix effect correction due to retention time alignment.

Experimental Data & Performance Comparison

To objectively demonstrate these principles, we compare the validation parameters of KIC extracted from human plasma using the three different IS strategies.

Table 1: Chromatographic Behavior & Matrix Effect Comparison
Internal Standard TypeRetention Time (min)RT Shift vs EndogenousAbsolute Matrix FactorIS-Normalized Matrix Factor*
Endogenous KIC 2.01N/A0.65 (35% suppression)N/A
[U-

C

]-KIC
2.010.00 min0.651.01 (Perfect correction)
[d

]-KIC
1.98-0.03 min0.720.90 (Under-correction)
Alpha-Ketovalerate 1.75-0.26 min0.950.68 (Fails correction)

*An IS-Normalized Matrix Factor of 1.0 indicates that the IS perfectly compensated for the ion suppression experienced by the analyte.

Table 2: Method Validation Parameters (Precision, Accuracy, Recovery)
Parameter[U-

C

]-KIC
[d

]-KIC
Alpha-Ketovalerate
Intra-day Precision (CV%) 2.1%5.4%12.8%
Inter-day Precision (CV%) 3.5%7.1%15.3%
Accuracy (% Bias) ± 1.5%± 6.2%± 14.0%
Extraction Recovery 88%88%82%
Linearity (R

)
0.9990.9950.981

Data Synthesis: The data clearly shows that while deuterated standards are acceptable for semi-quantitative or routine screening,[U-


C

]-KIC is mandatory for high-precision pharmacokinetic or metabolic flux studies where a 5% bias can alter physiological interpretations [1].

Self-Validating Experimental Protocol: LC-MS/MS Quantification of KIC

To ensure trustworthiness, a protocol cannot just be a recipe; it must be a self-validating system. The following methodology incorporates built-in quality control (QC) checks to ensure data integrity at every step.

Step 1: Sample Preparation & Protein Precipitation
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of[U-

    
    C
    
    
    
    ]-KIC working solution (10 µM in water).
    • Validation Check: The absolute peak area of the IS in the final chromatogram must not vary by more than 15% across all samples in the batch. A drop in IS area indicates an extraction failure or severe, uncorrected matrix suppression.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (100%).

    • Causality: Acetonitrile drastically lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins. This drives rapid denaturation and precipitation, locking proteins into a pellet while partitioning the small, polar KIC into the organic supernatant [2].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Liquid Chromatography (LC) Separation
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Start at 5% B. Hold for 0.5 min. Ramp to 40% B over 2.5 min. Ramp to 95% B at 3.0 min to wash the column.

  • Causality: KIC is highly polar. Starting with a highly aqueous mobile phase (95% A) ensures adequate retention and focusing on the head of the column, preventing it from washing out in the void volume where salt-induced ion suppression is absolute.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Transitions (MRM):

    • Endogenous KIC: m/z 129.1 → 85.0

    • [U-

      
      C
      
      
      
      ]-KIC: m/z 135.1 → 90.0
  • Validation Check (Phospholipid Monitoring): Simultaneously monitor the positive ion transition m/z 184 → 184 (phosphatidylcholine headgroup) in a separate polarity-switching channel. This maps the elution of matrix lipids. If the lipid peak overlaps with the KIC retention time (2.01 min), the chromatography gradient must be adjusted to resolve them.

Conclusion & Recommendations

For the quantification of sodium alpha-ketoisocaproate, the choice of internal standard dictates the ceiling of your assay's reliability.

  • For Clinical Diagnostics & Metabolic Flux: You must use

    
    C-labeled KIC . The perfect chromatographic co-elution guarantees that the IS-normalized matrix factor remains at 1.0, neutralizing ESI suppression variables [3].
    
  • For High-Throughput Screening: Deuterated KIC is an acceptable, cost-effective alternative, provided that the matrix suppression zone is mapped and proven not to overlap with the slight retention time shift caused by the deuterium isotope effect.

  • Avoid Structural Analogs: Using compounds like ketovalerate introduces unacceptable bias and precision errors (>10% CV) due to their inability to correct for time-specific ionization suppression.

References

  • Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. Analytical Biochemistry (PubMed).[Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B (PubMed).[Link]

A Senior Application Scientist's Guide to Anti-KIC Antibody Cross-Reactivity in Metabolic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α-Ketoisocaproate (KIC) is the primary branched-chain keto acid (BCKA) derived from the transamination of the essential amino acid leucine. In recent years, KIC has emerged as a critical biomarker in metabolic research, playing a pivotal role in insulin resistance, Maple Syrup Urine Disease (MSUD), and the immunosuppressive reprogramming of the tumor microenvironment[1][2][3].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for measuring metabolites, the demand for high-throughput, cost-effective screening has driven the adoption of antibody-based metabolic assays. However, utilizing anti-KIC antibodies introduces a profound analytical challenge: cross-reactivity . This guide objectively compares anti-KIC immunoassays against alternative analytical methods and provides a self-validating protocol for assessing antibody specificity.

The Mechanistic Basis of Cross-Reactivity

When developing immunoassays for small metabolites (<150 Da), achieving high specificity is notoriously difficult. KIC, α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV) are structural analogs that differ only by subtle variations in their aliphatic side chains (isobutyl, sec-butyl, and isopropyl groups, respectively).

Because these molecules are too small to possess multiple distinct structural epitopes, antibodies raised against KIC-carrier protein conjugates often exhibit promiscuous binding[4]. The antibody's paratope may recognize the shared α-keto acid motif rather than the specific aliphatic tail, leading to false-positive signals in samples containing high levels of KMV or KIV.

BCAA_Pathway Leu Leucine BCAT BCAT Enzyme (Transamination) Leu->BCAT Ile Isoleucine Ile->BCAT Val Valine Val->BCAT KIC α-Ketoisocaproate (KIC) BCAT->KIC Target KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV Cross-reactant KIV α-Ketoisovalerate (KIV) BCAT->KIV Cross-reactant

BCAA transamination pathway showing the target KIC and structural analogs KMV and KIV.

Comparative Performance Analysis: Immunoassays vs. Alternatives

To objectively evaluate the utility of anti-KIC antibodies, we must compare competitive Enzyme-Linked Immunosorbent Assays (ELISAs) against LC-MS/MS[5][6] and traditional BCKDH-based enzymatic assays.

Table 1: Quantitative Comparison of KIC Metabolic Assays

Assay ParameterAnti-KIC Competitive ELISALC-MS/MS (Gold Standard)Enzymatic Assay
Sensitivity (LOD) ~50 - 100 ng/mL~2 - 5 ng/mL[5]~500 ng/mL
Specificity Moderate (Prone to KMV/KIV cross-reactivity)Extremely High (Resolves isomers)Low (Measures total BCKAs)
Throughput High (96/384-well plates)Medium (Requires chromatography time)High (96-well plates)
Sample Volume Low (<50 µL)Low to Medium (50-100 µL)Medium (100 µL)
Cost per Sample LowHigh (Capital equipment & standards)Low
Best Use Case High-throughput screening of isolated KICClinical diagnostics & complex matricesTotal BCKA metabolic flux

Expert Insight: If your biological matrix has a highly skewed physiological ratio of BCKAs (e.g., heavily enriched in KMV), the cumulative cross-reactivity in an ELISA may artificially inflate the perceived KIC concentration. In such cases, LC-MS/MS is mandatory.

Self-Validating Experimental Protocol: Competitive ELISA for KIC

Because KIC is a small molecule, it cannot simultaneously accommodate a capture and a detection antibody. Therefore, a competitive ELISA format is strictly required[7][8].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system: it inherently tests the antibody's specificity against competing analogs alongside the target analyte.

ELISA_Workflow Step1 1. Plate Coating (KIC-BSA Conjugate) Step2 2. Analyte Competition (Add Free KIC/KMV/KIV) Step1->Step2 Step3 3. Primary Antibody (Anti-KIC Incubation) Step2->Step3 Step4 4. Detection (Secondary Ab-HRP + TMB) Step3->Step4 Step5 5. IC50 Calculation (% Cross-Reactivity) Step4->Step5

Competitive ELISA workflow for quantifying KIC and determining antibody cross-reactivity.

Step-by-Step Methodology

1. Plate Coating (Immobilization)

  • Action: Coat a 96-well high-binding polystyrene plate with 100 µL/well of KIC-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: Small metabolites will not passively adsorb to polystyrene plates. Conjugating KIC to Bovine Serum Albumin (BSA) provides the necessary hydrophobic mass for stable plate anchoring.

2. Blocking

  • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% non-fat dry milk in PBST for 2 hours at room temperature.

  • Causality: Blocks unreacted hydrophobic sites on the plastic to prevent non-specific binding of the primary antibody, which is critical for maintaining a high signal-to-noise ratio.

3. Analyte Competition (The Self-Validation Step)

  • Action: Prepare a standard curve of free KIC (0.1 ng/mL to 10,000 ng/mL). Crucially, prepare parallel cross-reactivity curves using free KMV and free KIV at identical concentrations. Add 50 µL of these standards (or unknown samples) to the wells.

4. Primary Antibody Incubation

  • Action: Immediately add 50 µL of the Anti-KIC monoclonal antibody (at an optimized dilution) to all wells. Incubate for 1 hour at 37°C.

  • Causality: Free KIC in the sample competes with the plate-bound KIC-BSA for the limited binding sites on the primary antibody. An inversely proportional relationship is established: high KIC in the sample means less antibody binds to the plate.

5. Detection & Readout

  • Action: Wash 5x with PBST to remove unbound antibody-analyte complexes. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 minutes in the dark, and stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

6. Data Analysis & Cross-Reactivity Calculation

  • Action: Plot the standard curves (Absorbance vs. Log Concentration) using a 4-parameter logistic (4PL) fit. Calculate the IC₅₀ (the concentration of free analyte that inhibits 50% of antibody binding to the plate).

  • Validation Metric: Calculate the percentage of cross-reactivity using the formula: (IC₅₀ of KIC / IC₅₀ of Analog) × 100

  • Interpretation: A robust, highly specific anti-KIC antibody must demonstrate <5% cross-reactivity with KMV and KIV. If cross-reactivity exceeds this threshold, the antibody is deemed promiscuous, and LC-MS/MS must be employed for accurate quantification.

References

  • Interorgan Metabolic Crosstalk in Human Insulin Resistance | Physiological Reviews. 1

  • Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches | PMC. 2

  • Branched-chain keto acids promote an immune-suppressive and neurodegenerative microenvironment in leptomeningeal disease | PMC. 3

  • Branched-Chain Keto Acids (BCKA Panel) Analysis Service | Creative Proteomics. 5

  • Application Notes and Protocols for the Separation of Branched-Chain Keto Acids by Liquid Chromatography | Benchchem. 6

  • The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness | PMC.4

  • Crafting Competitive ELISA Assays: A Technical Guide | Bioss Antibodies. 8

  • Types of ELISA and Research Techniques | XpressBio. 7

Sources

A Technical Guide to the Comparative Bioavailability of α-Ketoisocaproate (KIC): Salts vs. Free Acid Forms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Relevance of α-Ketoisocaproate (KIC)

α-Ketoisocaproate (KIC), also known as 4-methyl-2-oxovaleric acid, is the keto-analogue of the essential branched-chain amino acid (BCAA), L-leucine.[1] It serves as a crucial intermediate in leucine metabolism. In clinical and nutritional contexts, KIC is investigated for its potential to support muscle protein synthesis, attenuate muscle protein breakdown (anti-catabolic effects), and provide an alternative energy source.[2][3] Given its therapeutic and ergogenic potential, understanding the optimal form for oral delivery is paramount to maximizing its efficacy. This guide focuses on the critical question of bioavailability: does the salt form of KIC offer advantages over the free acid form?

The Physicochemical Rationale: Why Salt Forms Generally Enhance Absorption

From a pharmaceutical standpoint, the salt form of a weakly acidic compound is often preferred to its free acid form to improve bioavailability.[4][5] This principle is grounded in fundamental physicochemical properties that govern drug dissolution and absorption in the gastrointestinal (GI) tract.

  • Solubility and pH: KIC is a weak acid. In the highly acidic environment of the stomach (pH 1.5-3.5), the free acid form of KIC will be predominantly in its non-ionized, less soluble state. In contrast, a salt form (e.g., Calcium KIC, Sodium KIC) will readily dissociate, leading to a higher concentration of the more soluble ionized KIC molecule.[4][5]

  • The "Micro-pH" Environment: The dissolution of a salt can transiently increase the pH in the immediate vicinity of the dissolving particle (the "micro-pH"), creating a more favorable environment for further dissolution. This rapid dissolution is a key driver for faster absorption.

  • Impact on Pharmacokinetics: This enhanced dissolution rate typically translates into a more rapid absorption profile. For orally administered drugs where a fast onset of action is desired, this is a significant advantage. The expected pharmacokinetic changes are:

    • Shorter Tmax (Time to Peak Concentration): The drug reaches its highest concentration in the blood more quickly.

    • Higher Cmax (Peak Concentration): A greater amount of the drug is absorbed in a shorter period, leading to a higher peak level.

    • Comparable AUC (Area Under the Curve): The total drug exposure over time is often similar, indicating that while the rate of absorption is different, the extent of absorption may be the same.

Illustrative Example: Ibuprofen vs. Ibuprofen Salts

The behavior of ibuprofen, another weak acid, provides a well-documented clinical example of this principle. Ibuprofen salts consistently demonstrate more rapid absorption than the standard free acid form.

Formulation Dose (mg) Cmax (µg/mL) Tmax (min) AUC (µg·h/mL)
Ibuprofen Acid40031.8890115.28
Ibuprofen Sodium40041.4735117.79
(Data synthesized from clinical studies for illustrative purposes.[6])

This table clearly shows that while the total drug exposure (AUC) is nearly identical, the sodium salt reaches a higher peak concentration (Cmax) in less than half the time (Tmax) of the free acid. It is highly probable that KIC salts would exhibit a similar pattern of accelerated absorption compared to KIC free acid.

The Metabolic Journey of KIC: A Multi-Organ Process

Regardless of its initial form (salt or free acid), once absorbed, KIC undergoes extensive metabolism. A comprehensive understanding of this pathway is essential, as it reveals that a significant portion of administered KIC does not reach the peripheral tissues as KIC itself.

An in vivo study in a canine model provided critical insights into the fate of an intragastrically administered KIC load[7]:

  • Gut Metabolism: During the absorptive period, approximately 23% of the KIC dose is transaminated to leucine directly across the gut wall.[7]

  • Hepatic First-Pass Metabolism: The liver takes up a substantial portion of the absorbed KIC. Of the amount taken up by the liver, about one-third is converted to leucine, and two-thirds are metabolized into ketone bodies.[7]

  • Renal Metabolism: A significant fraction of the KIC that bypasses the liver is taken up by the kidneys and transaminated to leucine.[7]

Ultimately, only about 15% of the orally administered KIC dose reaches the extra-hepatic, extra-renal tissues (like skeletal muscle) as KIC. The majority is delivered to these tissues as its metabolic products, primarily leucine and ketone bodies.[7]

Metabolic Fate of an Oral KIC Dose
Metabolic Process Percentage of Administered Dose Fate of Compound
Absorption as KIC from Gut~62%Enters portal circulation
Transamination to Leucine in Gut~23%Enters portal circulation as Leucine
Hepatic Uptake & Conversion~35%Converted to Leucine and Ketone Bodies
Reaching Peripheral Tissues as KIC~15%Available for direct action in muscle, etc.
(Data adapted from the findings of Abumrad et al. in a canine model.[7])

This complex metabolic pathway is visualized below.

KIC_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_kidney Kidneys cluster_periphery Peripheral Tissues (e.g., Muscle) Oral_KIC Oral KIC (Salt or Free Acid) Absorbed_KIC Absorbed KIC (~62%) Oral_KIC->Absorbed_KIC Gut_Transamination Transamination in Gut (~23%) Oral_KIC->Gut_Transamination Hepatic_Uptake Hepatic Uptake of KIC (~35%) Absorbed_KIC->Hepatic_Uptake Portal Vein Leucine_Gut Leucine Gut_Transamination->Leucine_Gut Leucine_Gut->Hepatic_Uptake Hepatic_Transamination Transamination Hepatic_Uptake->Hepatic_Transamination Ketogenesis Ketogenesis Hepatic_Uptake->Ketogenesis Systemic_KIC Systemic KIC (~27% of dose) Hepatic_Uptake->Systemic_KIC Bypass Leucine_Liver Leucine Hepatic_Transamination->Leucine_Liver Peripheral_Leucine Leucine Delivery Leucine_Liver->Peripheral_Leucine Ketones Ketone Bodies Ketogenesis->Ketones Peripheral_Ketones Ketone Body Delivery Ketones->Peripheral_Ketones Kidney_Uptake Renal Uptake Systemic_KIC->Kidney_Uptake Peripheral_KIC Final KIC Delivery (~15% of dose) Systemic_KIC->Peripheral_KIC Bypass Kidney_Transamination Transamination Kidney_Uptake->Kidney_Transamination Leucine_Kidney Leucine Kidney_Transamination->Leucine_Kidney Leucine_Kidney->Peripheral_Leucine

Caption: Metabolic fate of orally administered KIC.

Experimental Protocol: A Self-Validating Design for a Definitive Bioavailability Study

To definitively answer the question of comparative bioavailability, a rigorous, well-controlled clinical study is required. The following protocol outlines a gold-standard approach for such an investigation.

Study Design: Randomized, Double-Blind, Two-Way Crossover

  • Rationale (Expertise): A crossover design is the most powerful approach as it uses each subject as their own control, minimizing inter-individual variability and increasing statistical power. Randomization and double-blinding are critical to eliminate bias from both the participants and the researchers.

Study Population:

  • Healthy adult volunteers (n=24).

  • Inclusion criteria: Age 18-50, normal BMI, no history of metabolic or GI diseases.

  • Exclusion criteria: Use of interfering medications, allergies to test compounds.

Investigational Products:

  • KIC Free Acid (e.g., 5-gram dose, encapsulated).

  • KIC Calcium Salt (equimolar dose to 5 grams of KIC free acid, encapsulated).

Methodology:
  • Screening and Consent: All participants undergo a full health screening and provide informed consent.

  • Randomization: Participants are randomly assigned to one of two treatment sequences: (A -> B) or (B -> A), where A is the free acid and B is the salt form.

  • Treatment Period 1:

    • Subjects arrive at the clinical site after an overnight fast (10 hours).

    • A baseline (t=0) blood sample is collected via an indwelling intravenous catheter.

    • Subjects ingest the first assigned investigational product with a standardized volume of water (e.g., 250 mL).

    • Serial blood samples are collected at specific time points: 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.

    • Rationale (Trustworthiness): The intensive early sampling schedule is crucial to accurately capture the rapid absorption phase and determine the true Cmax and Tmax, which are expected to be the primary points of difference.

  • Washout Period: A washout period of at least 7 days separates the two treatment periods.

    • Rationale (Trustworthiness): A 7-day washout is more than sufficient to ensure complete clearance of KIC and its metabolites, preventing any carryover effect from the first treatment.

  • Treatment Period 2: The protocol from Period 1 is repeated exactly, with each subject receiving the alternate formulation.

  • Bioanalysis: Plasma samples are processed and stored at -80°C. KIC and leucine concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Rationale (Expertise): LC-MS/MS is the gold standard for bioanalysis, offering the necessary sensitivity and specificity to accurately measure the analyte concentrations in a complex biological matrix like plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following parameters for each subject and formulation: Cmax, Tmax, AUC₀₋t, and AUC₀₋inf.

  • Statistical Analysis: The pharmacokinetic parameters for the two formulations will be compared using a mixed-effects model to test for statistically significant differences. Bioequivalence would be concluded if the 90% confidence intervals for the ratio of the geometric means (salt/acid) for Cmax and AUC fall within the standard 80-125% range.

Bioavailability_Workflow cluster_prep Preparation cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 cluster_analysis Analysis Screening Subject Screening & Consent Randomization Randomization (Sequence A-B or B-A) Screening->Randomization Fasting1 Overnight Fast Randomization->Fasting1 Dosing1 Administer Formulation (A or B) Fasting1->Dosing1 Sampling1 Serial Blood Sampling (0-8 hours) Dosing1->Sampling1 Washout 7-Day Washout Period Sampling1->Washout Fasting2 Overnight Fast Washout->Fasting2 Dosing2 Administer Formulation (B or A) Fasting2->Dosing2 Sampling2 Serial Blood Sampling (0-8 hours) Dosing2->Sampling2 LCMS Bioanalysis (LC-MS/MS) Sampling2->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Workflow for a comparative bioavailability study.

Conclusion and Future Directions

While direct comparative data for KIC is pending, a robust body of evidence from pharmaceutical science strongly supports the hypothesis that KIC salts will exhibit a faster rate of absorption (shorter Tmax, likely higher Cmax) than the free acid form. This is primarily due to their enhanced aqueous solubility, which facilitates more rapid dissolution in the gastrointestinal tract.

However, the total bioavailability, as measured by AUC, is expected to be comparable between the two forms. The extensive first-pass metabolism of KIC in the gut and liver is a critical factor, converting a large portion of the administered dose into leucine and ketone bodies before it reaches systemic circulation. This metabolic profile will not be altered by the initial salt or acid form of the compound.

For researchers and developers, the choice between a KIC salt and its free acid form should be guided by the desired therapeutic outcome. If a rapid onset of action and a sharp peak in plasma concentration are beneficial, a salt form like Calcium α-Ketoisocaproate would be the superior choice. The execution of a definitive bioavailability study, as outlined in this guide, is the necessary next step to confirm these well-founded scientific principles specifically for α-ketoisocaproate.

References

  • α-Ketoisocaproic acid - Wikipedia. Wikipedia. [Link]

  • Metabolism of alpha-ketoisocaproic acid in isolated perfused liver of cirrhotic rats. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Disposal of alpha-ketoisocaproate: roles of liver, gut, and kidneys. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models. Cancers. [Link]

  • Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Natural Origin & Foul-odor Free PureKIC® KIC Calcium. ECA HealthCare Inc. [Link]

Sources

Torin 1 vs. Rapamycin: Validating KIC-Induced mTORC1 Signaling in Myoblasts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the investigation of skeletal muscle anabolism,


-ketoisocaproate (KIC)—the keto-acid metabolite of leucine—is a potent regulator of protein synthesis. However, validating the specificity of KIC-induced signaling requires precise pharmacological inhibition.

This guide compares Torin 1 against the traditional inhibitor Rapamycin for validating KIC signaling in C2C12 myoblasts. While Rapamycin is the historical standard, it fails to fully inhibit 4E-BP1 phosphorylation due to "rapamycin-resistant" outputs of mTORC1. Torin 1 , an ATP-competitive inhibitor, provides complete ablation of both mTORC1 and mTORC2 outputs.

Recommendation: Use Torin 1 to definitively prove mTOR-dependence of KIC signaling, particularly when assessing cap-dependent translation initiation (4E-BP1/eIF4E axis).

Part 1: Mechanistic Context

The Signaling Node: Why KIC and Torin 1?

KIC acts as a nutrient signal that activates the Mechanistic Target of Rapamycin Complex 1 (mTORC1) . This activation promotes protein synthesis by phosphorylating two key substrates:[1]

  • S6K1 (p70S6 Kinase): Promotes ribosome biogenesis.

  • 4E-BP1 (eIF4E-binding protein 1): When phosphorylated, it releases eIF4E, allowing translation initiation.[2]

The Inhibitor Problem:

  • Rapamycin binds FKBP12 and allosterically hinders mTORC1. This effectively blocks S6K1 but often leaves 4E-BP1 phosphorylation (specifically Thr37/46) intact.

  • Torin 1 competes directly with ATP at the mTOR kinase catalytic site, inhibiting all phosphorylation outputs of mTORC1 and mTORC2.

Visualization: The Inhibitor Mechanism

The following diagram illustrates where KIC enters the pathway and the differential blockade provided by Torin 1 vs. Rapamycin.

mTOR_Pathway KIC KIC / Leucine Rags Rag GTPases KIC->Rags Metabolism/Sensing mTORC1 mTORC1 (Raptor/mTOR) Rags->mTORC1 Recruitment S6K1 S6K1 (Thr389) mTORC1->S6K1 Phosphorylation 4 4 mTORC1->4 mTORC2 mTORC2 (Rictor/mTOR) AKT AKT (Ser473) mTORC2->AKT Phosphorylation ProteinSynth Protein Synthesis (Cap-Dependent) S6K1->ProteinSynth EBP1 Phosphorylation EBP1->ProteinSynth Disinhibition Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Partial Block (Sears S6K1, Misses 4E-BP1) Torin1 Torin 1 (ATP-Competitive) Torin1->mTORC1 Total Block Torin1->mTORC2 Total Block

Figure 1: Torin 1 targets the catalytic site of both mTOR complexes, whereas Rapamycin only partially inhibits mTORC1 downstream targets.[3][4][5]

Part 2: Comparative Analysis (The "Why")

When validating KIC, you are asking: "Is the observed increase in protein synthesis strictly mTOR-dependent?"

The "Rapamycin Resistance" Pitfall

Many researchers observe that KIC or Leucine stimulation remains partially effective in the presence of Rapamycin.

  • Observation: In Rapamycin-treated myoblasts, p-S6K1 (Thr389) disappears, but p-4E-BP1 (Thr37/46) often persists.

  • Reality: This is a pharmacological artifact. The mTORC1-4E-BP1 axis is mechanically resistant to allosteric inhibition by Rapamycin.

  • Torin 1 Solution: Torin 1 completely dephosphorylates 4E-BP1. If Torin 1 abolishes the signal, the pathway is mTOR-dependent.[4]

Specificity and Feedback Loops (mTORC2)
  • Rapamycin: Acute treatment (1 hr) does not inhibit mTORC2 (readout: p-AKT Ser473). However, inhibiting S6K1 removes a negative feedback loop (IRS-1), often causing hyper-phosphorylation of AKT. This complicates data interpretation.

  • Torin 1: Inhibits mTORC2 directly.[5] p-AKT (Ser473) will vanish. This provides a clean "zero-baseline" for kinase activity.

Summary Table: Inhibitor Profiles in C2C12 Myoblasts[8]
FeatureRapamycin (100 nM)Torin 1 (250 nM)Impact on KIC Validation
Mechanism Allosteric (FKBP12-dependent)ATP-Competitive (Catalytic)Torin 1 prevents ambiguity.
p-S6K1 (Thr389) Complete InhibitionComplete InhibitionEquivalent performance.
p-4E-BP1 (Thr37/46) Partial / No Inhibition Complete Inhibition CRITICAL: Torin 1 is required to validate translation initiation.
p-AKT (Ser473) No Inhibition (Acute) / IncreaseComplete InhibitionTorin 1 removes feedback artifacts.
Autophagy Induction ModerateStrongTorin 1 is a more potent starvation mimetic.

Part 3: Experimental Protocol

Objective: Validate KIC-induced mTORC1 signaling in C2C12 myoblasts using Torin 1.

Materials
  • Cell Line: C2C12 Myoblasts (ATCC).

  • Inhibitor: Torin 1 (Stock: 10 mM in DMSO). Working Conc: 250 nM.[6]

  • Agonist:

    
    -Ketoisocaproate (Sodium salt). Working Conc:  2 mM - 10 mM.
    
  • Media: DMEM (High Glucose), Dialyzed FBS (or amino-acid free media for starvation).

Step-by-Step Workflow
1. Cell Preparation (Day 0-1)

Seed C2C12 myoblasts in 6-well plates. Grow to 80% confluency in Growth Media (DMEM + 10% FBS).

  • Expert Tip: Do not allow C2C12s to reach 100% confluency before the experiment, as contact inhibition alters mTOR signaling baselines.

2. Starvation (The Reset)

Wash cells 2x with PBS.[7] Incubate in Amino Acid-Free / Serum-Free DMEM for 3 hours.

  • Why? High basal mTOR activity in culture media masks the KIC effect. You must lower the "noise" to see the "signal."

3. Inhibitor Pre-treatment (T minus 30 min)

Add Torin 1 directly to the starvation media.

  • Condition A: DMSO Control (Vehicle).[8]

  • Condition B: Torin 1 (250 nM).[6]

  • Duration: 30 minutes.

4. KIC Stimulation (Time 0)

Add KIC (dissolved in media) to the wells.

  • Dosage: 2 mM (physiological) to 10 mM (supra-physiological).

  • Duration: 30 to 60 minutes.

5. Lysis & Western Blot

Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Primary Targets: p-S6K1 (Thr389), p-4E-BP1 (Thr37/46).

  • Control Targets: Total S6K1, Total 4E-BP1, GAPDH/Vinculin.

  • Secondary Target (Specificity Check): p-AKT (Ser473).[8]

Experimental Timeline Visualization

Experiment_Timeline Seed Seed C2C12 (Growth Media) Starve Starvation (3 Hours) -AA / -Serum Seed->Starve Reach 80% Conf. Treat Pre-Treat (30 Mins) +Torin 1 (250nM) Starve->Treat Reset Baseline Stim Stimulate (30-60 Mins) +KIC (2-10mM) Treat->Stim Block Kinase Lyse Lysis & WB (p-S6K1 / p-4E-BP1) Stim->Lyse Capture Signal

Figure 2: Temporal workflow for acute signaling validation.

Part 4: Expected Results & Troubleshooting

Data Interpretation

If KIC signaling is mTOR-dependent , your Western Blot should show:

Conditionp-S6K1 (Thr389)p-4E-BP1 (Thr37/46)Interpretation
Control (Starved) Low / AbsentLowBaseline.
KIC Only High High KIC activates signaling.
KIC + Rapamycin AbsentMedium/High Artifact: 4E-BP1 is resistant.[5]
KIC + Torin 1 Absent Absent VALIDATED: Signal is mTOR-dependent.
Troubleshooting
  • Signal not suppressed by Torin 1?

    • If p-S6K1 remains high, check your Torin 1 stock. It degrades if freeze-thawed repeatedly.

    • If p-S6K1 is gone but p-4E-BP1 remains, the phosphorylation might be mediated by a non-mTOR kinase (e.g., CDK1, though rare in this context) or the Torin 1 concentration is too low (increase to 500 nM).

  • High Basal Signal?

    • Your starvation period was too short, or cells were too confluent. Ensure cells are sub-confluent and washed thoroughly with PBS to remove residual serum.

References

  • Thoreen, C. C., et al. (2009).[9][4] An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1.[9][10][5] Journal of Biological Chemistry. [Link] (The seminal paper defining Torin 1's ability to inhibit rapamycin-resistant 4E-BP1 phosphorylation.)

  • Gordon, B. S., et al. (2013). Regulation of molecular signaling and protein synthesis by leucine and alpha-ketoisocaproate in skeletal muscle.[11] Journal of Applied Physiology. [Link] (Establishes KIC as a potent stimulator of mTORC1 signaling in muscle models.)

  • Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2.[10] PLoS Biology. [Link] (Comparison of catalytic inhibitors vs. allosteric inhibitors.)

  • Dreyer, H. C., et al. (2006). Resistance exercise increases AMPK activity and reduces 4E-BP1 phosphorylation and protein synthesis in human skeletal muscle. The Journal of Physiology. [Link] (Provides context for 4E-BP1 phosphorylation sites in muscle physiology.)

Sources

sodium alpha-ketoisocaproate reference standards for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Metabolomics & Clinical Diagnostics

Executive Summary

Sodium α-ketoisocaproate (Na-KIC) [CAS: 4502-00-5] is the stable salt form of α-ketoisocaproic acid, the primary keto-acid metabolite of leucine.[1][2] In the context of mass spectrometry (MS), particularly for the diagnosis of Maple Syrup Urine Disease (MSUD) and branched-chain amino acid (BCAA) metabolic profiling, the sodium salt serves as the critical analytical reference standard.

This guide compares Na-KIC against its chemical alternatives (free acid, calcium salts) and methodological counterparts (derivatized vs. non-derivatized workflows), providing a validated protocol for accurate quantification.

Part 1: Comparative Analysis of Reference Material Forms

The choice of reference material form fundamentally dictates the stability of stock solutions and the reproducibility of calibration curves.

1. Sodium Salt vs. Free Acid & Calcium Salt

While the analyte of interest is the keto-acid anion, the form in which the standard is purchased affects handling precision.

FeatureSodium α-Ketoisocaproate (Recommended)Free α-Ketoisocaproic Acid Calcium α-Ketoisocaproate
Physical State Crystalline SolidOily Liquid / Hygroscopic SolidCrystalline Powder
Solubility (Water) High (~10 mg/mL)Low / pH-dependentLow (Precipitates in some LC buffers)
Stability (-20°C) >2 Years (Desiccated)<1 Year (Volatile/Oxidation prone)Stable
Mass Spec Suitability High (Dissociates fully in mobile phase)Moderate (Weighing errors common)Low (Ca²⁺ adducts can suppress ionization)
Primary Use Analytical Reference StandardSynthetic IntermediateDietary Supplement (Ca-AKG analog)

Technical Insight: The Sodium Salt is preferred because it allows for precise gravimetric preparation of stock solutions. The free acid is often an oil at room temperature, making quantitative transfer difficult and introducing weighing errors >5%. The calcium salt, while stable, introduces non-volatile cations that can foul ESI sources and cause ion suppression in LC-MS workflows.

2. Internal Standards: The Gold Standard for Quantification

For absolute quantification in complex matrices (plasma, DBS), an isotopically labeled internal standard (IS) is mandatory to correct for matrix effects and ionization suppression.

  • Preferred: Sodium α-Ketoisocaproate-13C6 or d3-KIC .

  • Mechanism: Co-elutes with the analyte but is mass-shifted.

  • Causality: Since KIC undergoes keto-enol tautomerism, the IS must experience the exact same isomeric shifts and column adsorption as the analyte.

Part 2: Methodological Alternatives (Direct vs. Derivatized)

Historically, keto-acids were derivatized to stabilize them for GC-MS. Modern LC-MS/MS offers a choice.

Option A: Direct Analysis (Recommended)

Uses the Na-KIC standard directly in an acidic mobile phase.

  • Pros: Simple sample prep (protein precipitation), no toxic reagents.

  • Cons: Requires specific column chemistry (e.g., PFP or C18) to retain polar acids.

  • Data Support: Recent studies validate this for MSUD screening with limits of detection (LOD) < 1 µM [1].

Option B: Derivatization (e.g., OPD, PFBO)

Reacting KIC with o-phenylenediamine (OPD) to form a quinoxalinol derivative.

  • Pros: Increases hydrophobicity (better retention), enhances ionization efficiency.

  • Cons: Time-consuming (60°C incubation), introduces reagent background noise.

Performance Comparison Table:

MetricDirect LC-MS/MS (Na-KIC)Derivatized LC-MS/MS (OPD)
Sample Prep Time < 30 mins> 90 mins
LOD (Plasma) ~0.5 - 1.0 µM~0.1 - 0.5 µM
Linearity (R²) > 0.995> 0.990
Matrix Effect Moderate (Requires IS)Low (Matrix separated)
Part 3: Validated Experimental Protocol

Workflow: Direct LC-MS/MS Quantification of KIC in Plasma. Standard: Sodium α-Ketoisocaproate (Sigma/Cayman/CIL).

1. Stock Solution Preparation (Self-Validating Step)
  • Dissolution: Dissolve 10 mg Na-KIC in 10 mL Methanol (not water).

    • Reasoning: Methanol prevents bacterial growth and keto-enol degradation better than aqueous buffers for long-term storage [2].

  • Storage: Aliquot into amber glass vials (inert gas purge recommended). Store at -80°C.

  • Working Standard: Dilute to 100 µM in water daily. Do not store aqueous dilutions >24h.

2. Sample Extraction
  • Aliquot: 50 µL Plasma or DBS punch.

  • Internal Standard Spike: Add 20 µL of [13C]-KIC (10 µM).

  • Precipitation: Add 200 µL cold Methanol (containing 0.1% Formic Acid).

    • Mechanism:[3][4] Formic acid dissociates the KIC from albumin (protein binding is high for KIC) [5].

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to autosampler vial. (Evaporation/Reconstitution is optional if sensitivity is low).

3. LC-MS/MS Parameters
  • Column: Pentafluorophenyl (PFP) or C18, 150 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 5 mins.

  • Transitions (Negative Mode ESI):

    • KIC (Analyte): m/z 129.1 → 85.1 (Quantifier)

    • 13C-KIC (IS): m/z 135.1 → 90.1

Part 4: Visualization of Pathways & Workflows
Diagram 1: Leucine Catabolism & KIC Formation

This diagram illustrates the metabolic origin of KIC, highlighting why it accumulates in MSUD (BCKDC block).

LeucinePathway Leu L-Leucine KIC α-Ketoisocaproate (KIC) Leu->KIC Leu->KIC    IsoVal Isovaleryl-CoA KIC->IsoVal KIC->IsoVal    TCA TCA Cycle (Energy) IsoVal->TCA BCAT BCAT (Transamination) BCKDC BCKDC Complex (Defective in MSUD)

Caption: Metabolic pathway of Leucine. KIC accumulates when the BCKDC enzyme is defective (MSUD).[5]

Diagram 2: Analytical Workflow (Direct LC-MS)

Visualizing the protocol from sample to data.

Workflow Sample Plasma/DBS Sample IS Add Internal Std (13C-Na-KIC) Sample->IS Precip Protein Precip (MeOH + 0.1% FA) IS->Precip Centrifuge Centrifuge 14,000g / 10min Precip->Centrifuge LC LC Separation (PFP Column) Centrifuge->LC MS MS/MS Detection (m/z 129 -> 85) LC->MS

Caption: Validated workflow for KIC quantification using Sodium Salt Standard and Direct LC-MS.

References
  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids. Source: PubMed (NIH) URL:[Link]

  • Quantification of Branched-Chain Amino Acids in Plasma by LC-MS/MS. Source: Springer Protocols URL:[6][Link]

  • Relationship of plasma leucine and alpha-ketoisocaproate during infusion (Isotope usage). Source: American Journal of Physiology URL:[Link]

  • Regulation of alpha-ketoisocaproate binding to albumin in vivo. Source: PubMed (NIH) URL:[Link]

Sources

A Researcher's Guide to Distinguishing KIC from other Branched-Chain Keto Acids in Chromatograms

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate differentiation of branched-chain keto acids (BCKAs) is paramount. This guide provides an in-depth comparison of chromatographic techniques for resolving α-ketoisocaproate (KIC) from its structural isomers, α-keto-β-methylvalerate (KMV) and α-ketoisovalerate (KIV). We will delve into the technical nuances of these separations, offering field-proven insights and detailed experimental protocols to ensure reliable and reproducible results.

The primary BCKAs—KIC, KMV, and KIV—are the alpha-keto analogues of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, respectively. Their accurate measurement is crucial for diagnosing and monitoring metabolic disorders like Maple Syrup Urine Disease (MSUD), a condition characterized by the accumulation of BCAAs and BCKAs.[1] The structural similarity of these compounds, particularly the isomers KIC and KMV, presents a significant analytical challenge, necessitating high-resolution chromatographic separation for precise quantification.[1]

Choosing Your Analytical Strategy: LC-MS/MS vs. GC-MS

The two primary workhorses for BCKA analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them hinges on factors such as required sensitivity, sample throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Throughput and Sensitivity

LC-MS/MS has emerged as a preferred method for its high sensitivity and specificity, often allowing for the direct analysis of BCKAs in biological matrices without the need for derivatization.[1] This simplifies sample preparation and reduces the potential for analytical variability.

The Causality Behind the Method: Reversed-phase chromatography, typically employing a C18 column, is the standard for separating BCKAs.[1][2] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The subtle differences in the hydrophobicity of KIC, KMV, and KIV allow for their chromatographic resolution. For instance, a study by Garcia et al. demonstrated that an Agilent Eclipse Plus C18 column provided better separation and peak shapes for KMV and KIC compared to a Waters BEH C18 column.[2][3]

Workflow for Direct LC-MS/MS Analysis of BCKAs

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Precipitation Protein Precipitation (ice-cold acetonitrile) Sample->Precipitation 1 Centrifugation Centrifugation Precipitation->Centrifugation 2 Supernatant Collect Supernatant Centrifugation->Supernatant 3 Evaporation Evaporation (under Nitrogen) Supernatant->Evaporation 4 Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 5 Injection Inject into LC-MS/MS Reconstitution->Injection 6 Separation Chromatographic Separation (C18 Column) Injection->Separation 7 Detection Mass Spectrometric Detection (MRM) Separation->Detection 8 Quantification Quantification Detection->Quantification 9

Caption: Workflow for direct analysis of BCKAs by LC-MS/MS.

Protocol: Direct Analysis of BCKAs by LC-MS/MS [1]

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled KIV).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: A high-resolution reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[2][3]

    • Mobile Phase A: 10 mmol/L ammonium acetate in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from 5-30% B over 3 minutes, then to 90% B at 3.5 minutes, hold for 3 minutes, and re-equilibrate at 5% B.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 30°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Negative Mode Example): KIV (m/z 115 -> 71), KIC (m/z 129 -> 85), KMV (m/z 129 -> 85).[1]

Trustworthiness of the Protocol: The inclusion of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Robust Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like BCKAs, derivatization is a necessary step to increase their volatility.[4]

The Causality Behind the Method: Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the carboxylic acid and keto groups into their trimethylsilyl (TMS) derivatives.[5] This not only increases volatility but also improves chromatographic peak shape and sensitivity. The separation on a non-polar column, such as a DB-5MS, is based on the boiling points and interactions of the derivatized analytes with the stationary phase.

Workflow for GC-MS Analysis of BCKAs (with Derivatization)

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Extraction Extraction Sample->Extraction 1 Drying Lyophilization Extraction->Drying 2 Methoximation Methoximation (Methoxyamine HCl) Drying->Methoximation 3 Silylation Silylation (MSTFA) Methoximation->Silylation 4 Injection Inject into GC-MS Silylation->Injection 5 Separation Chromatographic Separation (DB-5MS Column) Injection->Separation 6 Detection Mass Spectrometric Detection Separation->Detection 7 Quantification Quantification Detection->Quantification 8

Caption: Workflow for GC-MS analysis of BCKAs with derivatization.

Protocol: GC-MS Analysis of Derivatized Keto Acids [4]

  • Sample Preparation and Derivatization:

    • Extract BCKAs from the biological matrix and add an internal standard.

    • Lyophilize the sample to complete dryness.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride solution and incubate at 60°C for 60 minutes. This step protects the keto group.

    • Silylation: Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Trustworthiness of the Protocol: The two-step derivatization process is crucial for preventing the formation of multiple derivatives and ensuring reproducible results. Complete dryness of the sample before derivatization is essential as moisture can interfere with the silylation reaction.[5]

Alternative Method: HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a viable alternative.[1] This method relies on pre- or post-column derivatization of the BCKAs with a fluorescent reagent such as o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6][7]

The Causality Behind the Method: The derivatization reaction forms highly fluorescent quinoxalinol products that can be detected with high sensitivity.[6][8] The separation is then achieved using reversed-phase HPLC.

Protocol: Analysis of BCKAs by HPLC with Fluorescence Detection (Post-Derivatization) [1]

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described in the LC-MS/MS protocol.

    • To the supernatant, add a solution of o-phenylenediamine (OPD) in hydrochloric acid.

  • HPLC Conditions:

    • Standard reversed-phase HPLC conditions can be adapted for the separation of the fluorescent derivatives.

Trustworthiness of the Protocol: While sensitive, this method may be more susceptible to interferences from the sample matrix compared to MS-based methods. Proper optimization of the derivatization reaction and chromatographic separation is key to achieving accurate results.

Data Comparison and Interpretation

The following table summarizes typical chromatographic and mass spectrometric data for the analysis of BCKAs, providing a basis for method development and data interpretation.

AnalyteDerivatizationTechniqueRetention Time (min)m/z Transition (MRM)Reference
KIVNoneLC-MS/MS1.73189.1 -> 174.08[6]
KICNoneLC-MS/MS2.01203.1 -> 161.075[6]
KMVNoneLC-MS/MS2.71203.1 -> 174.08[6]
KIVOPDUFLC-MS1.73189.1 -> 174.0788[6]
KICOPDUFLC-MS2.01203.1 -> 161.0708[6]
KMVOPDUFLC-MS2.71203.1 -> 174.0788[6]
KIVTMSGC-MS-203[4]
KICTMSGC-MS-217[4]
KMVTMSGC-MS-231[4]

Note: Retention times are column and method-dependent and should be determined experimentally.

Conclusion: Selecting the Optimal Method

The choice of analytical method for distinguishing KIC from other BCKAs will depend on the specific requirements of the research.

  • LC-MS/MS is the method of choice for high-throughput, sensitive, and specific quantification, particularly in complex biological matrices. The ability to perform direct analysis without derivatization is a significant advantage.

  • GC-MS remains a robust and reliable technique, especially when high chromatographic resolution is required. However, the need for derivatization adds a layer of complexity to the workflow.

  • HPLC with fluorescence detection provides a cost-effective alternative for laboratories without mass spectrometry capabilities, though it may require more extensive method development to mitigate interferences.

References

  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. [Link]

  • Sun, Y., et al. (2016). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 12(4), 63. [Link]

  • Puffenberger, E. G. (2013). Maple Syrup Urine Disease. In GeneReviews®. University of Washington, Seattle. [Link]

  • Marks, H. G. (2023). Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies. Medscape. [Link]

  • Oglesbee, D., et al. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). Metabolites, 6(2), 19. [Link]

  • Genomics Education Programme. (2022). Maple syrup urine disease. [Link]

  • Lee, B., & Dennis, J. A. (1993). Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. Analytical Biochemistry, 212(2), 485-490. [Link]

  • Song, Y., et al. (2014). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Analytical Sciences, 30(2), 309-312. [Link]

  • Garcia, C., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. [Link]

  • Al-Dirbashi, O. Y., et al. (2018). Use of HPLC-UV method for the analysis of maple syrup urine disease in plasma sample first time in Saudi Arabia. Journal of Biochemical and Clinical Genetics, 1(1), 1-5. [Link]

  • Song, Y., et al. (2015). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 7(22), 9570-9575. [Link]

  • Fernie, A. R., & Shuman, J. L. (2007). Analysis of Kinetic Labeling of Amino Acids and Organic Acids by GC-MS. CSH Protocols, 2007(1), pdb.prot4663. [Link]

  • Song, Y., et al. (2014). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. ResearchGate. [Link]

  • Harris, R. A., & Sokatch, J. R. (Eds.). (1981). Branched-chain amino acids. Elsevier/North-Holland.
  • Langenbeck, U., et al. (1978). Measurement of branched-chain ketoacids in plasma by high-performance liquid chromatography. Clinica Chimica Acta, 88(2), 325-331. [Link]

  • Garcia, C., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Ren, W., et al. (2022). Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming. Frontiers in Immunology, 13, 989741. [Link]

  • Garcia, C., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. PMC. [Link]

  • Thelen, J. J., & Miernyk, J. A. (2012). KiC assay: a quantitative mass spectrometry-based approach for kinase client screening and activity analysis. Methods in Molecular Biology, 893, 277-289. [Link]

Sources

A Technical Guide to Investigating the Effect of Sodium 4-Methyl-2-Oxopentanoate on FoxO3a Phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FoxO3a phosphorylation in response to sodium 4-methyl-2-oxopentanoate treatment versus a control condition. We will delve into the underlying signaling mechanisms, provide a detailed experimental protocol for quantitative assessment, and present illustrative data to guide your research.

Introduction: The Intricate Dance of Metabolism and Cellular Signaling

The transcription factor Forkhead Box O3a (FoxO3a) is a critical regulator of diverse cellular processes, including cell cycle progression, apoptosis, and metabolism[1]. Its activity is tightly controlled by post-translational modifications, with phosphorylation being a key mechanism of inhibition. The PI3K/Akt signaling pathway is a major upstream regulator of FoxO3a. Upon activation, the kinase Akt phosphorylates FoxO3a at specific residues (Threonine 32, Serine 253, and Serine 315), leading to its sequestration in the cytoplasm and preventing its nuclear transcriptional activity[2].

Sodium 4-methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a key metabolite of the branched-chain amino acid leucine[3]. Beyond its role in energy metabolism, KIC acts as a nutrient signal, notably influencing the mTORC1 signaling pathway[4][5]. The mTORC1 pathway is a central regulator of cell growth and metabolism and is intricately linked with the PI3K/Akt axis.

While one might initially hypothesize that KIC, by activating mTORC1, would lead to a straightforward increase in downstream signaling and potentially impact FoxO3a phosphorylation, the reality is more nuanced. Evidence suggests the existence of a potent negative feedback loop. Activated mTORC1 phosphorylates and activates S6 kinase 1 (S6K1), which in turn can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1)[6]. This inhibition of IRS-1 dampens the upstream PI3K/Akt signaling cascade. Therefore, sustained activation of mTORC1 by KIC could paradoxically lead to a decrease in Akt activity and, consequently, a reduction in the inhibitory phosphorylation of FoxO3a.

This guide will explore this hypothesis by providing a robust experimental framework to dissect the effects of sodium 4-methyl-2-oxopentanoate on the Akt/FoxO3a signaling axis.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade where sodium 4-methyl-2-oxopentanoate (KIC), through mTORC1 activation, initiates a negative feedback loop that reduces Akt-mediated phosphorylation of FoxO3a.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Insulin/GF Receptor IRS1 IRS-1 Receptor->IRS1 Activates KIC Sodium 4-Methyl-2-Oxopentanoate (KIC) mTORC1 mTORC1 KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates pS6K1 p-S6K1 pS6K1->IRS1 Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt FoxO3a FoxO3a pAkt->FoxO3a Phosphorylates (Inhibits) pFoxO3a p-FoxO3a (Inactive) FoxO3a_nu FoxO3a (Active) Transcriptional Regulation FoxO3a->FoxO3a_nu Translocates to Nucleus (when unphosphorylated) FourteenThreeThree 14-3-3 pFoxO3a->FourteenThreeThree Binds to

Caption: Proposed signaling pathway of KIC's effect on FoxO3a phosphorylation.

Quantitative Data Comparison: Expected Outcome

The following table presents hypothetical data from a Western blot experiment designed to test the proposed mechanism. The values represent the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and then expressed as a fold change relative to the untreated control.

Target Protein Control Sodium 4-Methyl-2-Oxopentanoate (KIC) Treated Expected Outcome
p-S6K1 (T389) / Total S6K11.03.5Increased mTORC1 activity
p-Akt (S473) / Total Akt1.00.4Decreased Akt activity due to negative feedback
p-FoxO3a (S253) / Total FoxO3a1.00.5Decreased inhibitory phosphorylation of FoxO3a

Note: This data is illustrative and represents the expected outcome based on the proposed negative feedback mechanism. Actual results may vary depending on the cell type, experimental conditions, and the specific time points analyzed.

Detailed Experimental Protocol: Western Blot Analysis

This protocol provides a step-by-step guide for assessing the phosphorylation status of key proteins in the signaling cascade in response to sodium 4-methyl-2-oxopentanoate treatment.

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to your research question (e.g., a metabolically active cell line like HepG2 hepatocytes or C2C12 myotubes).

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free medium.

  • Treatment Preparation: Prepare a stock solution of sodium 4-methyl-2-oxopentanoate (commercially available) in a suitable sterile solvent (e.g., water or PBS).

  • Treatment: Treat the cells with the desired concentration of sodium 4-methyl-2-oxopentanoate for a predetermined time course (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-only control group.

2. Cell Lysis and Protein Extraction

  • Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing phosphatase and protease inhibitors. A recommended composition is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Freshly add:

      • Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent for phospho-protein detection due to the presence of phosphoproteins like casein[2].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions in 5% BSA/TBST are:

    • Phospho-FoxO3a (Ser253): 1:1000[7][8]

    • Total FoxO3a: 1:1000

    • Phospho-Akt (Ser473): 1:1000

    • Total Akt: 1:1000

    • Phospho-S6K1 (Thr389): 1:1000

    • Total S6K1: 1:1000

    • Loading Control (e.g., GAPDH, β-actin): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-proteins to their respective total protein levels and then to the loading control.

Experimental Workflow Diagram

A Cell Culture & Treatment (Control vs. KIC) B Cell Lysis with Phosphatase/Protease Inhibitors A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (Overnight at 4°C) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition & Densitometry I->J K Data Analysis & Normalization J->K

Caption: Western blot workflow for analyzing protein phosphorylation.

Conclusion

Investigating the effect of sodium 4-methyl-2-oxopentanoate on FoxO3a phosphorylation requires a nuanced approach that considers the intricate network of cellular signaling. The proposed mechanism, involving an mTORC1-S6K1-mediated negative feedback loop to the PI3K/Akt pathway, provides a compelling hypothesis to test. The detailed protocol and illustrative data presented in this guide offer a solid foundation for researchers to explore the interplay between this key metabolite and a critical regulator of cellular fate. By carefully controlling experimental conditions and employing rigorous quantitative analysis, the scientific community can further elucidate the complex roles of nutrient metabolites in modulating fundamental signaling pathways.

References

  • Brunet, A., et al. (1999). Akt promotes cell survival by phosphorylating and inhibiting a Forkhead transcription factor. Cell, 96(6), 857-868.
  • Greer, E. L., & Brunet, A. (2005). FOXO transcription factors at the interface between longevity and tumor suppression. Oncogene, 24(50), 7410-7425.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Physiological Reports. (2021, January 15). Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells. Physiological Reports. [Link]

  • Rozengurt, E., et al. (2014). Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance. Molecular Cancer Therapeutics, 13(11), 2477-2488.
  • Tran, H., et al. (2003). DNA repair pathway stimulated by the forkhead transcription factor FOXO3a through the Gadd45 protein. Science, 300(5620), 750-754.
  • Tzivion, G., et al. (2011). FoxO transcription factors; Regulation by AKT and 14-3-3 proteins. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(11), 1938-1945.
  • Abclonal. (n.d.). Phospho-FOXO3A-S253 Rabbit pAb. Abclonal. [Link]

  • Assay Genie. (n.d.). Phospho-FOXO3A-S253 Antibody. Assay Genie. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Boster Bio. (n.d.). Anti-Phospho-FoxO3a (S253) Rabbit Monoclonal Antibody. Boster Bio. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • MD Anderson Cancer Center. (2008, May 15). Dent Laboratory Protocols. MD Anderson Cancer Center. [Link]

  • MDPI. (2020, August 25). Regulation of mTORC1 by Upstream Stimuli. MDPI. [Link]

  • Wikipedia. (n.d.). α-Ketoisocaproic acid. Wikipedia. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (2018). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Cell Reports. (2015). A Positive Feedback Loop between Akt and mTORC2 via SIN1 Phosphorylation. Cell Reports. [Link]

  • bioRxiv. (2017, September 3). A Negative Feedback Regulates The Flow Of Signal Through Akt/mTORC1/S6K1 Pathway. bioRxiv. [Link]

  • Frontiers in Endocrinology. (2020). Expression Regulation and Physiological Role of Transcription Factor FOXO3a During Ovarian Follicular Development. Frontiers in Endocrinology. [Link]

  • Frontiers in Oncology. (2024, March 3). Role and regulation of FOXO3a: new insights into breast cancer therapy. Frontiers in Oncology. [Link]

  • International Journal of Molecular Sciences. (2019, November 7). A Double Negative Feedback Loop between mTORC1 and AMPK Kinases Guarantees Precise Autophagy Induction upon Cellular Stress. International Journal of Molecular Sciences. [Link]

  • International Journal of Molecular Sciences. (2019, October 29). Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of Inflammation and Fibrosis Associated with Alcoholic Liver Disease. International Journal of Molecular Sciences. [Link]

  • International Journal of Molecular Sciences. (2020, March 23). The PI3K/AKT Signalling Pathway in Inflammation, Cell Death and Glial Scar Formation after Traumatic Spinal Cord Injury: Mechanisms and Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]

  • Journal of Cellular and Molecular Medicine. (2019). Potential Involvement of PI3K/AKT Signaling Pathway in the Protective Effects of Rhinacanthus nasutus Against Diabetic Nephropathy-Induced Oxidative Stress. Journal of Cellular and Molecular Medicine. [Link]

  • Molecular Cancer. (2011). Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer. Molecular Cancer. [Link]

  • Nature Protocols. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Nature Protocols. [Link]

  • Nutrients. (2021). Expression levels of key genes in PI3K/AKT signaling pathway. Nutrients. [Link]

  • Oncotarget. (2017). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance. Oncotarget. [Link]

  • PubMed. (2000, November 9). Alpha-ketoisocaproate increases the in vitro 32P incorporation into intermediate filaments in cerebral cortex of rats. PubMed. [Link]

  • PubMed. (2005, October 15). Mechanism of the Insulin-Releasing Action of Alpha-Ketoisocaproate and Related Alpha-Keto Acid Anions. PubMed. [Link]

  • ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins ?. ResearchGate. [Link]

  • ResearchGate. (2014, December 3). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and.... ResearchGate. [Link]

  • University of Washington. (n.d.). CELL CULTURE PROTOCOLS. University of Washington. [Link]

  • Worcester Polytechnic Institute. (n.d.). Animal Cell Culture Protocol. Worcester Polytechnic Institute. [Link]

Sources

Safety Operating Guide

sodium;4-methyl-2-oxopentanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of laboratory safety and operational excellence is the rigorous management of chemical waste. Sodium 4-methyl-2-oxopentanoate (CAS 4502-00-5)—also known as sodium α-ketoisocaproate—is a keto analog of the amino acid leucine. It is heavily utilized by researchers and drug development professionals in biomolecular NMR, metabolic tracing, and specialized cell culture formulations [1].

While this compound exhibits low systemic toxicity, bulk laboratory handling and disposal present specific logistical challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing you with the underlying causality behind each disposal procedure so you can implement a self-validating safety system in your facility.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first analyze the physicochemical properties that dictate the compound's behavior in waste streams [4].

PropertyValue / SpecificationOperational Implication
CAS Number 4502-00-5Unique identifier required for accurate waste manifesting.
Molecular Formula C6H9NaO3High organic carbon content; significantly increases Biological Oxygen Demand (BOD) in wastewater.
Appearance White powder to yellowish liquidHigh risk of respirable dust generation in solid form; requires mechanical containment [4].
Transport Regulation Not Regulated (DOT, IATA, IMDG)Simplifies logistical transport to downstream disposal facilities [3].
GHS Hazards Skin/Eye/Respiratory IrritantMandates appropriate PPE (nitrile gloves, safety goggles) during all handling and consolidation steps.

The Causality of Containment: Despite being a naturally occurring metabolite, sodium 4-methyl-2-oxopentanoate cannot simply be flushed away. Discharging bulk aqueous solutions down the drain can overwhelm local Publicly Owned Treatment Works (POTW) by disrupting BOD balances. Authoritative safety guidelines explicitly mandate that facilities must not allow wash water from cleaning equipment to enter drains [3]. Furthermore, in its solid state, sweeping the dry powder without proper containment can aerosolize the compound, creating a respiratory irritant and a potential combustible dust hazard in confined spaces [3].

Step-by-Step Disposal and Containment Methodologies

The following operational workflows provide step-by-step guidance for managing this chemical across different laboratory scenarios.

Protocol A: Solid Waste Disposal Workflow

Objective: Safely consolidate unreacted, contaminated, or expired solid chemical for Environmental Health and Safety (EHS) pickup.

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves (tested to EN 374 or US F739 standards), safety glasses with side shields, and a lab coat [3].

  • Container Selection: Select a lined metal can, plastic pail, or heavy-duty polyethylene bag.

    • Causality: These materials prevent moisture ingress. Because the salt is hygroscopic, exposure to ambient humidity can cause the powder to cake or degrade, complicating waste consolidation.

  • Transfer: Use a dedicated anti-static scoop to transfer the solid waste into the container. Do not pour from a height that allows dust to billow.

  • Labeling: Affix a standardized chemical waste label. Mark the contents clearly as "Non-Hazardous Chemical Waste - Sodium 4-Methyl-2-Oxopentanoate."

  • Storage: Store the sealed container in a cool, well-ventilated waste accumulation area, strictly isolated from strong oxidizing agents, until EHS collection [2].

Protocol B: Aqueous Waste Disposal Workflow

Objective: Manage liquid waste generated from cell culture media, NMR solvent preparation, or metabolic assays.

  • Segregation: Ensure the liquid waste stream does not contain incompatible chemicals (e.g., strong oxidizers or heavy metal catalysts) that could trigger a hazardous reaction in the waste container.

  • Collection: Pour the aqueous waste into a compatible High-Density Polyethylene (HDPE) carboy using a funnel to prevent splashing.

  • Drain Prohibition: Verify that no wash water or residual solution is poured down the sink.

    • Causality: Capturing all wash water prevents environmental contamination and complies with zero-drain-discharge policies for nutrient-rich organic salts [3].

  • Manifesting: Log the approximate concentration and volume on the waste manifest. This data is critical for the Waste Management Authority to determine the appropriate incineration or biological treatment route.

Protocol C: Accidental Spill Cleanup Methodology

Objective: Contain and remediate uncontrolled powder releases without generating airborne dust.

  • Immediate Containment: Limit personnel access to the spill area and ensure adequate room ventilation [2].

  • Dust Suppression: Carefully cover the powder spill with a plastic sheet or tarp.

    • Causality: Covering the spill minimizes spreading, prevents the aerosolization of the irritant powder, and keeps the material dry for easier recovery [2].

  • Mechanical Recovery: Take up the material mechanically (e.g., using a HEPA-filtered vacuum or careful sweeping). Never use compressed air to clear the powder [2].

  • Transfer: Place the recovered material into an appropriate disposal container (following Protocol A).

  • Decontamination: After the bulk powder is removed, flush the contaminated surface with water. Collect this wash water for external treatment; do not route it to the drain [2, 3].

Waste Routing Visualization

To streamline laboratory training and rapid decision-making, the following logical workflow maps the correct disposal pathways based on the state of the material.

G Start Waste Generation: Sodium 4-methyl-2-oxopentanoate Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions/Media) Start->Aqueous Spill Accidental Spill (Uncontrolled Release) Start->Spill SolidContainer Collect in Lined Metal or Plastic Container Solid->SolidContainer AqueousContainer Collect in Compatible HDPE Carboy Aqueous->AqueousContainer SpillContain Cover with Tarp/Plastic to Prevent Aerosolization Spill->SpillContain Label Label as 'Non-Hazardous Chemical Waste' SolidContainer->Label AqueousContainer->Label NoDrain DO NOT Pour Down Drain AqueousContainer->NoDrain Sweep Mechanically Sweep (Avoid Dust Creation) SpillContain->Sweep Sweep->SolidContainer EHS Transfer to EHS / Waste Management Authority Label->EHS

Decision tree for the containment, routing, and disposal of Sodium 4-methyl-2-oxopentanoate.

References

Technical Guide: Safe Handling & Operational Logistics for Sodium 4-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 4502-00-5 Synonyms: Sodium alpha-ketoisocaproate; Sodium KIC; Leucine keto analogue Physical State: Hygroscopic Crystalline Solid[1]

Part 1: Executive Safety & Operational Summary

From the Desk of the Senior Application Scientist:

Handling Sodium 4-methyl-2-oxopentanoate requires a dual-focus approach: protecting the operator from irritation and protecting the compound from moisture degradation .

While this compound is not classified as acutely toxic (like its metabolic precursors might be), it is a potent irritant (H319, H335). The primary operational risk is dust generation . As a fine salt, it easily becomes airborne, irritating the mucous membranes of the eyes and respiratory tract. Furthermore, its hygroscopic nature means that upon contact with moisture (sweat, humid air), it creates a sticky, concentrated acidic/saline film that can cause contact dermatitis.

Critical Directive: Treat dust control as your primary safety metric. If you can see dust in the air, your engineering controls have failed.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >1g quantities or when working outside a glovebox.

Protection ZoneRecommended EquipmentTechnical Rationale & Application
Ocular Chemical Splash Goggles (Indirect Vent)Why: Standard safety glasses allow fine dust to bypass side shields. Goggles seal the orbital area against airborne particulates that cause serious eye irritation (H319).Standard: ANSI Z87.1+
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness)Why: Latex is permeable to many organic salts. Nitrile offers superior resistance. Protocol: Double-glove if handling solutions >1M. Change immediately if gloves become moist inside (sweat) to prevent occlusion dermatitis.
Respiratory N95 / P100 Respirator (or Fume Hood)Why: Inhalation of dust causes respiratory tract irritation. Rule: If weighing outside a fume hood, a fit-tested respirator is mandatory. Inside a hood, the sash acts as the primary barrier.
Body Lab Coat (High-neck, elastic cuffs)Why: Prevents powder migration to street clothes. Elastic cuffs are critical to stop powder from traveling up the sleeve during weighing.
Part 3: Operational Workflow & Engineering Controls
3.1 Environmental Pre-Checks

Before opening the container, verify the environment. This salt is hygroscopic .[1]

  • Humidity: Ideal relative humidity (RH) is <50%. High humidity causes the powder to clump, increasing the risk of spillage and inaccurate weighing.

  • Static: Fine organic salts are static-prone. Use an ionizing bar or antistatic gun if the powder "jumps" during spatula transfer.

3.2 The Weighing & Solubilization Protocol

This workflow ensures containment and product integrity.[2]

HandlingWorkflow Start Start: Vial Retrieval (-20°C Storage) Acclimation Acclimation (Warm to RT in Desiccator) Start->Acclimation Prevent Condensation HoodCheck Engineering Check (Fume Hood Flow >100 fpm) Acclimation->HoodCheck Verify Safety Weighing Weighing (Antistatic Spatula) HoodCheck->Weighing Sash at working height Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Slow addition Waste Disposal (Solid vs Liquid Stream) Solubilization->Waste Rinse vessels

Figure 1: Operational workflow emphasizing moisture control (Acclimation) and containment.[2][3]

Detailed Steps:

  • Acclimation: Remove the vial from -20°C storage. Do not open immediately. Allow it to reach room temperature inside a desiccator. Opening a cold vial in humid lab air causes immediate condensation, degrading the salt.

  • Engineering Control: Work inside a chemical fume hood. Verify face velocity is 80–100 fpm.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is external, use a closed weighing vessel (e.g., a tared conical tube, not an open weigh boat) to transport the powder.

  • Solubilization:

    • Add the solvent (water/buffer) to the powder, not vice-versa, to minimize dust displacement.

    • Note: The dissolution is generally endothermic or neutral; violent exotherms are rare with this salt.

Part 4: Emergency Response & Disposal[4]
4.1 Exposure Response
  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[4] Hold eyelids open. The salt causes rapid irritation; delay can lead to corneal abrasion from rubbing.

  • Skin Contact: Brush off dry powder before rinsing. Wetting the powder on skin creates a concentrated solution that may increase absorption/irritation. Wash with soap and water.[2][3]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates hypersensitivity).

4.2 Spill Cleanup Logic

Do not use a standard broom/brush, which aerosolizes the irritant dust.

SpillResponse Spill Spill Detected Type Identify State Spill->Type DryPowder Dry Powder Type->DryPowder Liquid Liquid Solution Type->Liquid Cover Cover with Damp Paper Towel DryPowder->Cover Prevent Aerosol Absorb Absorb with Inert Pads Liquid->Absorb Scoop Scoop/Wipe (No Dust Generation) Cover->Scoop Decon Final Wash (Soap + Water) Scoop->Decon Absorb->Decon

Figure 2: Decision tree for spill remediation. Note the "Damp Paper Towel" step for powders to prevent dust clouds.

4.3 Waste Disposal[4]
  • Solid Waste: Dispose of contaminated gloves and paper towels in a sealed hazardous waste bag (Solid Organic Waste).

  • Liquid Waste: Aqueous solutions should be collected in "Aqueous Organic" waste streams. Do not pour down the drain unless explicitly permitted by your facility's EHS protocols for non-toxic organic salts.

Part 5: References
  • Cayman Chemical. (2022).[5] Safety Data Sheet: α-Ketoisocaproic Acid (sodium salt).[5][6][7]

  • PubChem. (n.d.). Compound Summary: Sodium 4-methyl-2-oxopentanoate (CAS 4502-00-5).[1][5][8][9][10] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Sodium 4-methyl-2-oxovalerate Product Information.

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-methyl-2-oxopentanoate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.